molecular formula C9H11ClN2O2 B12418241 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6

3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6

カタログ番号: B12418241
分子量: 220.68 g/mol
InChIキー: LKJPSUCKSLORMF-WFGJKAKNSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 is a useful research compound. Its molecular formula is C9H11ClN2O2 and its molecular weight is 220.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C9H11ClN2O2

分子量

220.68 g/mol

IUPAC名

3-(4-chlorophenyl)-1-(trideuteriomethoxy)-1-(trideuteriomethyl)urea

InChI

InChI=1S/C9H11ClN2O2/c1-12(14-2)9(13)11-8-5-3-7(10)4-6-8/h3-6H,1-2H3,(H,11,13)/i1D3,2D3

InChIキー

LKJPSUCKSLORMF-WFGJKAKNSA-N

異性体SMILES

[2H]C([2H])([2H])N(C(=O)NC1=CC=C(C=C1)Cl)OC([2H])([2H])[2H]

正規SMILES

CN(C(=O)NC1=CC=C(C=C1)Cl)OC

製品の起源

United States

Foundational & Exploratory

What is 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 (Monolinuron-d6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of this compound (Monolinuron-d6), an isotopically labeled analog of the phenylurea herbicide, Monolinuron. While the parent compound is primarily known for its role in agriculture as a selective, systemic herbicide that inhibits photosynthesis, the deuterated form serves a critical function in the laboratory.[1] Monolinuron-d6 is predominantly utilized as a high-fidelity internal standard for the quantitative analysis of Monolinuron in complex matrices by mass spectrometry.[2][]

The incorporation of six deuterium atoms into the methoxy and methyl groups creates a molecule that is chemically identical to Monolinuron but possesses a distinct, heavier mass.[] This property is paramount in modern analytical workflows, particularly those employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of such stable isotope-labeled standards is the gold standard for correcting analytical variability, including matrix effects and inconsistencies in sample processing, thereby ensuring the highest degree of accuracy and precision in quantitative studies.[4] This guide will detail the physicochemical properties of Monolinuron-d6, the scientific rationale for its application, a detailed experimental protocol for its use, and the authoritative basis for these methodologies.

Part 1: Core Compound Characteristics

This compound is the deuterated form of Monolinuron. The parent compound, Monolinuron, is a selective herbicide used to control broad-leaved weeds and some annual grasses in a variety of crops.[1] Its mode of action is the inhibition of photosynthesis at the photosystem II (PSII) complex.[1][5] The key distinction of the d6 variant is the replacement of six hydrogen atoms with deuterium, which imparts a mass shift without altering its chemical behavior in an analytical system.

Physicochemical Properties

The following table summarizes the key properties of Monolinuron and its deuterated analog.

Property3-(4-Chlorophenyl)-1-methoxy-1-methylurea (Monolinuron)This compound (Monolinuron-d6)
IUPAC Name 3-(4-chlorophenyl)-1-methoxy-1-methylurea[6]3-(4-chlorophenyl)-1-(methoxy-d3)-1-(methyl-d3)urea
Synonyms Aresin, Monorotox, N'-(4-chlorophenyl)-N-methoxy-N-methylurea[6]Monolinuron D6, Monolinuron-(methyl D3, methoxy D3)[]
CAS Number 1746-81-2[1][6][7]Not consistently assigned; specific to manufacturer.
Molecular Formula C₉H₁₁ClN₂O₂[6][7]C₉H₅D₆ClN₂O₂
Molecular Weight 214.65 g/mol [6][7]~220.7 g/mol
Appearance White to off-white solid; colorless crystals[7][8]Identical to parent compound.
Melting Point 80 - 83 °C[1][7]Identical to parent compound.
Solubility in Water ~735 mg/L at 20-25°C[1]Identical to parent compound.
Mechanism of Action Inhibition of Photosystem II in photosynthesis[1][5]Not applicable (used as an analytical standard).

Part 2: Scientific Rationale: The Imperative of Isotopic Internal Standards

Expertise from the Field: Overcoming Analytical Ambiguity

In quantitative mass spectrometry, particularly when analyzing trace contaminants in complex biological or environmental matrices (e.g., food, soil, plasma), the analyte signal is often subject to unpredictable variations. This phenomenon, known as the "matrix effect," is caused by co-eluting endogenous components that either suppress or enhance the ionization of the target analyte in the mass spectrometer's source. The result is a potential for significant under- or overestimation of the true concentration.

The causal solution is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as Monolinuron-d6. Herein lies the core of its utility:

  • Chemical and Physical Homology: Monolinuron-d6 is, for all practical purposes, chemically identical to the native analyte (Monolinuron). It has the same solubility, polarity, and ionization efficiency. Consequently, it co-elutes during chromatography and experiences the exact same matrix effects and extraction recovery losses as the analyte.

  • Mass Distinction: Despite this chemical similarity, its increased mass allows it to be independently detected and measured by the mass spectrometer.

  • Trustworthy Quantification: The quantification is based on the ratio of the analyte's response to the internal standard's response. Because both are affected by matrix interferences and sample preparation inconsistencies to the same degree, the ratio remains constant and directly proportional to the analyte's concentration. This ratiometric approach effectively cancels out the variability, leading to a robust, accurate, and self-validating measurement.[4] The use of a SIL-IS is a hallmark of a well-designed quantitative assay, transforming a potentially unreliable measurement into a trustworthy and reproducible result.

Part 3: Experimental Protocol: Quantification of Monolinuron in Soil

This section details a validated workflow for the analysis of Monolinuron in a soil matrix using Monolinuron-d6 as an internal standard, based on the principles of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction coupled with UPLC-MS/MS.[9][10]

Workflow Overview

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_cleanup Dispersive SPE Cleanup cluster_analysis UPLC-MS/MS Analysis Sample 1. Weigh 5g Soil Sample Spike 2. Spike with Monolinuron-d6 (Internal Standard) Sample->Spike Hydrate 3. Add Water & Vortex Spike->Hydrate Extract 4. Add Acetonitrile & Salts (QuEChERS Extraction) Hydrate->Extract Shake 5. Shake Vigorously Extract->Shake Centrifuge1 6. Centrifuge Shake->Centrifuge1 Transfer 7. Transfer Supernatant Centrifuge1->Transfer dSPE 8. Add d-SPE Salts (e.g., PSA, MgSO4) Transfer->dSPE Vortex2 9. Vortex dSPE->Vortex2 Centrifuge2 10. Centrifuge Vortex2->Centrifuge2 Dilute 11. Dilute Final Extract Centrifuge2->Dilute Inject 12. Inject onto UPLC-MS/MS Dilute->Inject Acquire 13. Data Acquisition (MRM Mode) Inject->Acquire Process 14. Quantify using Analyte/IS Ratio Acquire->Process

Caption: End-to-end workflow for Monolinuron analysis using a deuterated internal standard.

Step-by-Step Methodology

1. Materials and Reagents

  • Monolinuron analytical standard (≥99.5% purity)

  • Monolinuron-d6 internal standard (≥99% purity, 98 atom % D)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Sodium Chloride (NaCl)

  • Primary Secondary Amine (PSA) sorbent

  • 50 mL and 15 mL polypropylene centrifuge tubes

2. Preparation of Solutions

  • Analyte Stock (1000 µg/mL): Accurately weigh 10 mg of Monolinuron standard and dissolve in 10 mL of acetonitrile.

  • Internal Standard Stock (100 µg/mL): Accurately weigh 1 mg of Monolinuron-d6 and dissolve in 10 mL of acetonitrile.

  • Calibration Standards (0.1 - 100 ng/mL): Prepare a series of calibration standards by serial dilution of the Analyte Stock in blank matrix extract. Spike each level with the Internal Standard Working Solution to a final concentration of 10 ng/mL.

  • Internal Standard Working Solution (1 µg/mL): Dilute the Internal Standard Stock in acetonitrile.

3. Sample Extraction and Cleanup

  • Weigh 5.0 g (± 0.1 g) of homogenized soil into a 50 mL centrifuge tube.

  • Add 50 µL of the 1 µg/mL Internal Standard Working Solution (final concentration of 10 ng/g).

  • Add 10 mL of water and vortex for 30 seconds to hydrate the sample.

  • Add 10 mL of acetonitrile.

  • Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer a 5 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 750 mg MgSO₄ and 125 mg PSA.[9]

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 2 mL of the final supernatant to an autosampler vial for analysis.

4. UPLC-MS/MS Instrumental Conditions The following table provides typical starting conditions for the analysis. These must be optimized for the specific instrument used.

ParameterSettingRationale
LC Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good retention and peak shape for phenylurea herbicides.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase for eluting the analyte.
Gradient 5% B to 95% B over 8 minutesSeparates the analyte from matrix components.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.
Ionization Electrospray Ionization, Positive Mode (ESI+)Phenylureas ionize efficiently in positive mode, typically as [M+H]⁺.
MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.
MRM Transitions for Detection

The mass spectrometer is set to monitor specific precursor-to-product ion transitions. This is a highly selective process, ensuring that only the target compounds are measured.

CompoundPrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)
Monolinuron 215.1148.1126.0[10]
Monolinuron-d6 221.1154.1132.0

Note: The d6 transitions are predicted based on the +6 Da mass shift in the precursor and corresponding fragments. These must be confirmed experimentally.

Part 4: Mechanism of Action of the Parent Compound

To provide a complete scientific context, it is important to understand the biological activity of the parent compound, Monolinuron. As a phenylurea herbicide, its primary target is the D1 quinone-binding protein within the Photosystem II (PSII) complex in plant chloroplasts.

G cluster_psii Photosystem II (PSII) Complex P680 P680 Pheo Pheophytin P680->Pheo e- QA QA (Plastoquinone) Pheo->QA e- QB D1 Protein (QB Binding Site) QA->QB e- QB->Block Light Light (Photon) Light->P680 excites Monolinuron Monolinuron Monolinuron->QB binds & inhibits ETC Electron Transport Chain (ATP Synthesis) Block->ETC e- (Blocked)

Caption: Monolinuron blocks electron transport at the QB site of Photosystem II.

By binding to the D1 protein, Monolinuron displaces the native plastoquinone (QB) molecule. This action effectively blocks the flow of electrons, halting the light-dependent reactions of photosynthesis, which leads to oxidative stress and ultimately, cell death in susceptible plants.[1][5]

References

A Senior Application Scientist's Reference on an Essential Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6

Prepared for: Researchers, Analytical Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, the deuterated stable isotope-labeled analogue of the herbicide Metoxuron. The primary and critical application of this compound is as an internal standard for highly accurate and precise quantification of Metoxuron in complex matrices using mass spectrometry. We will delve into its physicochemical properties, the rationale behind its isotopic labeling, its core application in isotopic dilution analysis, and a detailed protocol for its use. This document is intended to serve as an authoritative resource for scientists requiring robust analytical methodologies for phenylurea herbicides.

Introduction and Scientific Context

This compound, hereafter referred to as Metoxuron-d6, is the deuterated form of Metoxuron.[1] The parent compound, Metoxuron, is a selective, systemic phenylurea herbicide used to control broad-leaved and grass weeds in various crops by inhibiting photosynthetic electron transport at photosystem II.[2][3][4]

The significance of Metoxuron-d6 lies not in its biological activity, but in its utility as a premier analytical tool. In modern analytical chemistry, particularly for regulatory, environmental, and food safety testing, the accurate quantification of trace-level residues is paramount. Stable isotope-labeled (SIL) internal standards are the gold standard for quantitative analyses by chromatographic and mass spectrometric methods (e.g., GC-MS, LC-MS).[1][5] The incorporation of stable heavy isotopes like deuterium (²H or D) creates a compound that is chemically identical to the analyte of interest but physically distinguishable by its increased mass.[5][6] This unique property allows it to serve as a perfect proxy, enabling precise correction for variations that occur during sample preparation and instrumental analysis.[7]

Physicochemical and Isotopic Properties

The defining characteristics of Metoxuron-d6 are summarized below. The key distinction from its parent compound is the mass difference imparted by the six deuterium atoms, which is fundamental to its analytical application.

PropertyValueSource(s)
Chemical Name 3-(3-chloro-4-methoxyphenyl)-1,1-bis(trideuteriomethyl)urea[8]
Synonyms Metoxuron-d6 (N,N-dimethyl-d6)[8][9]
Molecular Formula C₁₀H₇D₆ClN₂O₂[10]
Molecular Weight 234.71 g/mol [10][11]
CAS Number 2030182-41-1[10][11]
Unlabeled CAS 19937-59-8[11]
Appearance White to Off-White Solid[9]
Isotopic Enrichment ≥99 atom % D[11]
Isotopic Label Position The six hydrogen atoms on the two N-methyl groups are replaced by deuterium.[8][12]
Solubility Slightly soluble in DMSO, very slightly soluble in Methanol.[9]
Storage Store at room temperature; long-term storage at 2-8°C is recommended.[10][11]
Significance of the d6 Label

The six deuterium atoms are strategically placed on the two N-methyl groups.[8] This position is chemically robust and not prone to hydrogen-deuterium exchange under typical analytical conditions (e.g., varying pH in a mobile phase). This stability is critical; if the labels were labile, the isotopic integrity of the standard would be compromised, rendering it useless for quantification. The +6 mass unit difference provides a clear and unambiguous separation from the native analyte's mass signal in a mass spectrometer.

Synthesis and Isotopic Labeling Overview

The industrial synthesis of the parent compound, Metoxuron, typically involves the condensation of a 3-chloro-4-methoxyphenyl precursor with a methylurea-forming reagent.[2] For the synthesis of Metoxuron-d6, this process is adapted to incorporate the deuterium labels. The key step involves the use of a deuterated building block, specifically N,N-di(methyl-d3)-carbamoyl chloride or a similar reagent, which is then reacted with 3-chloro-4-methoxyaniline. This ensures the stable d6 label is incorporated at the desired N,N-dimethyl position.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 3-Chloro-4-methoxyaniline C Condensation Reaction (Controlled pH & Temperature) A->C B Deuterated Reagent (e.g., N,N-di(methyl-d3)- carbamoyl chloride) B->C D 3-(4-Chlorophenyl)-1-methoxy- 1-methylurea-d6 C->D Yields

Caption: Generalized synthetic pathway for Metoxuron-d6.

Core Application: Isotopic Dilution Mass Spectrometry

The sole purpose of Metoxuron-d6 is to serve as a superior internal standard (IS) for quantification by isotopic dilution.[1][5] This technique is the cornerstone of high-fidelity quantitative mass spectrometry.

The Principle of Isotopic Dilution

The methodology is elegant and powerful. A precisely known quantity of the heavy, labeled standard (Metoxuron-d6) is added to a sample containing an unknown quantity of the native, light analyte (Metoxuron) at the very beginning of the sample preparation process.[7] From that point forward, both the standard and the analyte are treated as one. Any loss of the analyte during extraction, cleanup, or injection will be accompanied by an identical fractional loss of the standard.

The mass spectrometer does not measure absolute concentration; it measures signal intensity. By measuring the ratio of the signal intensity of the analyte to the signal intensity of the internal standard (AreaAnalyte / AreaIS), all variations in sample handling and instrument response are canceled out. This ratio is directly and linearly proportional to the concentration of the analyte.

G cluster_sample Sample Preparation cluster_analysis LC-MS/MS Analysis A Sample with Unknown [Analyte] B Add Known [IS-d6] A->B C Extraction & Cleanup (Analyte & IS-d6 are lost in equal proportions) B->C D Injection & Ionization (Matrix effects impact Analyte & IS-d6 equally) C->D E Mass Spectrometer Measures Signal Ratio: (Analyte / IS-d6) D->E F Result Accurate Quantification (Ratio is independent of loss and matrix effects) E->F

Caption: The logic of quantification via isotopic dilution.

Why a Stable Isotope-Labeled IS is Superior

An ideal internal standard should behave identically to the analyte.[7] Metoxuron-d6 achieves this almost perfectly:

  • Co-elution: It has virtually the same chromatographic retention time as Metoxuron, meaning it exits the GC or LC column at the same moment.

  • Identical Chemical Behavior: It has the same extraction efficiency and susceptibility to degradation as the analyte.

  • Correction for Matrix Effects: It experiences the same degree of ion suppression or enhancement in the mass spectrometer's source, a common problem in complex samples like soil or food extracts. This is the most critical advantage, leading to significantly improved accuracy and precision.[7][13]

Analytical Methodology and Protocol

The standard method for the analysis of Metoxuron using its deuterated internal standard is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The following protocol provides a validated, field-proven workflow.

Protocol: Quantification of Metoxuron in Environmental Water Samples by LC-MS/MS

This protocol is designed for researchers aiming to quantify Metoxuron residues at parts-per-billion (ppb, or µg/L) levels.

1. Preparation of Standards and Reagents:

  • Primary Metoxuron Stock (1000 mg/L): Accurately weigh 10 mg of analytical grade Metoxuron and dissolve in 10 mL of methanol.

  • Calibration Standards (0.1 - 50 µg/L): Prepare a series of working standards by serially diluting the primary stock in a clean solvent (e.g., 50:50 methanol:water).

  • Internal Standard Stock (100 mg/L): Dissolve 1 mg of Metoxuron-d6 in 10 mL of methanol.

  • IS Spiking Solution (1 µg/L): Dilute the IS stock to a working concentration that will yield a robust signal in the final extract.

2. Sample Preparation and Extraction:

  • Sample Collection: Collect a 100 mL water sample in a clean glass container.

  • Internal Standard Spiking: Add 100 µL of the 1 µg/L IS Spiking Solution to the 100 mL sample to achieve a final concentration of 1 ng/mL (1 µg/L). Mix thoroughly.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the entire 100 mL spiked water sample onto the cartridge at a flow rate of ~5 mL/min.

    • Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

    • Dry the cartridge under vacuum or nitrogen for 10 minutes.

    • Elute the analytes with 5 mL of methanol into a clean collection tube.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water).

3. LC-MS/MS Analysis:

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A typical gradient would run from 10% B to 95% B over 5-7 minutes.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (QqQ) operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • MRM Transitions:

    • Metoxuron: Precursor ion [M+H]⁺ m/z 229.1 -> Product ions (e.g., m/z 72.0, m/z 156.0).[4]

    • Metoxuron-d6: Precursor ion [M+H]⁺ m/z 235.1 -> Product ions (e.g., m/z 78.0, m/z 162.0). Note: Product ions will also be shifted by +6 Da.

4. Data Analysis and Quantification:

  • Integrate the peak areas for both the quantifier and qualifier MRM transitions for Metoxuron and Metoxuron-d6.

  • Calculate the peak area ratio (AreaMetoxuron / AreaMetoxuron-d6) for each calibration standard and sample.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. The curve should have a coefficient of determination (r²) > 0.99.

  • Determine the concentration of Metoxuron in the sample by interpolating its peak area ratio onto the calibration curve.

Caption: Experimental workflow for Metoxuron quantification.

Safety and Handling

While Metoxuron-d6 is typically handled in small, dilute quantities for analytical use, proper laboratory safety protocols must be followed.

  • Consult the SDS: Always refer to the Safety Data Sheet (SDS) provided by the manufacturer for specific handling, storage, and disposal information.[11]

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

  • Environmental Hazard: The parent compound, Metoxuron, is classified as very toxic to aquatic life with long-lasting effects.[4] Handle and dispose of the material and its containers responsibly to prevent environmental contamination.

  • Storage: Store the compound in its original, tightly sealed container under the recommended conditions to ensure its stability and isotopic purity.[10][11]

Conclusion

This compound is not merely a deuterated molecule; it is an enabling tool for high-precision science. Its role as a stable isotope-labeled internal standard allows analytical chemists to overcome the inherent challenges of sample loss and matrix interference, which are ubiquitous in environmental and food analysis. By providing a chemically identical but mass-shifted proxy for the target analyte, Metoxuron-d6 facilitates the application of the isotopic dilution method—the definitive technique for achieving the highest levels of accuracy and reliability in quantitative mass spectrometry.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Isotopic Labeling in Modern Analytical Sciences

In the landscape of quantitative analysis, particularly in complex matrices such as those encountered in drug metabolism and pharmacokinetic (DMPK) studies, the use of stable isotope-labeled internal standards (SIL-IS) is paramount for achieving the highest levels of accuracy and precision.[1] 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6, the deuterated analog of the herbicide Monolinuron, serves as an exemplary internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses.[2] The incorporation of six deuterium atoms provides a distinct mass shift from the unlabeled analyte, allowing for precise quantification while maintaining nearly identical physicochemical properties, which is the hallmark of an ideal internal standard.[3]

This technical guide provides a comprehensive overview of the synthetic route to this compound and the analytical techniques for its thorough characterization. The methodologies presented are grounded in established chemical principles and are designed to be self-validating, ensuring the production of a high-purity, well-characterized standard for research and development applications.

Synthetic Strategy: A Convergent Approach

The synthesis of this compound is most efficiently achieved through a convergent synthesis pathway. This strategy involves the preparation of two key intermediates, 4-chlorophenyl isocyanate and N,O-bis(trideuteromethyl)hydroxylamine (N,O-dimethylhydroxylamine-d6), followed by their coupling to form the final product. This approach allows for the independent synthesis and purification of the precursors, ensuring a high-quality final product.

cluster_0 Synthesis of Precursors cluster_1 Final Coupling Reaction cluster_2 Purification & Characterization Hydroxylamine HCl Hydroxylamine HCl N_O_dimethylhydroxylamine_d6_HCl N,O-bis(trideuteromethyl)hydroxylamine Hydrochloride (d6-Hydroxylamine HCl) Hydroxylamine HCl->N_O_dimethylhydroxylamine_d6_HCl Deuteromethylation Deuterated Methylating Agent (e.g., CD3I) Deuterated Methylating Agent (e.g., CD3I) Deuterated Methylating Agent (e.g., CD3I)->N_O_dimethylhydroxylamine_d6_HCl Final_Product This compound N_O_dimethylhydroxylamine_d6_HCl->Final_Product Urea Formation 4-Chloroaniline 4-Chloroaniline 4_Chlorophenyl_Isocyanate 4-Chlorophenyl Isocyanate 4-Chloroaniline->4_Chlorophenyl_Isocyanate Phosgenation Phosgene Equivalent (e.g., Triphosgene) Phosgene Equivalent (e.g., Triphosgene) Phosgene Equivalent (e.g., Triphosgene)->4_Chlorophenyl_Isocyanate 4_Chlorophenyl_Isocyanate->Final_Product Purification Purification (Crystallization/Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Figure 1: A schematic overview of the synthetic workflow for this compound.

Part 1: Synthesis of N,O-bis(trideuteromethyl)hydroxylamine Hydrochloride (d6-Hydroxylamine HCl)

The critical deuterated precursor is N,O-bis(trideuteromethyl)hydroxylamine. A practical approach to its synthesis involves the deuteromethylation of hydroxylamine.[4]

Causality of Experimental Choices:

  • Starting Material: Hydroxylamine hydrochloride is a stable and commercially available starting material.

  • Deuterated Methylating Agent: A deuterated methylating agent such as deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄) is used to introduce the six deuterium atoms. The choice of agent can influence reaction conditions and byproducts. For this guide, we will consider deuterated methyl tosylate (TsOCD₃) for its high reactivity and ease of handling.[5]

  • Protecting Groups: To control the methylation and prevent the formation of multiple products, a protecting group strategy can be employed. However, a direct methylation under controlled conditions is also feasible.[4]

  • Base: A non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the hydroxylamine, facilitating its reaction with the deuterated methylating agent.

  • Solvent: An aprotic polar solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is suitable for this reaction, as it dissolves the reactants and does not participate in the reaction.

Experimental Protocol: Synthesis of d6-Hydroxylamine HCl

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with hydroxylamine hydrochloride.

  • Suspension: Anhydrous THF is added to create a suspension.

  • Deprotonation: The flask is cooled in an ice bath, and sodium hydride (60% dispersion in mineral oil) is added portion-wise. The mixture is stirred at 0°C for 30 minutes and then at room temperature for 1 hour.

  • Deuteromethylation: The reaction is cooled back to 0°C, and a solution of deuterated methyl tosylate (TsOCD₃) in anhydrous THF is added dropwise via the dropping funnel.

  • Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred overnight. The progress is monitored by thin-layer chromatography (TLC) or GC-MS.

  • Workup: The reaction is carefully quenched with water and extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification and Salt Formation: The crude product is purified by distillation or column chromatography. The purified N,O-bis(trideuteromethyl)hydroxylamine is then dissolved in diethyl ether and treated with a solution of HCl in ether to precipitate the hydrochloride salt, which is collected by filtration and dried under vacuum.

Part 2: Synthesis of 4-Chlorophenyl Isocyanate

4-Chlorophenyl isocyanate is a key electrophile in this synthesis. It can be prepared from 4-chloroaniline and a phosgene equivalent.

Causality of Experimental Choices:

  • Phosgene Equivalent: Due to the high toxicity of phosgene gas, a safer alternative such as triphosgene (bis(trichloromethyl) carbonate) is preferred.[6]

  • Base: A non-nucleophilic base, such as triethylamine, is used to neutralize the HCl generated during the reaction.

  • Solvent: An inert aprotic solvent like toluene or dichloromethane is used.

Experimental Protocol: Synthesis of 4-Chlorophenyl Isocyanate

  • Reaction Setup: A solution of 4-chloroaniline in dry toluene is prepared in a three-necked flask under a nitrogen atmosphere.

  • Addition of Triphosgene: A solution of triphosgene in dry toluene is added dropwise at 0°C.

  • Reaction: The mixture is slowly heated to reflux and maintained at this temperature until the reaction is complete (monitored by IR spectroscopy, watching for the disappearance of the N-H stretch of the aniline and the appearance of the isocyanate peak around 2270 cm⁻¹).

  • Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude 4-chlorophenyl isocyanate is then purified by vacuum distillation.[7][8]

Part 3: Coupling Reaction and Formation of this compound

The final step is the nucleophilic addition of the deuterated hydroxylamine to the isocyanate.

Causality of Experimental Choices:

  • Reaction Type: The reaction between an isocyanate and an amine (or hydroxylamine) to form a urea is a well-established and high-yielding transformation.[9][10]

  • Base: The d6-hydroxylamine hydrochloride is neutralized in situ using a non-nucleophilic base like triethylamine to liberate the free hydroxylamine for the reaction.

  • Solvent: An aprotic solvent such as dichloromethane or THF is suitable.

Experimental Protocol: Synthesis of the Final Product

  • Reaction Setup: N,O-bis(trideuteromethyl)hydroxylamine hydrochloride is suspended in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Neutralization: The suspension is cooled to 0°C, and triethylamine is added dropwise. The mixture is stirred for 30 minutes at this temperature.

  • Addition of Isocyanate: A solution of 4-chlorophenyl isocyanate in anhydrous dichloromethane is added dropwise.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion (monitored by TLC or LC-MS).

  • Workup: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

  • ¹H NMR: The ¹H NMR spectrum of the deuterated compound will be significantly simplified compared to its non-deuterated counterpart. The signals corresponding to the N-methyl and O-methyl protons will be absent. The aromatic protons on the 4-chlorophenyl ring will remain, typically appearing as two doublets.

  • ¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms. The signals for the deuterated methyl carbons will appear as multiplets due to C-D coupling and will be significantly less intense than the protonated carbons.

  • ²H NMR: A deuterium NMR spectrum can be acquired to confirm the presence and location of the deuterium atoms.

Predicted NMR Data:

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.2 - 7.5 (m, 4H)120 - 135
C=O-~155
N-CD₃Absent~30 (m)
O-CD₃Absent~60 (m)

Note: Predicted chemical shifts are based on data for similar phenylurea compounds and may vary slightly.[11][12][13][14]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and confirm the isotopic enrichment.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass of the molecular ion, confirming the elemental composition and the incorporation of six deuterium atoms. The expected molecular weight of the d6 compound is approximately 6 Da higher than the non-deuterated analog.

  • Fragmentation Pattern: The fragmentation pattern in MS/MS can provide further structural confirmation. The presence of deuterium can influence the fragmentation pathways.[15][16][17]

Predicted Mass Spectrometry Data:

Parameter Value
Molecular Formula C₉H₅D₆ClN₂O₂
Monoisotopic Mass ~220.088 g/mol
Expected [M+H]⁺ ~221.095

Note: The exact mass will depend on the precise isotopic masses of the elements.

Chromatographic Purity
  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used to determine the chemical purity of the final compound. A purity of >98% is typically required for an analytical standard.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS confirms that the major peak in the chromatogram corresponds to the desired deuterated compound.

Conclusion

The synthesis and characterization of this compound require a systematic and well-documented approach. The synthetic strategy outlined in this guide, based on the coupling of two key intermediates, provides a reliable method for obtaining this valuable internal standard. Thorough characterization using NMR, MS, and HPLC is crucial to ensure the identity, purity, and isotopic enrichment of the final product, thereby guaranteeing its suitability for high-precision quantitative analytical applications.

References

3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6

Abstract

This technical guide provides a comprehensive overview of this compound (Monolinuron-d6), the deuterated stable isotope-labeled analog of the herbicide Monolinuron. The primary application of this compound is as an internal standard for highly accurate and precise quantification of Monolinuron in complex matrices using mass spectrometry. This document delves into the foundational principles of stable isotope dilution analysis, outlines detailed protocols for synthesis and application, and presents the physicochemical properties and metabolic context of the parent compound. It is intended for researchers, analytical chemists, and professionals in environmental science and drug development who require robust and reliable quantitative methodologies.

Chemical Identity and Physicochemical Properties

This compound is the deuterated form of Monolinuron, a phenylurea herbicide.[1] The "d6" designation typically signifies the replacement of six hydrogen atoms with deuterium atoms, most commonly on the N-methyl and O-methyl groups, to provide a distinct mass shift for mass spectrometric analysis. The CAS Number for the parent compound, Monolinuron, is 1746-81-2.[2][3][4][5] A specific, universally registered CAS number for the d6-labeled variant is not consistently cited in public databases, as is common for many stable isotope-labeled compounds which are often produced in smaller batches by specialized chemical suppliers.

The properties of the parent compound are crucial for developing analytical methods for both the analyte and its labeled standard.

Property3-(4-Chlorophenyl)-1-methoxy-1-methylurea (Monolinuron)This compound (Monolinuron-d6)Source(s)
CAS Number 1746-81-2Not consistently available[2][3][4][5]
Molecular Formula C₉H₁₁ClN₂O₂C₉H₅D₆ClN₂O₂[2][3][5]
Molecular Weight 214.65 g/mol Approx. 220.7 g/mol [2][3][4][5]
IUPAC Name 3-(4-chlorophenyl)-1-methoxy-1-methylurea3-(4-chlorophenyl)-1-(methoxy-d3)-1-(methyl-d3)urea[2][3]
Appearance Colorless to white crystalline solidIdentical to parent compound[5]
Melting Point 80-83 °CIdentical to parent compound[4][5]
Water Solubility 735 mg/L at 20-25 °CIdentical to parent compound[4]
Organic Solubility Soluble in acetone, methanol, and tolueneIdentical to parent compound[4]

The Critical Role of Deuterated Internal Standards in Quantitative Analysis

In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), achieving accuracy and precision is paramount. However, several factors can introduce variability, including sample loss during extraction, fluctuations in instrument response, and matrix effects where co-eluting compounds suppress or enhance the ionization of the target analyte.[6]

A deuterated internal standard (IS) is the gold standard for mitigating these issues.[6][7][8] Because it is chemically identical to the analyte, a deuterated IS co-elutes during chromatography, experiences the same extraction efficiency, and is affected by matrix effects in the same way as the non-labeled analyte.[9] However, its increased mass allows it to be distinguished by the mass spectrometer. By adding a known amount of the deuterated standard to every sample, calibrator, and quality control, the ratio of the analyte's signal to the standard's signal is used for quantification. This ratio remains constant even if sample loss or signal suppression occurs, leading to highly reliable and reproducible results.[7]

G A Unknown Sample (Analyte) B Spike with known amount of Deuterated Standard (IS) A->B C Extraction & Cleanup (e.g., SPE, LLE) B->C D LC Separation (Analyte and IS co-elute) C->D E MS Detection (Separate signals by mass) D->E F Signal Ratio Calculation (Analyte Peak Area / IS Peak Area) E->F G G F->G Accurate Quantification

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Synthesis and Characterization Protocols

Synthesis of Monolinuron-d6

The synthesis of deuterated phenylureas can be adapted from established methods for their non-labeled counterparts.[10] The key step is the use of a deuterated precursor. The following protocol describes a viable route.

Reaction: 4-chlorophenyl isocyanate + N-methoxy-N-methylamine-d6 → this compound

Step-by-Step Protocol:

  • Precursor Synthesis (if needed): Prepare N-methoxy-N-methylamine-d6 by reacting hydroxylamine with deuterated methyl iodide (CD₃I), followed by another methylation step with CD₃I. This step requires careful handling of volatile and reactive reagents.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve 4-chlorophenyl isocyanate (1.0 equivalent) in anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Addition of Amine: Cool the solution to 0 °C in an ice bath. Slowly add a solution of N-methoxy-N-methylamine-d6 (1.1 equivalents) in the same anhydrous solvent dropwise over 30 minutes with constant stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the isocyanate starting material is consumed.

  • Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a white crystalline solid.

Quality Control and Characterization

The identity, purity, and isotopic enrichment of the synthesized standard must be rigorously confirmed.

  • Structural Verification (¹H-NMR & ¹³C-NMR): Nuclear Magnetic Resonance spectroscopy confirms the chemical structure. In the ¹H-NMR spectrum of Monolinuron-d6, the signals corresponding to the N-methyl and O-methyl protons should be absent, confirming successful deuteration.

  • Isotopic Enrichment & Purity (LC-MS): High-resolution mass spectrometry is used to determine the exact mass, confirming the molecular formula. It is also used to assess the isotopic enrichment (typically >98%) and chemical purity by analyzing the relative abundance of the d6 species compared to d0 to d5 variants.

Validated Workflow: Quantification of Monolinuron in Environmental Samples

This section provides a detailed protocol for the analysis of Monolinuron in a water sample using Monolinuron-d6 as an internal standard.

Experimental Protocol: Solid-Phase Extraction (SPE)
  • Sample Preparation: Collect a 100 mL water sample. Spike with 100 µL of a 1 µg/mL Monolinuron-d6 internal standard solution.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the prepared water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 5% methanol in water solution to remove interfering polar compounds.

  • Elution: Elute the analyte and internal standard from the cartridge with 10 mL of ethyl acetate.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 1 mL of 50:50 methanol:water for LC-MS/MS analysis.

Caption: Solid-Phase Extraction (SPE) workflow for water sample cleanup.

LC-MS/MS Instrumental Parameters

Accurate detection requires an optimized method using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte and the standard.

ParameterSetting
LC Column C18 reverse-phase (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 8 minutes
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
Capillary Voltage 3.5 kV
Source Temp. 150 °C
Desolvation Temp. 400 °C
Mass Spectrometry MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Monolinuron 215.1126.020
Monolinuron (Quantifier) 215.158.125
Monolinuron-d6 (IS) 221.1126.020
Monolinuron-d6 (Quantifier) 221.162.125

Note: Specific m/z values and collision energies should be optimized empirically on the instrument used.

Metabolic Fate of the Parent Compound

Understanding the metabolism of Monolinuron is essential in toxicological and environmental fate studies. The primary metabolic pathways in both plants and animals involve enzymatic modification of the urea side chain.[11] The main reactions are N-demethylation and N-demethoxylation, followed by hydroxylation of the aromatic ring.[12] These transformations result in more polar metabolites that are more easily excreted. The use of a stable-labeled internal standard is critical for accurately tracking the decline of the parent compound in the presence of these various metabolites.

G A Monolinuron 3-(4-chlorophenyl)-1-methoxy-1-methylurea B Metabolite 1 3-(4-chlorophenyl)-1-methoxyurea A->B  N-Demethylation C Metabolite 2 3-(4-chlorophenyl)-1-methylurea A->C  N-Demethoxylation D Final Metabolite 4-chlorophenylurea B->D  N-Demethoxylation C->D  N-Demethylation

References

Applications of deuterated standards in mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of Deuterated Standards in Mass Spectrometry

Abstract

Isotope Dilution Mass Spectrometry (IDMS) is the cornerstone of high-precision quantitative analysis, and at its heart lies the use of stable isotope-labeled internal standards (SIL-IS). Among these, deuterated standards—where one or more hydrogen atoms are replaced by its stable, heavier isotope, deuterium—have become the gold standard in pharmaceutical, clinical, and environmental laboratories.[1][2] This guide provides a comprehensive overview of the core principles, practical applications, and critical considerations for employing deuterated standards in mass spectrometry workflows. We will explore the fundamental mechanisms by which these standards correct for analytical variability, delve into detailed protocols for their implementation, and discuss their validation in accordance with regulatory expectations.

The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)

Mass spectrometry is inherently a comparative technique. The signal intensity of an analyte is not an absolute measure of its concentration; it is susceptible to a host of variations that can occur at every stage of the analytical process.[3] These include sample preparation losses, inconsistencies in injection volume, and, most notably, matrix effects in the ion source.[3][4]

IDMS overcomes these challenges by introducing a known quantity of an isotopically distinct version of the analyte (the "standard") into the sample at the earliest possible stage.[5][6] The underlying premise is that the deuterated standard is chemically and physically almost identical to the target analyte.[7] Consequently, it experiences the exact same losses during extraction, the same chromatographic behavior, and the same degree of ion suppression or enhancement in the mass spectrometer.[1][2]

The mass spectrometer, however, can easily distinguish the analyte from the deuterated standard due to their mass difference.[2][3] By measuring the ratio of the signal from the native analyte to the signal from the deuterated standard, all sources of proportional error are effectively cancelled out. This ratio is directly proportional to the concentration of the analyte, enabling highly accurate and precise quantification.[8]

IDMS_Principle cluster_Sample Biological Sample cluster_Standard Deuterated Standard cluster_SpikedSample Spiked Sample A1 A Spike Spike & Homogenize A2 A A3 A M1 M M2 M M3 M label_A Analyte (A) Unknown Conc. D1 D D2 D D3 D label_D Standard (D) Known Conc. SA1 A Process Sample Prep (Extraction, Cleanup) Spike->Process SD1 D SM1 M SA2 A SD2 D SM2 M LCMS LC-MS/MS Analysis Process->LCMS Data Data Processing Measure Peak Area Ratio (A/D) LCMS->Data Quant Quantification [Analyte] ∝ Ratio (A/D) Data->Quant

Figure 1: The core principle of Isotope Dilution Mass Spectrometry (IDMS).

The Critical Challenge: Mitigating Matrix Effects

The "matrix effect" is arguably the most significant challenge in LC-MS based quantification, particularly for complex biological samples like plasma, urine, or tissue homogenates.[9] It refers to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components from the sample matrix.[10][11] These interferences can either suppress or enhance the analyte's signal, leading to significant inaccuracies.[10][11]

Because a deuterated internal standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences the same ionization suppression or enhancement.[1][2] Therefore, while the absolute signal of both the analyte and the standard may fluctuate due to matrix effects, their ratio remains constant and reliable. This ability to compensate for matrix effects is the primary reason deuterated standards are considered the gold standard for bioanalysis and are recommended by regulatory agencies like the FDA.[12][13]

Matrix_Effect cluster_0 Scenario A: No Internal Standard cluster_1 Scenario B: With Deuterated Internal Standard SampleA Analyte in Matrix IonSourceA Ion Source (Suppression Occurs) SampleA->IonSourceA DetectorA MS Detector IonSourceA->DetectorA Reduced Analyte Ions ResultA Inaccurate Result (Signal Artificially Low) DetectorA->ResultA SampleB Analyte + Deuterated IS in Matrix IonSourceB Ion Source (Suppression Affects Both) SampleB->IonSourceB DetectorB MS Detector IonSourceB->DetectorB Reduced Analyte Ions Reduced IS Ions ResultB Accurate Result (Ratio A/IS is Constant) DetectorB->ResultB Ratio is Correct

Figure 2: How deuterated standards mitigate matrix effects for accurate quantification.

Selecting and Synthesizing an Optimal Deuterated Standard

The effectiveness of the IDMS approach hinges on the quality of the deuterated standard. Not all labeled compounds are created equal, and several factors must be considered during selection and synthesis.

Key Selection Criteria
ParameterRecommended SpecificationRationale
Isotopic Purity/Enrichment ≥98%Minimizes the contribution of the unlabeled analyte present as an impurity in the standard, which could bias results, especially at the lower limit of quantification (LLOQ).[1][14]
Chemical Purity >99%Ensures that the standard's response is not influenced by other chemical impurities.[14]
Position of Deuterium Labels On chemically stable positions (e.g., aromatic or aliphatic carbons).Avoids H/D exchange, where deuterium atoms swap with hydrogen atoms from the solvent (e.g., water), which would compromise the integrity of the standard.[3][7] Hydrogens on heteroatoms (-OH, -NH, -SH) are prone to exchange and must be avoided.[3]
Mass Shift ≥3 DaA sufficient mass difference prevents isotopic crosstalk, where the natural isotope abundance of the analyte (M+1, M+2) interferes with the signal of the standard.
Co-elution Retention time should be identical or nearly identical to the analyte.Ensures both compounds experience the same matrix effects. While deuterium substitution can sometimes cause a slight shift in retention time (the "isotope effect"), this is generally minimal and acceptable.[9][15]
Synthesis Considerations

When a suitable deuterated standard is not commercially available, custom synthesis is required. Common strategies include:

  • Catalytic H/D Exchange: Using catalysts like Palladium on Carbon (Pd/C) with a deuterium source (e.g., D₂ gas or D₂O) to selectively replace hydrogens.[16][17]

  • Deuterium-labeled Reagents: Incorporating deuterium by using reducing agents like sodium borodeuteride (NaBD₄) or building blocks that are already deuterated.

  • Total Synthesis: Building the molecule from scratch using deuterated precursors.[18]

The chosen synthesis route must be carefully planned to ensure labeling occurs at stable positions and to achieve high isotopic enrichment.[19] Post-synthesis, rigorous analytical characterization using NMR and high-resolution mass spectrometry is essential to confirm the position of the labels and verify isotopic and chemical purity.[4][19]

Experimental Protocol: A Bioanalytical Workflow Example

This section provides a generalized, step-by-step protocol for the quantification of a small molecule drug in human plasma.

Step 1: Preparation of Stock and Working Solutions
  • Analyte Stock: Prepare a 1 mg/mL stock solution of the analyte in a suitable organic solvent (e.g., methanol).

  • IS Stock: Prepare a 1 mg/mL stock solution of the deuterated internal standard (IS) in the same solvent.

  • Working Solutions: Prepare serial dilutions of the analyte stock to create working solutions for calibration standards and quality controls (QCs). Prepare a separate working solution for the IS at a fixed concentration (e.g., 100 ng/mL).

Step 2: Preparation of Calibration Standards and QCs
  • Spike blank human plasma with the analyte working solutions to create a calibration curve with 8-10 non-zero points covering the expected concentration range.

  • Separately, spike blank plasma with different analyte working solutions to prepare QCs at a minimum of four levels: LLOQ, Low, Mid, and High.

Step 3: Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of each standard, QC, and unknown study sample into a 96-well plate.

  • CRITICAL STEP: Add 25 µL of the IS working solution to every well (except double blanks).

  • Vortex briefly to mix.

  • Add 200 µL of acetonitrile (or other suitable organic solvent) to precipitate plasma proteins.

  • Vortex thoroughly for 2 minutes, then centrifuge at 4000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Step 4: LC-MS/MS Analysis
  • Chromatography: Use a suitable C18 column with a gradient elution profile to achieve chromatographic separation of the analyte from other matrix components. Verify that the analyte and the deuterated IS co-elute.

  • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

    • Analyte Transition: Monitor a specific precursor ion → product ion transition for the analyte.

    • IS Transition: Monitor the corresponding precursor ion → product ion transition for the deuterated IS.

Step 5: Data Processing and Quantification
  • Integrate the peak areas for both the analyte and the IS in each injection.

  • Calculate the Response Ratio for each sample: Response Ratio = (Peak Area of Analyte) / (Peak Area of IS) .

  • Generate a calibration curve by plotting the Response Ratio vs. the known concentration for the calibration standards. Apply a linear regression with 1/x² weighting.

  • Determine the concentration of the analyte in QCs and unknown samples by interpolating their Response Ratios from the calibration curve.

LCMS_Workflow A 1. Sample Collection (e.g., Plasma) B 2. Aliquot Sample A->B C 3. Spike with Deuterated IS (Critical Step) B->C D 4. Sample Preparation (e.g., Protein Precipitation, LLE) C->D E 5. Centrifugation / Evaporation D->E F 6. Reconstitution & Injection E->F G 7. LC-MS/MS Analysis (MRM Mode) F->G H 8. Data Processing (Calculate Area Ratio) G->H I 9. Quantification (vs. Calibration Curve) H->I

Figure 3: A generalized workflow for quantitative analysis using deuterated standards.

Key Applications Across Scientific Disciplines

The robustness provided by deuterated standards makes them indispensable in any field requiring accurate quantification.

  • Pharmaceutical Development: In Drug Metabolism and Pharmacokinetics (DMPK) studies, deuterated standards are essential for accurately tracking drug and metabolite concentrations in biological matrices.[1][20] This is a cornerstone of bioanalytical method validation and is required for regulatory submissions to bodies like the FDA and EMA.[1][12][21]

  • Metabolomics: For quantifying endogenous small molecules, deuterated standards are used to correct for variability in complex biological systems, enabling researchers to obtain reliable data on metabolic pathways.[1][2]

  • Clinical and Forensic Toxicology: They improve the reliability of measuring drugs of abuse, therapeutic drugs, and their metabolites in biological samples, providing defensible data for clinical and legal purposes.[14]

  • Environmental Testing: Deuterated standards allow for the precise detection of trace pollutants, pesticides, and other contaminants in complex environmental matrices like soil and water.[1][14]

Limitations and Advanced Considerations

While deuterated standards are powerful tools, it is important to be aware of their limitations.

  • Incomplete Correction of Matrix Effects: In rare cases of extreme and variable matrix effects, particularly if there is a slight chromatographic separation between the analyte and the IS, the correction may not be perfect.[9] This is known as differential matrix effects.

  • Isotopic Crosstalk: If the mass shift between the analyte and standard is insufficient (e.g., only 1 or 2 Da), the natural M+1 or M+2 isotope peak of a high-concentration analyte can contribute to the signal of the standard, causing a negative bias. A mass shift of ≥3 Da is recommended.

  • Cost and Availability: Deuterated standards are significantly more expensive than unlabeled compounds, and custom synthesis can be time-consuming and costly.[22]

Conclusion

Deuterated internal standards are the foundation of modern quantitative mass spectrometry.[1] By acting as nearly perfect chemical mimics of their corresponding analytes, they provide a self-validating system that corrects for the inevitable sources of variability in the analytical workflow, from sample extraction to ionization.[3] Their ability to mitigate matrix effects, improve precision, and ensure run-to-run reproducibility makes them an indispensable tool for researchers, scientists, and drug development professionals.[1][14] The proper selection, synthesis, and implementation of deuterated standards, in line with established protocols and regulatory guidelines, are paramount to generating data of the highest accuracy, integrity, and scientific defensibility.[1]

References

Environmental fate of monolinuron and its metabolites

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Environmental Fate of Monolinuron and Its Metabolites

Authored by: Gemini, Senior Application Scientist

Abstract

Monolinuron, a selective, systemic phenylurea herbicide, has been utilized for the control of broad-leaved weeds and annual grasses in various agricultural settings.[1] Its efficacy is rooted in the inhibition of Photosystem II, a critical process for photosynthesis in target plants.[1] However, the introduction of any pesticide into the environment necessitates a thorough understanding of its subsequent fate—its persistence, mobility, degradation pathways, and the potential impact of its transformation products. This technical guide provides a comprehensive overview of the environmental journey of monolinuron, synthesizing data from pivotal studies to offer researchers and environmental scientists a detailed perspective on its transformation in soil and aquatic systems. We will explore the key degradation mechanisms, the formation and environmental relevance of its principal metabolites, and the standardized methodologies used to rigorously evaluate these processes.

Physicochemical Properties: The Foundation of Environmental Behavior

A molecule's intrinsic properties are the primary determinants of its environmental distribution and fate. For monolinuron, key parameters dictate its partitioning between soil, water, and air, and its susceptibility to transport and degradation.

Monolinuron exhibits moderate water solubility and a low vapor pressure, indicating that it will predominantly reside in soil and water phases rather than volatilizing into the atmosphere.[1][2] Its mobility in soil, a critical factor for groundwater contamination potential, is governed by its sorption to soil particles, quantified by the soil organic carbon-water partitioning coefficient (Koc). Experimental Koc values for monolinuron vary widely, from as low as 40 to over 2000, with typical averages reported in the 60 to 272 range.[2] This variability is highly dependent on soil characteristics like organic matter content and pH. A lower Koc suggests higher mobility and a greater potential for leaching, while a higher Koc indicates strong binding to soil particles, reducing mobility but potentially increasing persistence.[2]

PropertyValueSignificance for Environmental FateSource
Chemical Formula C₉H₁₁ClN₂O₂Basic molecular identity.[3]
Molar Mass 214.65 g/mol Influences diffusion and transport.[3]
Water Solubility 735 mg/L at 20-25°CModerate solubility facilitates transport in soil pore water and surface runoff.[1][2]
Vapor Pressure 1.5 x 10⁻⁴ mm Hg (20 mPa) at 25°CLow volatility; atmospheric transport is not a significant pathway.[2][4]
Log Kow 2.20Indicates a moderate potential for bioaccumulation in organisms.[4][5]
Koc 40 - 2025 (Typical avg. ~60-272)Wide range indicates variable mobility; from highly mobile in low-organic soils to slightly mobile in high-organic soils.[2]
DT₅₀ (Aerobic Soil) 33 - 66 days (Typical lab: ~50-60)Moderately persistent in soil environments.[6]
Hydrolysis at pH 7 StableNot a significant degradation pathway in neutral waters.[6]

Degradation Pathways: Transformation in Soil and Water

The dissipation of monolinuron from the environment is driven by a combination of biotic and abiotic processes. For phenylurea herbicides, microbial degradation is the predominant mechanism in soil.[7][8] Abiotic processes like photolysis can contribute to degradation, particularly in aquatic systems or on soil surfaces.

Microbial Degradation in Soil

The primary route of monolinuron transformation in soil is metabolism by microorganisms. The degradation cascade involves a series of sequential reactions that modify the urea side chain before cleaving the molecule.

The initial and often rate-limiting steps are:

  • N-Demethoxylation: The removal of the -OCH₃ group, yielding N'-(4-chlorophenyl)-N-methylurea .[2]

  • N-Demethylation: The removal of the -CH₃ group, yielding N'-(4-chlorophenyl)-N-methoxyurea .[2]

These initial transformations are critical, as they alter the herbicidal activity and the physicochemical properties of the molecule. Following these steps, hydrolysis of the urea bridge occurs, leading to the formation of the terminal and most environmentally significant metabolite, 4-chloroaniline (4-CA) .[7] Further degradation of the aromatic ring of 4-CA can occur, but it is often a slow process, leading to the potential accumulation of this metabolite.[9]

Abiotic Degradation: The Role of Light and Water

Photodegradation (Photolysis): Monolinuron can be degraded by sunlight, particularly in clear surface waters or on the surface of soil.[2] Studies show that degradation is accelerated by UV light, with one study noting 38.3% degradation after 17 hours of exposure to light with wavelengths greater than 290 nm.[2] The degradation pathway via photolysis can be complex, involving N-demethylation, N-demethoxylation, and photohydrolysis of the C-Cl bond to form hydroxylated byproducts.[7][8] The presence of photosensitizers in natural waters, such as nitrate and nitrite ions, can significantly accelerate this process by producing highly reactive hydroxyl radicals.[7][8]

Hydrolysis: Monolinuron is stable to hydrolysis at neutral pH.[6] Therefore, chemical hydrolysis is not considered a significant degradation pathway under typical environmental conditions (pH 5-9).

The following diagram illustrates the principal degradation pathways for monolinuron.

Monolinuron_Degradation MLN Monolinuron (N'-(4-chlorophenyl)-N-methoxy-N-methylurea) DEMETHOXY N'-(4-chlorophenyl)-N-methylurea MLN->DEMETHOXY Microbial N-Demethoxylation DEMETHYL N'-(4-chlorophenyl)-N-methoxyurea MLN->DEMETHYL Microbial N-Demethylation UREA 4-chlorophenylurea DEMETHOXY->UREA Microbial N-Demethylation DEMETHYL->UREA Microbial N-Demethoxylation PCA 4-chloroaniline (4-CA) UREA->PCA Microbial Hydrolysis (Urea Bridge Cleavage) MINERAL Mineralization (CO2, H2O, Cl-) PCA->MINERAL Further Slow Degradation

Caption: Primary microbial degradation pathway of monolinuron in soil.

The Fate of Key Metabolites

A comprehensive environmental assessment cannot focus solely on the parent compound. The transformation products, or metabolites, may have their own distinct toxicity, persistence, and mobility profiles.

  • Intermediate Urea Metabolites: Compounds like N'-(4-chlorophenyl)-N-methylurea and N'-(4-chlorophenyl)-N-methoxyurea are transient intermediates. While they are part of the degradation pathway, their persistence is generally lower than the parent monolinuron as they are readily converted to 4-chlorophenylurea.

  • 4-chloroaniline (4-CA): This is the terminal metabolite of significant concern. 4-CA is more persistent and mobile than monolinuron in some environmental compartments.[9] It is classified as toxic to aquatic organisms and is a suspected human carcinogen.[10][11] Its formation represents a potential increase in hazard compared to the parent herbicide. The slow degradation of 4-CA means it can potentially accumulate in soil or leach into water bodies, posing a long-term risk to the ecosystem.[9][12]

Experimental Methodology: The OECD 307 Guideline

To ensure that data on the environmental fate of chemicals is reliable and comparable across jurisdictions, standardized testing protocols are essential. The OECD Guideline for the Testing of Chemicals, Section 3, provides the framework for these studies.[13] Test No. 307: Aerobic and Anaerobic Transformation in Soil is the cornerstone for determining degradation rates and pathways in soil.[13][14]

Core Principles and Causality of the OECD 307 Protocol

The protocol is designed as a self-validating system to provide robust, reproducible data on the rate and pathway of degradation.

  • Expertise & Rationale: The choice of soil is critical. The guideline requires testing in a range of representative agricultural soils, varying in pH, organic carbon content, and texture.[15] This is because these factors are known to heavily influence microbial activity and sorption, directly impacting degradation rates. A typical starting soil is a sandy or silty loam with an organic carbon content of 0.5-2.5% and a pH of 5.5-8.0.[15]

  • Trustworthiness & Validation: The use of ¹⁴C-radiolabelled test substance is the gold standard. This allows for a complete mass balance calculation, tracking the applied radioactivity through parent compound, metabolites, mineralized fractions (¹⁴CO₂), and non-extractable bound residues.[16] This ensures that observed dissipation is due to true degradation, not just binding or experimental loss. Sterile (e.g., autoclaved) soil controls are run in parallel to distinguish microbial degradation from abiotic processes like hydrolysis.[14]

Step-by-Step Experimental Workflow (Aerobic Study)
  • Soil Sourcing and Characterization: Select and collect representative soils. Thoroughly characterize each for texture (sand/silt/clay content), pH, organic carbon content, and microbial biomass.[15]

  • Test Substance Preparation: Synthesize ¹⁴C-monolinuron, typically with the label on the stable phenyl ring to allow tracking of the core structure through degradation.

  • Application: Treat fresh, sieved soil samples with the ¹⁴C-monolinuron solution at a rate corresponding to the maximum recommended agricultural application rate.[17]

  • Incubation: Place the treated soil samples into incubation vessels (e.g., biometer flasks) within a temperature-controlled chamber, maintained in the dark at 20°C. The soil moisture is adjusted to 40-60% of maximum water holding capacity to ensure optimal microbial activity. A stream of CO₂-free, humidified air is passed through the system.[14]

  • Trapping Volatiles: The outflowing air is bubbled through traps (e.g., sodium hydroxide or ethanolamine solutions) to capture any evolved ¹⁴CO₂, which represents the complete mineralization of the radiolabelled phenyl ring.[16]

  • Time-course Sampling: At predefined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days), duplicate flasks are removed for analysis.[17]

  • Extraction: Soil samples are extracted exhaustively using appropriate solvents (e.g., acetonitrile, methanol) and solvent mixtures of varying polarity to recover the parent compound and its metabolites.

  • Analysis and Quantification:

    • Radio-analysis: The amount of radioactivity in the solvent extracts, CO₂ traps, and the remaining soil (bound residues) is quantified using Liquid Scintillation Counting (LSC).

    • Chromatographic Separation: The composition of the radioactive material in the extracts is determined using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector. This separates monolinuron from its various metabolites.[14]

    • Identification: The identity of significant metabolites (>10% of applied radioactivity) is confirmed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[18]

  • Data Analysis: The dissipation rates (DT₅₀ and DT₉₀ values) for monolinuron and its major metabolites are calculated using kinetic modeling. The distribution of radioactivity is plotted over time to illustrate the degradation pathway and mass balance.

The following diagram visualizes this standardized workflow.

OECD307_Workflow cluster_prep 1. Preparation Phase cluster_exp 2. Experimental Phase cluster_analysis 3. Analytical Phase cluster_report 4. Reporting Phase SOIL Soil Collection & Characterization (pH, OC%, etc.) APP Apply to Soil Samples (Including Sterile Controls) SOIL->APP TEST_SUB Prepare 14C-Monolinuron TEST_SUB->APP INC Incubate in Dark (20°C, Controlled Moisture) APP->INC TRAP Trap Volatiles (14CO2) INC->TRAP SAMP Sample at Intervals (e.g., 0, 3, 7, 14, 30... days) INC->SAMP EXT Solvent Extraction SAMP->EXT LSC Quantify Radioactivity (LSC) (Extracts, Traps, Bound Residue) EXT->LSC HPLC Separate Parent & Metabolites (Radio-HPLC) EXT->HPLC DATA Calculate DT50/DT90 Values & Mass Balance LSC->DATA MS Identify Major Metabolites (LC-MS/MS) HPLC->MS HPLC->DATA MS->DATA REPORT Final Study Report DATA->REPORT

Caption: Standardized workflow for an OECD 307 soil transformation study.

Conclusion

The environmental fate of monolinuron is a multi-faceted process governed by its physicochemical properties and the biotic and abiotic conditions of the receiving environment. It is moderately persistent in soil, with microbial activity being the primary engine of its degradation. The transformation pathway proceeds through N-demethoxylation and N-demethylation, followed by urea bridge hydrolysis to form the terminal metabolite, 4-chloroaniline. While the parent compound and intermediate metabolites are degraded, the formation of the more persistent and toxic 4-chloroaniline is a critical endpoint in the overall environmental risk assessment. Rigorous evaluation using standardized protocols like OECD 307 is essential for accurately characterizing the degradation kinetics and transformation pathways, providing the necessary data for sound regulatory decisions and environmental stewardship.

References

The Quintessential Guide to Utilizing 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 as a High-Fidelity Tracer in Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Precision in Modern Analytical Science

In the relentless pursuit of scientific discovery, the ability to trace, quantify, and understand the journey of a molecule through a complex biological or environmental system is paramount. The advent of stable isotope labeling has revolutionized our approach to these challenges, offering a lens of unparalleled clarity. This guide is dedicated to the robust and versatile tool that is 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6, a deuterated analog of the phenylurea herbicide monolinuron. As a senior application scientist, my objective is not merely to present protocols, but to instill a deep, causal understanding of why certain choices are made, how to ensure the integrity of your data, and how to leverage this powerful tracer to its fullest potential. This document is crafted for the discerning scientist who demands not just methods, but mastery.

The Principle of Stable Isotope Tracing: A Foundation of Unwavering Accuracy

The core of this guide rests on the principle of stable isotope labeling. Unlike radioactive isotopes, stable isotopes such as deuterium (²H or D) are non-radioactive and safe for a wide array of applications, including human studies.[1] The six deuterium atoms in this compound increase its mass by six daltons compared to its unlabeled counterpart, monolinuron. This mass shift is the key to its utility. When analyzed by mass spectrometry, the deuterated standard is easily distinguished from the endogenous or administered unlabeled compound, yet it behaves almost identically during sample preparation and chromatographic separation.[2] This co-elution and similar behavior in the mass spectrometer's ion source are crucial for correcting for matrix effects, which are a common source of variability and inaccuracy in complex samples.[2]

Physicochemical Properties and Synthesis

A thorough understanding of the tracer and its parent compound is fundamental to its effective application.

Physicochemical Properties

The properties of this compound are virtually identical to those of monolinuron, with the exception of its molecular weight.

PropertyValueSource
Chemical Formula C₉H₅D₆ClN₂O₂[3]
Molecular Weight 220.69 g/mol [3]
Appearance White to off-white solid[4]
Solubility Moderately soluble in water (0.735 g/L for monolinuron), very soluble in organic solvents like acetone and methanol.[5]
Mode of Action (Monolinuron) Inhibition of photosynthesis at photosystem II.[5][6]
Synthesis of this compound

The synthesis of deuterated phenylurea herbicides generally involves the reaction of a substituted phenyl isocyanate with a deuterated amine. A plausible synthetic route for this compound is outlined below, based on general principles of phenylurea synthesis and methods for producing deuterated precursors.[7]

Step 1: Synthesis of Deuterated N,O-Dimethylhydroxylamine (d6)

Deuterated N,O-dimethylhydroxylamine can be synthesized from hydroxylamine and a deuterated methylating agent, such as deuterated dimethyl sulfate or methyl iodide-d3, under basic conditions.[8][9][10]

Step 2: Reaction with 4-Chlorophenyl Isocyanate

The deuterated N,O-dimethylhydroxylamine is then reacted with 4-chlorophenyl isocyanate in an aprotic solvent to yield the final product, this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Deuterated Precursor cluster_step2 Step 2: Phenylurea Formation hydroxylamine Hydroxylamine reaction1 Methylation hydroxylamine->reaction1 methylating_agent Methylating Agent-d6 (e.g., (CD₃)₂SO₄) methylating_agent->reaction1 base Base base->reaction1 d6_precursor N,O-Dimethylhydroxylamine-d6 reaction2 Coupling Reaction d6_precursor->reaction2 reaction1->d6_precursor isocyanate 4-Chlorophenyl Isocyanate isocyanate->reaction2 final_product This compound reaction2->final_product

Caption: Synthetic workflow for this compound.

Applications in Pharmacokinetic and Metabolism Studies

The use of deuterated tracers is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. This compound can be employed as an internal standard for the quantification of monolinuron or as a tracer to investigate its metabolic fate.

Quantitative Bioanalysis of Monolinuron in Plasma

Objective: To accurately determine the concentration of monolinuron in plasma samples.

Experimental Protocol:

  • Sample Preparation (QuEChERS Method):

    • To a 1.5 mL microcentrifuge tube, add 200 µL of plasma, 20 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol), and 400 µL of acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Add QuEChERS salts (e.g., magnesium sulfate and sodium acetate).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Monolinuron 215.1126.022
215.199.034
This compound 221.1126.022
221.1105.034

Note: The MRM transitions for the d6-labeled compound are predicted based on the fragmentation of monolinuron. The precursor ion is shifted by +6 Da. The fragment at m/z 126.0, corresponding to the 4-chlorophenyl isocyanate fragment, should remain the same. The fragment at m/z 99.0 for monolinuron likely arises from the urea portion, and its deuterated counterpart would be expected at m/z 105.0. These transitions should be optimized empirically.

Mammalian Metabolic Pathway of Monolinuron

Understanding the metabolic fate of a compound is crucial for assessing its safety and efficacy. Based on studies of monolinuron and related phenylurea herbicides, the primary metabolic transformations in mammals include N-demethylation, N-demethoxylation, and hydroxylation of the aromatic ring, followed by conjugation.[11]

Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Monolinuron Monolinuron Demethylation N-Demethylation Monolinuron->Demethylation CYP450 Demethoxylation N-Demethoxylation Monolinuron->Demethoxylation CYP450 Hydroxylation Ring Hydroxylation Monolinuron->Hydroxylation CYP450 Conjugation Glucuronide/Sulfate Conjugation Demethylation->Conjugation Demethoxylation->Conjugation Hydroxylation->Conjugation Excretion Excretion (Urine/Feces) Conjugation->Excretion

Caption: Proposed mammalian metabolic pathway of monolinuron.

Applications in Environmental Fate and Residue Analysis

The persistence and mobility of herbicides in the environment are of significant concern. This compound is an invaluable tool for studying the environmental fate of monolinuron in soil and water, as well as for quantifying its residues in agricultural products.[1]

Analysis of Monolinuron Residues in Soil

Objective: To quantify monolinuron in soil samples to assess its persistence and degradation.

Experimental Protocol:

  • Sample Preparation (Modified QuEChERS):

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex to create a slurry.

    • Spike with 50 µL of this compound internal standard solution (e.g., 1 µg/mL in methanol).

    • Add 15 mL of acetonitrile and shake vigorously for 5 minutes.

    • Add QuEChERS extraction salts.

    • Shake for 5 minutes and centrifuge at 4000 rpm for 10 minutes.

    • Take a 1 mL aliquot of the supernatant for d-SPE cleanup with PSA and C18 sorbents.

    • Vortex for 1 minute and centrifuge.

    • The final extract is ready for LC-MS/MS analysis.

  • LC-MS/MS Analysis: The same LC-MS/MS parameters as described in section 3.1 can be used.

Biodegradation Pathway of Monolinuron in Soil

In the environment, monolinuron is primarily degraded by soil microorganisms. The main degradation pathways involve demethylation, demethoxylation, and hydrolysis of the urea bond, ultimately leading to the formation of 4-chloroaniline, which can be further degraded.[5][12][13]

Biodegradation_Pathway cluster_degradation Microbial Degradation Monolinuron Monolinuron Demethylation N-Demethylation Monolinuron->Demethylation Microbial Enzymes Demethoxylation N-Demethoxylation Monolinuron->Demethoxylation Microbial Enzymes Hydrolysis Urea Bond Hydrolysis Monolinuron->Hydrolysis Microbial Enzymes Demethylation->Hydrolysis Demethoxylation->Hydrolysis Chloroaniline 4-Chloroaniline Hydrolysis->Chloroaniline Mineralization Mineralization (CO₂, H₂O, Cl⁻) Chloroaniline->Mineralization Further Degradation

Caption: Proposed biodegradation pathway of monolinuron in soil.

Data Interpretation and Quality Control: The Pillars of Trustworthiness

A self-validating system is one where the data itself provides evidence of its reliability. The use of a stable isotope-labeled internal standard is a critical component of such a system.

  • Internal Standard Response: The peak area of this compound should be consistent across all samples in an analytical run. Significant variation can indicate problems with sample preparation or instrument performance.[14]

  • Retention Time: The retention times of both the analyte and the internal standard should be consistent. A shift in retention time could indicate issues with the LC system.

  • Ion Ratio: For confirmation of identity, the ratio of the quantifier to qualifier MRM transitions should be within a specified tolerance (e.g., ±20%) of the ratio observed in a standard solution.

  • Calibration Curve: A linear calibration curve with a correlation coefficient (r²) of >0.99 should be obtained.

Conclusion: Empowering Your Research with Precision and Confidence

This compound is a powerful and versatile tool for researchers in drug development, environmental science, and food safety. Its use as a tracer and internal standard, when coupled with a thorough understanding of its properties and the principles of mass spectrometry, enables the generation of highly accurate and reliable quantitative data. This guide has provided a comprehensive framework for its application, from synthesis to data interpretation. By adhering to these principles and protocols, you will be well-equipped to unlock new insights and advance your scientific endeavors with the utmost confidence in your results.

References

Methodological & Application

Application Note: Quantitative Analysis of Monolinuron in Soil Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and robust protocol for the quantitative analysis of the phenylurea herbicide monolinuron in complex soil matrices. The methodology detailed herein utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by cleanup using dispersive solid-phase extraction (d-SPE). Quantification is achieved via High-Performance Liquid Chromatography coupled with a UV detector (HPLC-UV). This guide is designed for researchers and analytical scientists, offering in-depth explanations for experimental choices, detailed step-by-step protocols, and a framework for method validation to ensure data integrity and trustworthiness.

Introduction: The Scientific Imperative

Monolinuron, 3-(4-chlorophenyl)-1-methoxy-1-methylurea, is a selective, systemic herbicide used to control broadleaf weeds and grasses in a variety of crops.[1] As a photosystem II inhibitor, its mode of action is potent and effective.[1] However, its persistence and potential for leaching into groundwater raise significant environmental concerns.[2] Monolinuron's physicochemical properties, including moderate water solubility (approx. 735 mg/L), indicate a potential for mobility within the soil profile.[1][3] Therefore, the development of a reliable and validated analytical method for quantifying monolinuron residues in soil is critical for environmental monitoring, risk assessment, and ensuring regulatory compliance.

Soil presents a uniquely challenging matrix for pesticide residue analysis due to its complex and variable composition, including humic substances, lipids, and clays, which can interfere with analyte extraction and detection.[4][5] The methodology presented here is optimized to overcome these challenges, providing high recovery rates and minimizing matrix effects to deliver accurate and reproducible results.

Principle of the Method

The analytical workflow is founded on a two-stage process: (1) Sample Preparation and (2) Instrumental Analysis .

  • Sample Preparation: The QuEChERS approach is employed for its efficiency and reduced solvent consumption.[4][5][6] The protocol begins with a buffered acetonitrile extraction to efficiently partition monolinuron from the soil matrix. This is followed by a d-SPE cleanup step, where a combination of sorbents—primarily Primary Secondary Amine (PSA) and C18—are used to remove interfering co-extractives like fatty acids, organic acids, and other nonpolar compounds.[7]

  • Instrumental Analysis: The cleaned extract is analyzed using a reversed-phase HPLC system with UV detection. Monolinuron is separated from remaining matrix components on a C18 analytical column. This stationary phase is chosen for its hydrophobic nature, which provides excellent retention and separation for moderately nonpolar molecules like monolinuron through hydrophobic interactions.[8][9] Quantification is achieved by comparing the peak area of the analyte in the sample to that of a matrix-matched calibration curve.

Experimental Workflow & Protocols
3.1. Reagents and Materials
  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH); ultrapure water.

  • Standards: Monolinuron analytical standard (>99% purity); Diuron or Linuron as an internal standard (IS) (optional, but recommended for highest accuracy).

  • Salts & Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 sorbent. Pre-packaged QuEChERS extraction salts and d-SPE tubes are recommended for convenience and consistency.

  • Equipment: High-speed centrifuge, vortex mixer, analytical balance, syringe filters (0.22 µm PTFE), HPLC system with UV detector, C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10][11]

3.2. Visualized Workflow: From Soil to Signal

The following diagram illustrates the complete analytical process from sample collection to data acquisition.

Monolinuron_Workflow cluster_prep PART 1: Sample Preparation cluster_analysis PART 2: Instrumental Analysis s1 1. Weigh 10g Soil Sample into 50 mL Centrifuge Tube s2 2. Add 10 mL H₂O (for dry soil) & 10 mL Acetonitrile s1->s2 s3 3. Add Internal Standard (Optional) s2->s3 s4 4. Vortex Vigorously (1 min) s3->s4 s5 5. Add QuEChERS Salts (MgSO₄, NaCl) s4->s5 s6 6. Shake & Centrifuge (5 min @ 4000 rpm) s5->s6 s7 7. Collect Acetonitrile Supernatant (Raw Extract) s6->s7 s8 8. Transfer Aliquot to d-SPE Tube (PSA, C18, MgSO₄) s7->s8 s9 9. Vortex (30s) & Centrifuge (2 min @ 4000 rpm) s8->s9 s10 10. Filter Supernatant (0.22 µm) into HPLC Vial s9->s10 a1 11. Inject 20 µL into HPLC-UV s10->a1 Clean Extract a2 12. Separation on C18 Column a1->a2 a3 13. UV Detection at 240 nm a2->a3 a4 14. Data Acquisition & Quantification a3->a4 HPLC_System cluster_lc HPLC System cluster_data Data System mp Mobile Phase (ACN:Water) pump Pump (1.0 mL/min) mp->pump injector Autosampler (20 µL Injection) pump->injector column C18 Column (35°C) injector->column detector UV Detector (240 nm) column->detector waste Waste detector->waste pc Chromatography Data Station detector->pc Signal

References

Application Note: Quantitative Analysis of Metoxuron in Food Matrices using a Deuterated Internal Standard and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust protocol for the quantitative analysis of the phenylurea herbicide Metoxuron in various food matrices. To ensure the highest degree of accuracy and mitigate matrix effects, the method employs a stable isotope-labeled internal standard, 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 (Metoxuron-d6). The workflow leverages the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for sample preparation, followed by sensitive and selective detection using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide is intended for researchers, food safety analysts, and quality control professionals, providing a comprehensive framework from sample preparation to data analysis, grounded in established scientific principles and regulatory standards.

Introduction: The Rationale for Precise Metoxuron Monitoring

Metoxuron is a selective, systemic herbicide used for pre- and post-emergence control of broad-leaved weeds and grasses in crops such as carrots and cereals (e.g., wheat, barley).[1] Its potential to persist in the environment and accumulate in the food chain necessitates rigorous monitoring to ensure consumer safety.[1] Regulatory bodies worldwide, including the European Union, have established Maximum Residue Levels (MRLs) for pesticides in food products to protect public health.[2][3]

Accurate quantification of pesticide residues in complex food matrices is challenging due to the presence of interfering compounds that can cause ion suppression or enhancement in mass spectrometry-based analyses.[4] The use of a stable isotope-labeled internal standard (SIL-IS), such as Metoxuron-d6, is the gold standard for compensating for these matrix effects.[4][5] A SIL-IS co-elutes chromatographically with the target analyte and behaves similarly during extraction and ionization, but is distinguishable by its mass-to-charge ratio (m/z). This allows for reliable correction of variations in sample preparation and instrumental response, leading to highly accurate and precise quantification.[4]

This protocol details a complete workflow for Metoxuron analysis, emphasizing the QuEChERS sample preparation technique, which is renowned for its efficiency and effectiveness across a wide range of food matrices and pesticides.[1][4][6]

Materials and Reagents

Standards and Chemicals
  • Metoxuron PESTANAL®, analytical standard (CAS: 19937-59-8)

  • This compound (Metoxuron-d6), 100 µg/mL in acetonitrile

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (≥98%, LC-MS grade)

  • Ammonium formate (≥99%, LC-MS grade)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Trisodium citrate dihydrate

  • Disodium hydrogen citrate sesquihydrate

  • Primary Secondary Amine (PSA) sorbent

  • Graphitized Carbon Black (GCB) sorbent (optional, for highly pigmented matrices)

  • C18 sorbent (optional, for high-fat matrices)

Equipment
  • High-speed homogenizer

  • Centrifuge capable of ≥4000 rpm

  • Analytical balance (4 decimal places)

  • Vortex mixer

  • Syringe filters (0.22 µm, PTFE)

  • Autosampler vials (2 mL, amber glass)

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Experimental Protocol

Standard Solution Preparation
  • Metoxuron Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Metoxuron standard into a 10 mL volumetric flask and dissolve in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. These will be used to construct the calibration curve.

  • Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute the commercial Metoxuron-d6 solution (100 µg/mL) with acetonitrile to a final concentration of 1 µg/mL.

Sample Preparation: The QuEChERS Method

The QuEChERS method is a streamlined approach for extracting pesticide residues from food samples.[4] It involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (dSPE).

Step 1: Homogenization and Weighing

  • Homogenize a representative portion of the food sample (e.g., carrots, wheat flour) until a uniform consistency is achieved. For low-moisture samples like wheat, addition of a defined amount of water may be necessary prior to homogenization to improve extraction efficiency.

  • Accurately weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

Step 2: Extraction

  • Add 10 mL of acetonitrile to the 50 mL tube containing the sample.

  • Spike the sample with 50 µL of the 1 µg/mL Metoxuron-d6 internal standard spiking solution (final concentration of 5 ng/g or 5 ppb). The causality here is to introduce the IS at the earliest stage to account for any analyte loss during the entire sample preparation process.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). The citrate buffer helps to maintain a stable pH, which is crucial for the stability of pH-labile pesticides. MgSO₄ facilitates the partitioning of acetonitrile from the aqueous layer.

  • Immediately cap the tube and vortex vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.

  • Centrifuge at ≥4000 rpm for 5 minutes.

Step 3: Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Carefully transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE microcentrifuge tube.

  • The dSPE tube should contain 150 mg MgSO₄ and 50 mg PSA.

    • Rationale: Anhydrous MgSO₄ removes residual water from the extract. PSA is a weak anion exchanger that effectively removes organic acids, fatty acids, and some sugars, which are common interferences in food matrices.[1][6]

    • For pigmented samples (e.g., spinach): Use a dSPE mixture containing 50 mg of GCB.

    • For high-fat samples (e.g., avocado): Use a dSPE mixture containing 50 mg of C18.

  • Vortex the dSPE tube for 30 seconds.

  • Centrifuge at ≥4000 rpm for 5 minutes.

Step 4: Final Extract Preparation

  • Transfer the supernatant into a clean autosampler vial.

  • The extract is now ready for LC-MS/MS analysis. For some systems, a dilution step (e.g., 1:1 with mobile phase A) may be beneficial to further reduce matrix effects.

G cluster_prep Sample Preparation (QuEChERS) cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Homogenize 1. Homogenize Sample Weigh 2. Weigh 10g Sample Homogenize->Weigh Spike 3. Add 10mL ACN & Spike with Metoxuron-d6 Weigh->Spike Extract 4. Add QuEChERS Salts & Vortex Spike->Extract Centrifuge1 5. Centrifuge (Phase Separation) Extract->Centrifuge1 Transfer 6. Take 1mL of Supernatant Centrifuge1->Transfer dSPE 7. Add to dSPE Tube (MgSO4 + PSA) Transfer->dSPE Vortex2 8. Vortex dSPE->Vortex2 Centrifuge2 9. Centrifuge Vortex2->Centrifuge2 FinalExtract 10. Transfer Supernatant to Vial Centrifuge2->FinalExtract LCMS 11. LC-MS/MS Analysis FinalExtract->LCMS Data 12. Quantify using IS Ratio LCMS->Data

LC-MS/MS Instrumental Analysis

The separation and detection are performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM mode provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Table 1: Liquid Chromatography Parameters

ParameterCondition
LC Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size)
Mobile Phase A Water with 5 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B Methanol with 5 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution 0-1 min: 10% B; 1-8 min: linear gradient to 95% B; 8-10 min: hold at 95% B; 10.1-12 min: return to 10% B (re-equilibration)

Rationale: A C18 column is well-suited for retaining moderately polar compounds like phenylurea herbicides.[7] The gradient elution allows for the effective separation of the analyte from matrix components. Formic acid and ammonium formate are used to improve chromatographic peak shape and enhance ionization efficiency in positive electrospray mode.[8]

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow (Desolvation) 800 L/hr
Collision Gas Argon

Table 3: MRM Transitions for Metoxuron and Metoxuron-d6

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
Metoxuron229.272.0 156.015 (for 72.0), 25 (for 156.0)
Metoxuron-d6 (IS)235.278.0 156.015 (for 78.0), 25 (for 156.0)

Rationale: The precursor ion [M+H]⁺ for Metoxuron is m/z 229.2.[3] The most abundant and specific product ion at m/z 72.0 corresponds to the dimethylamine fragment and is used for quantification. A second product ion (m/z 156.0) serves as a qualifier to confirm the identity of the analyte. For Metoxuron-d6, the precursor ion is shifted by +6 Da to m/z 235.2. The primary fragment corresponds to the deuterated dimethylamine-d6 moiety (m/z 78.0), providing a unique transition for the internal standard.

Data Analysis and Quality Control

Quantification

Quantification is based on an internal standard calibration. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of Metoxuron in the sample is then calculated from this curve. This ratiometric approach corrects for any variability during the analytical process.[4]

Method Validation

The method should be validated according to established guidelines (e.g., SANTE/12682/2019) to ensure its performance. Key validation parameters include:

  • Linearity: The calibration curve should demonstrate a correlation coefficient (R²) of ≥0.99 over the expected concentration range.

  • Recovery: Determined by analyzing blank matrix samples spiked with known concentrations of Metoxuron (e.g., at the MRL and 10x the MRL). Acceptable recovery is typically within 70-120%.[9]

  • Precision (Repeatability): Expressed as the relative standard deviation (RSD) of replicate analyses of a spiked sample. The RSD should typically be ≤20%.[9]

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. The LOQ should be at or below the regulatory MRL.

Table 4: Representative Method Performance (Example Data in Carrot Matrix)

ParameterResult
Linearity (R²)>0.995
LOQ0.005 mg/kg
Recovery at 0.01 mg/kg95% (RSD 8%)
Recovery at 0.1 mg/kg98% (RSD 6%)
Regulatory Compliance

The European Union has an online database for MRLs of pesticides in food and feed.[10] For Metoxuron, the MRLs vary by commodity. For example:

  • Carrots: The MRL is set at 0.1 mg/kg.

  • Wheat: The MRL is set at 0.05 mg/kg. It is crucial to consult the latest version of the EU Pesticide Database or relevant national regulations for current MRLs.[10][11] A default MRL of 0.01 mg/kg often applies where no specific level is established.[12]

Conclusion

The protocol described in this application note provides a reliable and accurate method for the determination of Metoxuron in food samples. The integration of this compound as an internal standard is critical for overcoming matrix-induced analytical challenges, ensuring data of the highest quality. The use of the standardized QuEChERS procedure for sample preparation combined with the specificity of LC-MS/MS makes this workflow highly suitable for routine high-throughput food safety testing, enabling laboratories to meet stringent regulatory requirements and safeguard consumer health.

References

Application Notes and Protocols: Sample Preparation for Phenylurea Herbicide Analysis in Urine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Monitoring Phenylurea Herbicides

Phenylurea herbicides are a widely utilized class of agrochemicals for pre- and post-emergence weed control in a variety of crops.[1][2] Their persistence in the environment, with soil half-lives that can extend for months, raises concerns about their potential to contaminate water sources and enter the food chain.[2] Human exposure can occur through dietary intake, inhalation, or dermal contact, particularly in agricultural communities. Consequently, biomonitoring of phenylurea herbicides and their metabolites in human urine is a critical tool for assessing exposure levels and understanding potential health risks.[3][4]

The analysis of these compounds in urine, a complex biological matrix, presents significant analytical challenges.[3] The low concentrations of the target analytes and the presence of interfering substances necessitate robust and efficient sample preparation methods to isolate and concentrate the herbicides and their metabolites prior to instrumental analysis. This document provides a detailed guide to the most effective sample preparation techniques for the analysis of phenylurea herbicides in urine, grounded in established scientific principles and validated protocols.

Metabolic Considerations in Phenylurea Herbicide Analysis

Upon entering the body, phenylurea herbicides undergo metabolic transformation, primarily through N-demethylation and hydroxylation.[1][5] For instance, widely used herbicides like diuron and linuron are metabolized to 1-(3,4-dichlorophenyl)-3-methyl urea (DCPM urea) and subsequently to 1-(3,4-dichlorophenyl) urea (DCP urea).[1] In many cases, the parent compounds may also be excreted unchanged in the urine.[1] Furthermore, these compounds and their metabolites are often conjugated with glucuronic acid to increase their water solubility for excretion.[6] This conjugation masks the target analytes, necessitating a hydrolysis step to cleave the glucuronide bond before extraction.[6][7] Therefore, a comprehensive analytical approach must account for both the parent compounds and their key metabolites, often requiring an initial enzymatic hydrolysis step.

Core Sample Preparation Methodologies

The choice of sample preparation technique is dictated by the specific phenylurea herbicides of interest, the required limits of detection, and the available analytical instrumentation. The three most prevalent and effective methods are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEchers (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

Enzymatic Hydrolysis: The Crucial First Step

Given that many phenylurea metabolites are excreted as glucuronide conjugates, an enzymatic hydrolysis step is often essential for accurate quantification of total exposure.[6][8][9] This process utilizes the β-glucuronidase enzyme to cleave the glucuronide bond, liberating the free analytes for subsequent extraction.[6][10]

Rationale: Failure to include a hydrolysis step can lead to a significant underestimation of exposure, as only the unconjugated forms of the herbicides and their metabolites would be measured.[9] Enzymatic hydrolysis is preferred over acid hydrolysis as it is a milder technique that is less likely to degrade the target analytes.[6]

Protocol: Enzymatic Hydrolysis of Urine Samples

  • Sample Preparation: Centrifuge the urine sample to remove any particulate matter.

  • pH Adjustment: Adjust the pH of 1-5 mL of the urine sample to approximately 5.0 using an appropriate buffer, such as ammonium acetate. This is the optimal pH for β-glucuronidase activity.

  • Enzyme Addition: Add a solution of β-glucuronidase (e.g., from Helix pomatia or recombinant sources) to the buffered urine sample.[7][11] The specific activity and volume of the enzyme solution should be optimized based on the manufacturer's instructions and the desired incubation time.

  • Incubation: Incubate the mixture at a controlled temperature, typically 37-40°C, for a period ranging from 1 to 16 hours.[10][11] The incubation time will depend on the enzyme activity and the specific conjugates being targeted.

  • Termination: After incubation, the reaction is typically stopped by proceeding directly to the extraction step, which involves the addition of organic solvents that denature the enzyme.

Solid-Phase Extraction (SPE): The Gold Standard for Selectivity and Concentration

Solid-Phase Extraction (SPE) is a highly selective and widely used technique for the extraction and clean-up of phenylurea herbicides from urine.[3][12] It relies on the partitioning of the analytes between the liquid sample and a solid sorbent material packed in a cartridge.

Causality behind Experimental Choices:

  • Sorbent Selection: Reversed-phase sorbents, such as C18 (octadecylsilane) or polymeric sorbents like Oasis HLB, are commonly used for phenylurea herbicides.[3][9] These non-polar sorbents effectively retain the moderately polar phenylurea compounds from the aqueous urine matrix. Mixed-mode cartridges that combine reversed-phase and ion-exchange properties can also offer enhanced selectivity.[12]

  • pH Control: The pH of the sample is a critical parameter. Acidification of the urine sample (pH 2-4) is often performed to ensure that the phenylurea herbicides are in their neutral form, promoting their retention on the non-polar SPE sorbent.

  • Elution Solvents: A water-miscible organic solvent, such as methanol or acetonitrile, is used to disrupt the interaction between the analytes and the sorbent, allowing for their elution.[13][14] The choice and volume of the elution solvent are optimized to ensure complete recovery of the target compounds while minimizing the co-elution of interfering substances.

Experimental Workflow: Solid-Phase Extraction (SPE)

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Urine Urine Sample (1-5 mL) Hydrolysis Enzymatic Hydrolysis Urine->Hydrolysis Condition Condition SPE Cartridge (e.g., Methanol, Water) Hydrolysis->Condition Load Load Pre-treated Sample Condition->Load Wash Wash Cartridge (e.g., Water/Methanol mixture) to remove interferences Load->Wash Elute Elute Analytes (e.g., Acetonitrile or Ethyl Acetate) Wash->Elute Evaporate Evaporate Eluate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis

Caption: Workflow for SPE of Phenylurea Herbicides in Urine.

Protocol: Solid-Phase Extraction (SPE) for Phenylurea Herbicides

  • Cartridge Conditioning: Condition a C18 or polymeric SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing methanol followed by deionized water or an appropriate buffer.

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).

  • Washing: Wash the cartridge with a weak solvent, such as a low percentage of methanol in water, to remove polar interferences without eluting the target analytes.

  • Drying: Dry the cartridge under vacuum or with a stream of nitrogen to remove residual water.

  • Elution: Elute the retained phenylurea herbicides with a small volume (e.g., 2-5 mL) of a strong organic solvent like acetonitrile or ethyl acetate.[15]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for instrumental analysis (e.g., mobile phase for LC-MS).

Liquid-Liquid Extraction (LLE): A Classic and Effective Approach

Liquid-Liquid Extraction (LLE) is a traditional yet effective method for isolating phenylurea herbicides from urine. It is based on the differential solubility of the analytes in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Causality behind Experimental Choices:

  • Solvent Selection: The choice of the organic extraction solvent is crucial. Solvents like dichloromethane, ethyl acetate, or a mixture of hexane and diethyl ether are commonly used.[16] The ideal solvent should have a high affinity for the phenylurea herbicides and be immiscible with water. Dichloromethane has been shown to be particularly effective for the extraction of some herbicide metabolites from urine.[16]

  • pH Adjustment: Similar to SPE, adjusting the pH of the urine sample can enhance extraction efficiency. For phenylurea herbicides, maintaining a neutral or slightly acidic pH is generally optimal.

  • Salting-Out Effect: The addition of a salt, such as sodium chloride, to the aqueous phase can increase the partitioning of the analytes into the organic phase by decreasing their solubility in the aqueous layer.

Experimental Workflow: Liquid-Liquid Extraction (LLE)

LLE_Workflow cluster_prep Sample Pre-treatment cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction Urine Hydrolyzed Urine Sample Adjust_pH Adjust pH (if necessary) Urine->Adjust_pH Add_Solvent Add Immiscible Organic Solvent (e.g., Dichloromethane) Adjust_pH->Add_Solvent Vortex Vortex/Shake to Mix Phases Add_Solvent->Vortex Centrifuge Centrifuge to Separate Phases Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic Evaporate Evaporate Organic Layer to Dryness Collect_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis

Caption: Workflow for LLE of Phenylurea Herbicides in Urine.

Protocol: Liquid-Liquid Extraction (LLE) for Phenylurea Herbicides

  • Sample Preparation: Place the hydrolyzed urine sample into a glass centrifuge tube.

  • Solvent Addition: Add an appropriate volume of the selected organic extraction solvent (e.g., 5 mL of dichloromethane).

  • Extraction: Cap the tube and vortex or shake vigorously for a specified period (e.g., 2-5 minutes) to ensure thorough mixing of the two phases.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation between the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer (which now contains the analytes) to a clean tube using a pipette.

  • Repeat (Optional): For improved recovery, the extraction process can be repeated with a fresh portion of the organic solvent.

  • Evaporation and Reconstitution: Combine the organic extracts, evaporate to dryness, and reconstitute as described in the SPE protocol.

QuEChERS: A Modern, High-Throughput Approach

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, originally developed for pesticide analysis in food, has been successfully adapted for the analysis of herbicides in urine.[3][17][18] It combines extraction and cleanup into a simple, two-step process, making it ideal for high-throughput laboratories.[18]

Causality behind Experimental Choices:

  • Extraction: The first step involves a liquid-liquid partitioning with an organic solvent, typically acetonitrile, in the presence of salts.[17][19] Acetonitrile is chosen for its ability to effectively extract a wide range of pesticides and for its miscibility with water, which is then overcome by the addition of salts.

  • Salting-Out and pH Buffering: A mixture of salts, commonly magnesium sulfate (MgSO₄) and sodium chloride (NaCl), is added to induce phase separation between the aqueous urine and the acetonitrile.[19][20] Buffering salts may also be included to control the pH and improve the stability of certain analytes.

  • Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then subjected to a cleanup step using a mixture of sorbents in a process called dispersive SPE.[20] Magnesium sulfate is used to remove any remaining water, while other sorbents, such as primary secondary amine (PSA), C18, or graphitized carbon black (GCB), are used to remove specific matrix interferences like fatty acids, pigments, and sterols.[21]

Experimental Workflow: QuEChERS

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Urine Hydrolyzed Urine Sample in Centrifuge Tube Add_ACN Add Acetonitrile Urine->Add_ACN Add_Salts Add QuEChERS Salts (e.g., MgSO₄, NaCl) Add_ACN->Add_Salts Vortex_Centrifuge Vortex and Centrifuge Add_Salts->Vortex_Centrifuge Transfer_Supernatant Transfer Acetonitrile Supernatant Vortex_Centrifuge->Transfer_Supernatant Add_dSPE Add d-SPE Sorbents (e.g., MgSO₄, PSA) Transfer_Supernatant->Add_dSPE Vortex_Centrifuge2 Vortex and Centrifuge Add_dSPE->Vortex_Centrifuge2 Final_Extract Collect Final Extract Vortex_Centrifuge2->Final_Extract Analysis LC-MS/MS or GC-MS Analysis Final_Extract->Analysis

Caption: Workflow for QuEChERS of Phenylurea Herbicides in Urine.

Protocol: QuEChERS for Phenylurea Herbicides

  • Extraction:

    • Place a 1-5 mL aliquot of hydrolyzed urine into a 15 mL or 50 mL centrifuge tube.

    • Add an equal volume of acetonitrile.

    • Add a pre-packaged QuEChERS salt mixture (e.g., containing MgSO₄ and NaCl).[19]

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at a sufficient speed to separate the layers.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a mixture of MgSO₄ and a suitable sorbent (e.g., PSA).

    • Vortex for 30 seconds.

    • Centrifuge to pellet the sorbent.

  • Final Extract:

    • The resulting supernatant is the final extract, ready for direct injection or after appropriate dilution for instrumental analysis.

Method Validation and Performance

Regardless of the chosen sample preparation method, it is imperative to validate the entire analytical procedure to ensure the reliability and accuracy of the results.[22][23] Key validation parameters, as outlined by guidelines such as SANTE/11312/2021, include:[21][22]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[21][23]

  • Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by analyzing spiked samples at different concentration levels.[21] Acceptable recovery ranges are generally between 70-120%.[21][22]

  • Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD), which should ideally be ≤ 20%.[21][22]

  • Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[21][23]

  • Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present in the sample.[23]

  • Matrix Effects: The influence of co-eluting matrix components on the ionization of the target analytes in the mass spectrometer source.

Table 1: Comparison of Sample Preparation Methods for Phenylurea Herbicide Analysis in Urine

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)QuEChERS
Selectivity HighModerateModerate to High
Concentration Factor HighModerate to HighModerate
Solvent Consumption ModerateHighLow
Throughput Low to ModerateLowHigh
Ease of Automation HighLowModerate
Typical Recovery 88-104%[12][24]Generally >80%54.2-113.9%[19]
Typical RSD ~13%[12][24]<15%0.3-20.0%[19]

Instrumental Analysis Techniques

Following sample preparation, the extracts are typically analyzed by chromatographic techniques coupled with sensitive detectors.

  • High-Performance Liquid Chromatography (HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS): This is the most powerful and widely used technique for the determination of phenylurea herbicides in urine.[3][12] It offers excellent sensitivity, selectivity, and the ability to confirm the identity of the analytes based on their mass-to-charge ratio and fragmentation patterns.[12][24]

  • HPLC with UV Detection: While less sensitive and selective than LC-MS/MS, HPLC-UV can be a cost-effective alternative for screening purposes or when analyzing samples with higher concentrations of herbicides.[13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Phenylurea herbicides are generally not volatile and are thermally labile, making them unsuitable for direct GC analysis.[25] However, they can be analyzed by GC-MS after a derivatization step to increase their volatility and thermal stability.[8][25][26]

Conclusion

The selection of an appropriate sample preparation method is a critical determinant of the success and reliability of phenylurea herbicide analysis in urine. Solid-Phase Extraction offers the highest selectivity and is ideal for achieving very low detection limits. Liquid-Liquid Extraction remains a robust and effective, albeit more labor-intensive, option. The QuEChERS method provides a rapid and high-throughput alternative that is well-suited for large-scale biomonitoring studies. Each of these methods, when preceded by an efficient enzymatic hydrolysis step and followed by a validated, sensitive analytical technique such as LC-MS/MS, can provide accurate and reliable data on human exposure to this important class of herbicides. The choice of the optimal workflow will ultimately depend on the specific analytical objectives, available resources, and the required throughput of the laboratory.

References

Application Notes and Protocols for the Use of 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 as an internal standard in pharmacokinetic (PK) studies of its non-labeled counterpart, 3-(4-Chlorophenyl)-1-methoxy-1-methylurea. The use of a stable isotope-labeled (SIL) internal standard is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS)-based assays.[1][2][3] This guide will delve into the theoretical underpinnings, practical experimental protocols, and regulatory considerations for employing this deuterated analog to ensure the generation of high-quality, reliable, and reproducible pharmacokinetic data.

Introduction: The Imperative for Stable Isotope-Labeled Internal Standards in Pharmacokinetics

Pharmacokinetics (PK), the study of how an organism affects a drug, is a critical component of drug discovery and development.[4][5][6] It provides essential information on the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic candidate.[4][5][7] Accurate quantification of drug concentrations in biological matrices over time is paramount for determining key PK parameters such as maximum plasma concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), and half-life (t½).[5]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed.[8][9][10][11] However, the accuracy and precision of LC-MS/MS data can be compromised by several factors, including variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument response fluctuations.[8] To mitigate these variabilities, an internal standard (IS) is incorporated into the analytical workflow.[8]

The ideal internal standard co-elutes with the analyte and experiences identical physical and chemical effects throughout the entire analytical process, from extraction to detection. A stable isotope-labeled (SIL) version of the analyte, such as this compound for the analysis of 3-(4-Chlorophenyl)-1-methoxy-1-methylurea, represents the pinnacle of internal standardization.[1][2] The deuterium (d6) substitution results in a mass shift that is readily distinguishable by the mass spectrometer, while the physicochemical properties remain virtually identical to the unlabeled analyte. This ensures that any variations encountered by the analyte are mirrored by the SIL-IS, leading to a consistent analyte-to-IS response ratio and, consequently, highly accurate and precise quantification.[8]

The Analyte: 3-(4-Chlorophenyl)-1-methoxy-1-methylurea (Meturon)

3-(4-Chlorophenyl)-1-methoxy-1-methylurea, also known as monolinuron, is a phenylurea herbicide.[12][13] While its primary application is in agriculture, understanding its pharmacokinetic profile is crucial for toxicological risk assessment and in the event of human exposure. Its chemical structure is similar to other phenylurea compounds that have been investigated for various biological activities.[14][15]

Chemical Structure:

  • 3-(4-Chlorophenyl)-1-methoxy-1-methylurea: C₉H₁₁ClN₂O₂

  • This compound: C₉H₅D₆ClN₂O₂

The deuterated analog, with six deuterium atoms typically on the methyl and methoxy groups, provides a +6 Da mass shift, which is ideal for preventing isotopic crosstalk in mass spectrometric detection.

Bioanalytical Method Development and Validation: A Workflow Grounded in Regulatory Excellence

The development and validation of a robust bioanalytical method are prerequisites for any pharmacokinetic study intended for regulatory submission. This process must adhere to the stringent guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[16][17][18][19][20][21][22]

Below is a logical workflow for developing and validating a quantitative LC-MS/MS assay for 3-(4-Chlorophenyl)-1-methoxy-1-methylurea using its d6-labeled internal standard.

Bioanalytical_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH M10, FDA, EMA Guidelines) Dev_Start Start: Define Assay Requirements MS_Opt MS/MS Optimization (Analyte & IS) Dev_Start->MS_Opt LC_Dev LC Method Development (Chromatography) MS_Opt->LC_Dev SPE_Dev Sample Preparation Development (e.g., SPE, LLE, PPT) LC_Dev->SPE_Dev Dev_End Finalized Method SPE_Dev->Dev_End Val_Start Initiate Validation Dev_End->Val_Start Transition to Validation Selectivity Selectivity & Specificity Val_Start->Selectivity Cal_Curve Calibration Curve & LLOQ Selectivity->Cal_Curve Accuracy_Precision Accuracy & Precision (Intra/Inter-day) Cal_Curve->Accuracy_Precision Matrix_Effect Matrix Effect Accuracy_Precision->Matrix_Effect Recovery Extraction Recovery Matrix_Effect->Recovery Stability Stability (Bench-top, Freeze-thaw, Long-term) Recovery->Stability Val_Report Validation Report Stability->Val_Report

Caption: Workflow for Bioanalytical Method Development and Validation.

Detailed Experimental Protocols

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

Objective: To prepare accurate and precise standards and quality controls for method validation and sample analysis.

Materials:

  • 3-(4-Chlorophenyl)-1-methoxy-1-methylurea (Analyte) reference standard

  • This compound (Internal Standard) reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • Control biological matrix (e.g., human plasma, rat plasma)

Protocol:

  • Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 10 mg of the analyte and the internal standard into separate volumetric flasks.

    • Dissolve in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL. Store at -20°C or as recommended by the supplier.

  • Working Solutions:

    • Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create a series of working solutions for calibration standards and quality controls.

    • Prepare a working solution of the internal standard at a concentration that yields a robust signal in the LC-MS/MS system (e.g., 100 ng/mL).

  • Calibration Standards (CS):

    • Spike the control biological matrix with the appropriate analyte working solutions to create a calibration curve consisting of a blank (matrix only), a zero standard (matrix + IS), and typically 6-8 non-zero concentration levels.

  • Quality Control (QC) Samples:

    • Prepare QC samples in the control biological matrix at a minimum of four concentration levels:

      • Lower Limit of Quantification (LLOQ)

      • Low QC (approx. 3x LLOQ)

      • Medium QC

      • High QC (approx. 80% of the upper limit of quantification)

Sample Preparation: Solid-Phase Extraction (SPE)

Objective: To extract the analyte and internal standard from the biological matrix, removing interfering components.[23][24][25][26]

Protocol:

  • Sample Thawing: Thaw plasma samples, calibration standards, and QCs at room temperature.

  • Aliquoting: Aliquot 100 µL of each sample into a 96-well plate or microcentrifuge tubes.

  • Internal Standard Addition: Add a fixed volume (e.g., 25 µL) of the internal standard working solution to all samples except the blank.

  • Pre-treatment: Add 200 µL of 4% phosphoric acid in water to each well and vortex to mix. This step helps to precipitate proteins and adjust the pH for optimal binding to the SPE sorbent.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated samples onto the SPE plate.

  • Washing:

    • Wash with 1 mL of 0.1% formic acid in water.

    • Wash with 1 mL of methanol.

  • Elution: Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol into a clean collection plate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting conditions (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

Objective: To chromatographically separate and quantitatively detect the analyte and internal standard.[27][28]

Table 1: Example LC-MS/MS Parameters

ParameterCondition
LC System High-performance or ultra-high-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Analyte: m/z [M+H]⁺ → Product Ion
IS (d6): m/z [M+H]⁺+6 → Product Ion
Collision Energy Optimized for each transition
Dwell Time 100 ms

Data Analysis and Interpretation

The concentration of the analyte in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. This ratio is then plotted against the nominal concentrations of the calibration standards to generate a calibration curve using a weighted (e.g., 1/x²) linear regression.

Table 2: Example Calibration Curve Data

Nominal Conc. (ng/mL)Analyte AreaIS AreaArea Ratio (Analyte/IS)Calculated Conc. (ng/mL)% Accuracy
15,123987,4560.00521.05105.0
525,890991,2340.02614.9899.6
20101,456985,6780.10320.3101.5
50255,678995,4320.25749.599.0
100510,987989,1230.517101.2101.2
2501,289,543998,7651.291248.999.6
5002,567,890992,3452.588505.1101.0

Conclusion: Ensuring Data Integrity in Pharmacokinetic Research

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of its non-labeled counterpart in pharmacokinetic studies. By co-eluting and exhibiting nearly identical behavior during sample processing and analysis, the deuterated standard effectively compensates for potential analytical variabilities.[1][2] Adherence to rigorous method validation protocols, as outlined by regulatory agencies, ensures that the generated data is reliable and can confidently be used to make critical decisions in drug development and safety assessment.[16][20][21] This comprehensive approach, from method development through to data interpretation, underpins the scientific integrity of any pharmacokinetic investigation.

References

Application Note: A Validated Multi-Residue Method for the Determination of Herbicides in Produce Using QuEChERS Extraction and LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust analytical method for detecting a wide range of herbicide residues in produce. The protocol leverages the efficiency and simplicity of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique, coupled with the high selectivity and sensitivity of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This application note is intended for researchers and analytical scientists, offering detailed protocols, explanations of critical experimental choices, and a framework for method validation that aligns with international standards, ensuring data integrity and regulatory compliance.

Introduction: The Imperative for Herbicide Monitoring

Herbicides are essential in modern agriculture to control weeds and maximize crop yields. However, their application can lead to residual amounts in harvested produce. Regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Commission, have established Maximum Residue Limits (MRLs) to protect consumer health.[1][2][3] Therefore, developing sensitive and reliable analytical methods for the routine monitoring of these residues is a critical task for food safety laboratories.

The primary challenges in residue analysis include the chemical diversity of herbicides, the complexity of food matrices (e.g., pigments, fats, sugars), and the low concentration levels at which MRLs are often set.[4] This method addresses these challenges by combining the broad applicability of the QuEChERS extraction method with the specificity of tandem mass spectrometry.

Foundational Strategy: Sample Preparation via QuEChERS

The QuEChERS method has become the gold standard in pesticide residue analysis due to its speed, low solvent consumption, and effectiveness across a wide range of analyte polarities and food matrices.[5][6][7] The procedure involves two main stages: extraction/partitioning and dispersive solid-phase extraction (d-SPE) cleanup.

Extraction and Partitioning: The Rationale

The initial step isolates the herbicide residues from the bulk of the sample matrix.

  • Homogenization: A representative sample of the produce (e.g., 10-15 g) is homogenized to ensure uniformity. For processed foods, reconstitution may be necessary to reflect the product as consumed.[3]

  • Solvent Extraction: Acetonitrile is the solvent of choice. Its complete miscibility with water in the sample allows for the exhaustive extraction of a broad range of pesticides.

  • Salting-Out Effect: A combination of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or a citrate buffer is added. This is a critical step. MgSO₄ absorbs excess water, promoting the partitioning of pesticides into the acetonitrile layer. The salt mixture induces a phase separation between the aqueous and organic layers, effectively "pushing" the analytes into the acetonitrile.[7][8] The use of buffering salts (e.g., citrate buffer in the AOAC or CEN versions of the method) helps to maintain a stable pH, which is crucial for preventing the degradation of pH-sensitive herbicides like sulfonylureas.

Dispersive SPE (d-SPE) Cleanup: Enhancing Selectivity

An aliquot of the acetonitrile supernatant is transferred to a tube containing a mixture of sorbents for cleanup. The choice of sorbents is dictated by the matrix composition.

  • Primary Secondary Amine (PSA): This is the most common sorbent. Its primary function is to remove organic acids, fatty acids, and some sugars, which can interfere with the analysis.

  • Graphitized Carbon Black (GCB): GCB is highly effective at removing pigments like chlorophyll and carotenoids, which are prevalent in green, leafy vegetables.[9] However, it must be used judiciously, as it can also retain planar herbicides (e.g., triazines) if used in excess.

  • C18: This sorbent is added for matrices with high fat content (e.g., avocado) to remove lipids.

The combination of these sorbents in the d-SPE step significantly reduces matrix effects, which are a major source of ion suppression or enhancement in LC-MS/MS analysis.[10]

Analytical Determination: LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for quantifying trace-level contaminants in complex mixtures.[4][11] Its power lies in the combination of physical separation (LC) and mass-based identification (MS/MS).

The Principle of Tandem Mass Spectrometry (MS/MS)

Tandem MS provides two layers of mass filtering, which confers exceptional selectivity.[12][13][14]

  • Ionization: The sample extract is ionized, typically using Electrospray Ionization (ESI), to form charged molecules.

  • MS1 - Precursor Ion Selection: The first mass analyzer (a quadrupole) isolates a specific ion corresponding to the mass-to-charge ratio (m/z) of the target herbicide. This is the "precursor ion."[15]

  • Collision-Induced Dissociation (CID): The selected precursor ion is fragmented in a collision cell by colliding it with an inert gas (e.g., argon).[12][14]

  • MS2 - Product Ion Analysis: The resulting fragment ions, known as "product ions," are analyzed by a second mass analyzer, generating a characteristic fragmentation pattern.[15]

The transition from a specific precursor ion to a specific product ion is called a Multiple Reaction Monitoring (MRM) transition. Monitoring two or more MRM transitions per compound provides highly confident identification and quantification, virtually eliminating false positives.[16]

Method Development Workflow

Developing a robust LC-MS/MS method involves systematic optimization of both chromatographic and mass spectrometric parameters.

  • Analyte Optimization: Each herbicide standard is infused directly into the mass spectrometer to determine its optimal precursor ion and the most abundant, stable product ions. Collision energy is optimized for each MRM transition to maximize signal intensity.

  • Chromatographic Separation: A reversed-phase C18 column is typically used. The mobile phase gradient (e.g., water with 0.1% formic acid and methanol/acetonitrile) is optimized to achieve good peak shape and separation of isomers, minimizing co-elution and thus reducing matrix effects.[9]

  • Matrix Effect Evaluation: The response of an analyte in a solvent standard is compared to its response in a matrix-matched standard at the same concentration. This is crucial for accurate quantification, as matrix components can suppress or enhance the ionization of the target analyte.

Method Validation: Ensuring Trustworthiness and Reliability

A method is only useful if its performance is well-characterized and documented. Validation is performed according to internationally recognized guidelines, such as the European Commission's SANTE/11312/2021 document.[17][18][19] Key validation parameters are summarized below.

Parameter Acceptance Criteria (Typical) Purpose
Linearity Correlation Coefficient (R²) ≥ 0.99Demonstrates a proportional response of the instrument to changes in analyte concentration.
Accuracy (Recovery) 70-120%Measures the agreement between the measured concentration and the true (spiked) concentration.
Precision (RSD) ≤ 20%Expresses the random error or closeness of repeated measurements (repeatability and reproducibility).
Limit of Quantitation (LOQ) Lowest concentration validated with acceptable accuracy and precision.The minimum concentration of an analyte that can be reliably quantified. Typically ≤ 0.01 mg/kg.[10][16]
Specificity No significant interfering peaks at the retention time of the analyte in blank samples.Confirms that the signal being measured is solely from the target analyte.

Detailed Protocols

Protocol 1: QuEChERS Sample Extraction and Cleanup
  • Sample Homogenization: Weigh 15 g of a homogenized produce sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add an appropriate internal standard solution.

  • Hydration (for dry commodities): Add 10 mL of reagent-grade water and vortex for 1 minute. Let stand for 10 minutes.

  • Solvent Addition: Add 15 mL of 1% acetic acid in acetonitrile.

  • Extraction: Securely cap the tube and shake vigorously for 1 minute.

  • Salting-Out: Add the contents of a salt packet (6 g of anhydrous MgSO₄ and 1.5 g of anhydrous sodium acetate).

  • Extraction (Shake & Centrifuge): Immediately shake vigorously for 1 minute. Centrifuge at ≥3000 rcf for 5 minutes.

  • d-SPE Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 150 mg C18 (adjust sorbents based on matrix).

  • Cleanup (Vortex & Centrifuge): Vortex for 30 seconds, then centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract: Transfer an aliquot of the cleaned extract into an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • LC System: High-Performance Liquid Chromatography System.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: A typical gradient starts at 5-10% B, ramps to 95-100% B over 10-15 minutes, holds for 2-3 minutes, and re-equilibrates.

  • Injection Volume: 2-5 µL.

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive/negative switching.

  • Acquisition Mode: Dynamic Multiple Reaction Monitoring (dMRM).

Visualized Workflows

Overall Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_report Data Processing & Reporting Sample Receive & Homogenize Produce Sample Extract QuEChERS Extraction & Partitioning Sample->Extract Cleanup Dispersive SPE Cleanup Extract->Cleanup FinalExtract Final Extract in Vial Cleanup->FinalExtract LCMS LC-MS/MS Analysis (dMRM Mode) FinalExtract->LCMS Data Data Acquisition LCMS->Data Process Quantification & Confirmation Data->Process Report Final Report vs. MRLs Process->Report

Caption: High-level workflow from sample receipt to final report.

QuEChERS Protocol Flowchart

QuEChERS A 1. Weigh 15g Homogenized Sample into 50mL Tube B 2. Add 15mL Acetonitrile (1% Acetic Acid) A->B C 3. Shake Vigorously (1 min) B->C D 4. Add MgSO₄ / NaOAc Salts C->D E 5. Shake & Centrifuge (≥3000 rcf, 5 min) D->E F 6. Transfer 6mL Supernatant to d-SPE Tube E->F G 7. d-SPE Tube contains MgSO₄, PSA, C18 F->G H 8. Vortex & Centrifuge (≥3000 rcf, 5 min) F->H I 9. Transfer to Vial for LC-MS/MS Analysis H->I MethodDev Start Select Target Herbicides Infusion Direct Infusion of Standards Start->Infusion DevelopLC Develop LC Gradient (Column, Mobile Phase) Start->DevelopLC OptimizeMS Optimize MS Parameters (Precursor, Product Ions, CE) Infusion->OptimizeMS Matrix Evaluate Matrix Effects OptimizeMS->Matrix DevelopLC->Matrix Validation Full Method Validation (SANTE Guidelines) Matrix->Validation

References

Application of Deuterated Standards in Environmental Monitoring Programs: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Accuracy in Complex Matrices

Environmental analysis presents a formidable challenge to the modern analytical chemist. Samples extracted from soil, water, air, and biota are inherently complex matrices, teeming with potential interferences that can compromise the accuracy and precision of quantitative analysis.[1][2] Analyte loss during sample preparation and unpredictable matrix effects, such as ion suppression or enhancement in mass spectrometry, are significant hurdles to obtaining reliable data.[1][3] To navigate these challenges, the use of internal standards is a well-established practice. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, particularly deuterated standards, have emerged as the gold standard for their ability to provide the most accurate and robust quantification, especially when coupled with mass spectrometric detection.[4][5]

This technical guide provides a comprehensive overview of the application of deuterated standards in environmental monitoring programs. It is designed for researchers, scientists, and laboratory professionals seeking to develop, validate, and implement highly accurate and defensible analytical methods for the quantification of environmental contaminants. We will delve into the fundamental principles of isotope dilution, explore the practical aspects of method development and validation, and provide detailed protocols for the application of deuterated standards in the analysis of persistent and emerging pollutants.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that utilizes a known amount of an isotopically labeled version of the analyte of interest (the "spike" or internal standard) to quantify the native analyte in a sample.[6] The core principle lies in the assumption that the isotopically labeled standard behaves chemically and physically identically to the native analyte throughout the entire analytical process, from extraction and cleanup to instrumental analysis.[5] Because the deuterated standard is introduced into the sample at the very beginning of the workflow, it experiences the same losses and matrix effects as the target analyte.[7]

The quantification is not based on the absolute signal of the analyte but on the ratio of the signal of the native analyte to the signal of the isotopically labeled internal standard.[8] This ratio remains constant even if there are variations in sample volume, extraction efficiency, or instrument response.[9]

Below is a diagram illustrating the fundamental principle of Isotope Dilution Mass Spectrometry.

Isotope_Dilution_Principle cluster_sample Sample cluster_standard Standard cluster_process Analytical Process cluster_data Data Analysis Sample Environmental Sample (Unknown amount of native analyte) SpikedSample Spiked Sample (Analyte + Deuterated Standard) Sample->SpikedSample Spike Standard Deuterated Standard (Known amount) Standard->SpikedSample Extraction Extraction & Cleanup SpikedSample->Extraction Analysis Mass Spectrometry Analysis Extraction->Analysis Ratio Measure Signal Ratio (Native Analyte / Deuterated Standard) Analysis->Ratio Quantification Calculate Analyte Concentration Ratio->Quantification Method_Validation_Workflow cluster_validation_params Validation Parameters Start Method Development Validation Method Validation Start->Validation Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Selectivity Selectivity & Specificity Validation->Selectivity LOD_LOQ Limit of Detection (LOD) & Limit of Quantification (LOQ) Validation->LOD_LOQ Linearity Linearity & Range Validation->Linearity Matrix Matrix Effect Validation->Matrix Recovery Extraction Recovery Validation->Recovery Stability Stability (Stock, Bench-top, Freeze-thaw) Validation->Stability Routine Routine Analysis Accuracy->Routine Precision->Routine Selectivity->Routine LOD_LOQ->Routine Linearity->Routine Matrix->Routine Recovery->Routine Stability->Routine

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for effectively utilizing 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 as an internal standard to combat matrix effects in quantitative LC-MS analysis.

Introduction to Matrix Effects and the Role of a Deuterated Internal Standard

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[1] These components, such as proteins, lipids, and salts, can interfere with the ionization of the target analyte, leading to a phenomenon known as matrix effect.[1][2] This can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analysis.[2][3][4]

To counteract these effects, a stable isotope-labeled (SIL) internal standard, such as this compound, is introduced into the sample.[5][6] This deuterated analog is chemically identical to the analyte—3-(4-Chlorophenyl)-1-methoxy-1-methylurea (Monolinuron)[7][8]—but has a slightly higher mass due to the replacement of six hydrogen atoms with deuterium. Ideally, the SIL internal standard co-elutes with the analyte and experiences the same matrix effects.[5][6][9] By measuring the ratio of the analyte signal to the internal standard signal, variability caused by matrix effects can be effectively normalized, leading to more accurate and reliable quantification.[10]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is the deuterated form of the herbicide Monolinuron.[7][8] In analytical chemistry, it serves as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Monolinuron and structurally similar compounds by LC-MS. Its primary function is to compensate for variations in sample preparation, instrument response, and, most importantly, matrix effects.[5][6]

Q2: What are matrix effects in LC-MS analysis?

Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix.[2][11] These interfering components can suppress or enhance the analyte's signal in the mass spectrometer's ion source, leading to inaccurate quantification.[3][4][12] Factors like high concentrations of non-volatile species can affect droplet evaporation in electrospray ionization (ESI), while other matrix components can compete with the analyte for ionization.[11][13]

Q3: How does a deuterated internal standard like this compound help overcome matrix effects?

A deuterated internal standard is designed to have nearly identical physicochemical properties to the analyte.[14] This means it should have the same extraction efficiency and chromatographic retention time.[5][15] Because it co-elutes with the analyte, it is subjected to the same ion suppression or enhancement.[5][9] By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability introduced by the matrix effect is cancelled out, allowing for accurate quantification.[10]

Q4: When should I add the internal standard to my samples?

The internal standard should be added as early as possible in the sample preparation workflow, ideally before any extraction or protein precipitation steps.[16] This ensures that it compensates for any analyte loss that may occur during sample processing, in addition to mitigating matrix effects during LC-MS analysis.

Q5: Can using a deuterated internal standard ever lead to inaccurate results?

While highly effective, SIL-IS are not infallible. Potential issues include:

  • Isotopic Exchange: Deuterium atoms at certain positions on a molecule can sometimes exchange with hydrogen atoms from the solvent, leading to a loss of the isotopic label.[17] It is crucial to use standards where deuterium is placed on stable positions, such as aromatic or aliphatic carbons.[16]

  • Chromatographic Shift: In some cases, extensive deuteration can cause a slight shift in retention time between the analyte and the internal standard (the "isotope effect").[5][18] If this shift is significant enough to cause differential matrix effects, the accuracy of quantification can be compromised.[5]

  • Purity of the Standard: The presence of unlabeled analyte as an impurity in the internal standard can lead to artificially inflated results.[5] Always use high-purity, certified internal standards.

Troubleshooting Guide

This section addresses common problems encountered when using this compound to correct for matrix effects.

Problem 1: Poor Signal-to-Noise (S/N) Ratio for Both Analyte and Internal Standard

Possible Causes:

  • Significant Ion Suppression: The sample matrix is causing a strong suppression of the ionization for both the analyte and the internal standard.[12][19]

  • Suboptimal Instrument Conditions: The mass spectrometer source conditions (e.g., temperature, gas flows) are not optimized for the analytes.[19]

  • Contamination: The LC-MS system, particularly the ion source, may be contaminated.[19]

Troubleshooting Steps:

  • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram.[20] This involves infusing a constant flow of the analyte and internal standard solution into the LC eluent post-column and injecting a blank matrix extract. Dips in the baseline signal indicate retention times where ion suppression occurs.[20]

  • Improve Sample Preparation: Enhance your sample cleanup protocol to remove more of the interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing interferences than simple protein precipitation or dilution.[4][12]

  • Optimize Chromatography: Adjust your chromatographic method to separate the analytes from the regions of ion suppression identified in the post-column infusion experiment.[20]

  • Optimize MS Conditions: Systematically optimize ion source parameters, such as gas temperatures, gas flows, and voltages, to maximize the signal for your analytes.

  • Clean the Instrument: If contamination is suspected, follow the manufacturer's protocol for cleaning the ion source and other relevant components of the mass spectrometer.[19]

Problem 2: Inconsistent or Non-Reproducible Analyte/Internal Standard Area Ratios

Possible Causes:

  • Differential Matrix Effects: The analyte and internal standard are not co-eluting perfectly, causing them to experience different degrees of ion suppression or enhancement.[5]

  • Variable Extraction Recovery: The analyte and internal standard may have different extraction recoveries from the sample matrix, a possibility even with SIL-IS in some complex matrices.[5]

  • Inconsistent Internal Standard Spiking: The amount of internal standard added to each sample, calibrator, and QC is not consistent.

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard. They should have identical retention times and peak shapes. If a significant retention time shift is observed, this could be due to the deuterium isotope effect.[5][18] Consider using an internal standard with fewer deuterium atoms or one labeled with ¹³C or ¹⁵N.[17]

  • Assess Extraction Recovery: Prepare matrix-free samples and matrix-containing samples spiked with a known concentration of the analyte and internal standard. Compare the peak areas to evaluate if the matrix is affecting the extraction of one more than the other.

  • Review Spiking Procedure: Ensure that the internal standard spiking solution is being added accurately and consistently to all samples. Use calibrated pipettes and verify the concentration of your spiking solution.

Problem 3: Internal Standard Signal is Too High or Too Low

Possible Causes:

  • Incorrect Concentration: The concentration of the internal standard is not appropriate for the expected concentration range of the analyte.

  • Cross-contribution from Analyte: In MS/MS, if the mass difference between the analyte and internal standard is not sufficient, the isotopic tail of the analyte peak may contribute to the internal standard's signal.

Troubleshooting Steps:

  • Optimize IS Concentration: The response of the internal standard should be similar to the response of the analyte at a mid-to-high point in the calibration curve. A common practice is to use an internal standard concentration that gives a response similar to the analyte at about 75% of the upper limit of quantification (ULOQ).

  • Check for Mass Overlap: Ensure there is a sufficient mass difference between the analyte and the internal standard. For deuterated standards, a mass difference of at least 3 Da is generally recommended to avoid interference from the natural isotopic abundance of the analyte.[15] this compound, with a +6 Da shift, is well-suited for this purpose.

Experimental Protocols & Visualizations

Protocol: Evaluating Matrix Effects Using a Quantitative Approach

This protocol allows for the quantitative assessment of matrix effects as recommended by regulatory bodies like the FDA.[21][22]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the final mobile phase solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix samples. Spike the analyte and internal standard into the final extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process.

  • Analyze Samples: Inject all three sets of samples into the LC-MS system.

  • Calculate Matrix Factor, Recovery, and Process Efficiency:

ParameterCalculationInterpretation
Matrix Factor (MF) (Peak Area in Set B) / (Peak Area in Set A)MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. MF = 1 indicates no matrix effect.
Recovery (RE) (Peak Area in Set C) / (Peak Area in Set B)Measures the efficiency of the sample extraction process.
Process Efficiency (PE) (Peak Area in Set C) / (Peak Area in Set A) or MF x RERepresents the overall efficiency of the method.

This table summarizes the calculations for assessing different aspects of method performance related to matrix effects.

Diagrams

Caption: Mechanism of matrix effects and internal standard compensation in ESI-MS.

Caption: Logical workflow for troubleshooting inconsistent analyte to internal standard ratios.

References

Technical Support Center: Improving Peak Shape for Monolinuron Analysis in LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for LC-MS analysis of monolinuron. As a phenylurea herbicide, monolinuron can present unique chromatographic challenges that manifest as poor peak shape, including tailing, fronting, or broadening.[1] This guide is designed for researchers, analytical scientists, and drug development professionals to troubleshoot and resolve these common issues. Here, we will explore the underlying causes of poor peak shape and provide actionable, step-by-step solutions to optimize your analytical method.

Frequently Asked Questions (FAQs)

Q1: Why is my monolinuron peak showing significant tailing?

Peak tailing is the most common peak shape issue for compounds like monolinuron and can stem from several chemical and physical factors.[2] The primary cause is often secondary chemical interactions between monolinuron and the stationary phase.[2][3]

  • Secondary Silanol Interactions: Standard silica-based C18 columns have residual, un-capped silanol groups (Si-OH) on their surface.[4][5] These silanols can be acidic and interact strongly with polar functional groups on the monolinuron molecule, such as the urea moiety, through hydrogen bonding or ion-exchange mechanisms.[4][6] This causes a portion of the monolinuron molecules to be retained longer than the main analyte band, resulting in a tailed peak.[7]

  • Column Contamination: Accumulation of matrix components or previously injected samples at the head of the column can create active sites that lead to peak tailing.[3][8]

  • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to a characteristic "right-triangle" peak shape.[9]

Q2: My monolinuron peak shape is inconsistent between injections. What could be the cause?

Inconsistent peak shape often points to issues with system equilibration or the sample itself.

  • Insufficient Column Equilibration: If the column is not fully equilibrated with the mobile phase between injections, especially after a gradient, the surface chemistry can vary, leading to inconsistent retention and peak shape.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (more organic) than your initial mobile phase, it can cause the analyte band to spread prematurely on the column, resulting in distorted peaks.[3] Ideally, the sample should be dissolved in the mobile phase itself.[10]

  • Matrix Effects: In complex samples like food or environmental extracts, co-eluting matrix components can interfere with the ionization of monolinuron in the MS source, leading to signal suppression or enhancement and potentially distorting the peak shape.[11][12]

Q3: What is the optimal mobile phase pH for monolinuron analysis?

The pH of the mobile phase is a critical parameter for controlling the retention and peak shape of ionizable compounds.[13][14] Monolinuron is a neutral compound, so its retention is not significantly affected by pH.[13] However, the mobile phase pH can influence the ionization state of the residual silanols on the column.

  • Low pH (pH 2-4): At low pH, most silanol groups are in their neutral, unionized form, which minimizes strong ionic interactions with the analyte.[6][15] This is generally the recommended starting point for method development to achieve better peak shape for compounds susceptible to silanol interactions.[13]

  • Mid-to-High pH (pH > 5): As the pH increases, silanol groups become deprotonated and negatively charged, increasing the likelihood of strong secondary interactions and peak tailing.[16]

In-Depth Troubleshooting Guides

Guide 1: Optimizing the Mobile Phase to Mitigate Peak Tailing

If you are experiencing peak tailing, the mobile phase composition is the first and most effective area to optimize.

Protocol 1: Mobile Phase Modification
  • Introduce an Acidic Modifier: The most common approach is to add a small amount of acid to the mobile phase to suppress the ionization of silanol groups.

    • Starting Point: Add 0.1% (v/v) formic acid to both the aqueous (A) and organic (B) mobile phase components. Formic acid is volatile and highly compatible with mass spectrometry.

    • Alternative: Trifluoroacetic acid (TFA) at 0.05-0.1% is a stronger ion-pairing agent that can also improve peak shape, but it may cause ion suppression in the MS source. Use with caution.

  • Add a Buffer: For robust methods, using a buffer is recommended to maintain a constant pH.

    • Ammonium Formate/Acetate: A buffer of 5-10 mM ammonium formate or ammonium acetate, adjusted to a pH between 3 and 4 with formic or acetic acid, can provide excellent peak shape and is MS-friendly.[17]

  • Optimize Organic Modifier:

    • Acetonitrile vs. Methanol: While acetonitrile is a common choice, methanol can sometimes provide better peak shapes because it is a protic solvent and can more effectively shield the analyte from interacting with active silanol groups.[6] Try substituting acetonitrile with methanol in your mobile phase.

Mobile Phase Additive Comparison
AdditiveTypical ConcentrationProsCons
Formic Acid 0.1%MS-friendly, good for positive ionization, suppresses silanol activity.May not be sufficient for severe tailing.
Ammonium Formate 5-10 mMProvides buffering capacity, improves peak shape, MS-friendly.Requires careful preparation.
Ammonium Acetate 5-10 mMGood buffering capacity, useful for ESI, MS-friendly.[17]Can sometimes form adducts with analytes.
Methanol (as organic phase) N/ACan reduce silanol interactions through hydrogen bonding.[6]May result in higher backpressure than acetonitrile.
Guide 2: Selecting the Right Column and Hardware

If mobile phase optimization does not fully resolve the issue, your column or other system components may be the culprit.[18]

Troubleshooting Column and System Issues
  • Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the free silanol groups to make them less reactive.[2][5] Ensure you are using a high-purity, end-capped C18 column.

  • Check for Column Voids or Blockages: A sudden shock (e.g., pressure drop) or chemical attack (e.g., high pH) can cause a void to form at the head of the column, leading to peak distortion for all analytes.[19] A blocked inlet frit can also cause this issue.[9]

    • Action: Try reversing and flushing the column (if the manufacturer permits) to dislodge any particulates from the inlet frit.[2] If a void is suspected, the column likely needs to be replaced.

  • Minimize Extra-Column Volume: Excessive tubing length or internal diameter, as well as poorly made connections between the column and the detector, can lead to peak broadening and tailing.[2][3]

    • Action: Use pre-cut tubing with the smallest possible internal diameter and ensure all fittings are properly tightened to minimize dead volume.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and resolving poor peak shape for monolinuron.

G Start Poor Monolinuron Peak Shape Observed CheckAllPeaks Are all peaks in the chromatogram affected? Start->CheckAllPeaks TailingOnly Only Monolinuron peak is tailing CheckAllPeaks->TailingOnly No AllPeaksTailing All peaks are tailing or distorted CheckAllPeaks->AllPeaksTailing Yes ChemicalIssue Suspect Chemical Interactions (e.g., Silanol Activity) TailingOnly->ChemicalIssue PhysicalIssue Suspect Physical Problem (e.g., Column Void, Blockage) AllPeaksTailing->PhysicalIssue OptimizeMobilePhase Step 1: Optimize Mobile Phase - Add 0.1% Formic Acid - Try 5mM Ammonium Formate Buffer - Switch ACN to MeOH ChemicalIssue->OptimizeMobilePhase CheckHardware Step 1: Check System Hardware - Inspect connections for dead volume - Check for blocked inlet frit PhysicalIssue->CheckHardware ChangeColumn Step 2: Change Column - Use a modern, end-capped column - Consider a different stationary phase OptimizeMobilePhase->ChangeColumn If issue persists Resolved Peak Shape Improved OptimizeMobilePhase->Resolved If resolved FlushColumn Step 2: Flush/Replace Column - Reverse flush column (if allowed) - Replace column if void is suspected CheckHardware->FlushColumn If issue persists CheckHardware->Resolved If resolved ChangeColumn->Resolved If resolved FlushColumn->Resolved If resolved

Caption: Troubleshooting workflow for poor monolinuron peak shape.

References

3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6

A Guide to Ensuring the Stability and Integrity of Your Deuterated Standard

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals who utilize this deuterated internal standard in their analytical workflows. Here, you will find comprehensive guidance on the stability and optimal storage conditions for this compound, presented in a clear question-and-answer format to address the specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, like many analytical standards, is primarily influenced by temperature, light, humidity, and the chemical environment of its storage and use.[1] Phenylurea compounds, in general, are susceptible to hydrolysis, particularly in acidic or basic solutions.[2][3][4] Additionally, exposure to light can lead to photodegradation.[5][6][7] While the carbon-deuterium (C-D) bond is inherently stronger than the carbon-hydrogen (C-H) bond, improper storage can still compromise the molecule's integrity or lead to hydrogen-deuterium (H-D) exchange, impacting isotopic purity.[1][8]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term stability, it is recommended to store this compound at -20°C or -80°C.[1] The compound should be stored in a tightly sealed, airtight container to protect it from moisture. To prevent photodegradation, the use of amber vials or storage in a dark location is crucial.[9] Some suppliers may ship the product at room temperature, but for maintaining long-term integrity, refrigerated or frozen storage is advisable upon receipt.[10] Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific storage recommendations.[11][12]

Q3: Can I store solutions of this compound? If so, what are the best practices?

A3: Yes, solutions of this compound can be stored, but careful consideration of the solvent and storage conditions is necessary. When preparing a stock solution, use a high-purity, anhydrous solvent. For long-term storage of solutions, it is best to store them at -20°C or below in tightly sealed vials with minimal headspace to reduce evaporation and potential degradation. It is advisable to prepare smaller aliquots of working solutions to minimize the number of freeze-thaw cycles.

Q4: How does deuteration affect the chemical stability of this compound compared to its non-deuterated analog, monolinuron?

A4: For the purposes of storage and handling, the chemical stability of this compound is expected to be very similar to that of monolinuron.[13] The primary degradation pathways for the core molecule, such as hydrolysis and photodegradation, will be the same.[2][5] The key difference lies in the potential for hydrogen-deuterium (H-D) exchange, where deuterium atoms can be replaced by hydrogen atoms from the solvent or environment.[1][13] This exchange can diminish the isotopic purity of the standard, leading to inaccuracies in quantification.[1] Therefore, it is crucial to use anhydrous solvents and protect the compound from moisture.

Troubleshooting Guide

Issue 1: I am observing a decrease in the peak area of my internal standard over time in my LC-MS analysis.

  • Potential Cause: This could indicate degradation of the this compound standard. Phenylurea herbicides are known to undergo hydrolysis, especially in aqueous solutions that are not pH-neutral.[2][3] The non-deuterated analog, monolinuron, is stable at its melting point and in neutral solutions but slowly decomposes in acids and bases.[14]

  • Solution:

    • Verify Storage Conditions: Ensure your stock and working solutions are stored at the recommended temperature (-20°C or below) and protected from light.[1][9]

    • Check Solution pH: If your working solution is prepared in an aqueous matrix, ensure the pH is neutral. Phenylurea compounds can have half-lives of several years at pH 7 and 25°C, but this can decrease significantly under acidic or alkaline conditions.[2][3]

    • Prepare Fresh Solutions: If degradation is suspected, prepare a fresh working solution from your stock. If the issue persists, a fresh stock solution may be required.

    • Evaluate Matrix Effects: Consider the possibility of matrix effects in your samples that could be causing ion suppression and a lower-than-expected peak area.

Issue 2: I am seeing an unexpected peak at the retention time of the non-deuterated analyte in my internal standard solution.

  • Potential Cause: This could be due to isotopic impurity in the standard as supplied, or it could be a result of hydrogen-deuterium (H-D) exchange.[1][13] H-D exchange can occur if the standard is exposed to moisture or protic solvents over time, especially at elevated temperatures.

  • Solution:

    • Review Certificate of Analysis (CoA): Check the CoA for the specified isotopic purity of the standard.

    • Use Anhydrous Solvents: When preparing solutions, always use high-purity, anhydrous solvents to minimize the risk of H-D exchange.

    • Proper Storage: Store the solid compound and solutions in tightly sealed containers in a desiccated environment to protect from atmospheric moisture.

    • Minimize Exposure: When handling the standard, minimize its exposure to the atmosphere.

Issue 3: My solid standard appears discolored or clumpy.

  • Potential Cause: Discoloration can be a sign of degradation, possibly due to exposure to light or reactive atmospheric components. Clumping is often an indication of moisture absorption.

  • Solution:

    • Assess Viability: If significant discoloration is observed, the integrity of the standard may be compromised, and it is recommended to use a fresh vial.

    • Proper Handling: Always allow the container to come to room temperature before opening to prevent condensation from forming on the solid material.[11][15]

    • Desiccate: If clumping is observed, you can try drying the material under a vacuum in a desiccator, but be aware that some degradation may have already occurred.

Quantitative Data Summary

While specific stability data for this compound is not extensively published, the stability of its non-deuterated analog, monolinuron, and other phenylurea herbicides provides valuable insights.

Condition Effect on Phenylurea Herbicides Recommendation for Deuterated Standard
Temperature Thermal decomposition of urea derivatives can occur at elevated temperatures.[16][17]Store at -20°C or -80°C for long-term stability.[1]
pH (in solution) Hydrolysis is a major degradation pathway, accelerated by acidic or basic conditions.[2][3][4] The half-life of monuron at 25°C and pH 7 is estimated to be 66 years.[2][3]Maintain solutions at a neutral pH.
Light Phenylurea herbicides can undergo photodegradation upon exposure to light.[5][6][7]Store in amber vials or in the dark.[9]
Moisture Can lead to hydrolysis and facilitate hydrogen-deuterium exchange.[1][13]Store in a dry environment and use anhydrous solvents.

Experimental Protocol: Short-Term Stability Assessment of Working Solution

This protocol outlines a method to assess the stability of your this compound working solution under typical laboratory conditions.

Objective: To determine the stability of the deuterated internal standard in the analytical solvent over a 24-hour period at room temperature.

Materials:

  • This compound stock solution

  • High-purity, anhydrous analytical grade solvent (e.g., acetonitrile, methanol)

  • Calibrated pipettes and volumetric flasks

  • LC-MS system

Procedure:

  • Prepare a fresh working solution of this compound at the concentration used in your analytical method.

  • Immediately after preparation (T=0), inject the solution into the LC-MS system and record the peak area of the standard.

  • Store the working solution on a lab bench at ambient temperature, protected from direct light.

  • At predetermined time points (e.g., T=4, 8, 12, and 24 hours), inject the solution into the LC-MS system and record the peak area.

  • Data Analysis: Calculate the percentage change in the peak area at each time point relative to the initial peak area at T=0. A change of less than ±15% is generally considered acceptable.[1]

Diagrams

StabilityFactors IS This compound Stability Temp Temperature IS->Temp influences Light Light IS->Light influences Moisture Moisture/Humidity IS->Moisture influences pH pH (in solution) IS->pH influences Degradation Degradation (Hydrolysis, Photolysis) Temp->Degradation Light->Degradation Moisture->Degradation HD_Exchange H-D Exchange Moisture->HD_Exchange pH->Degradation Loss Loss of Integrity & Accuracy Degradation->Loss HD_Exchange->Loss

Caption: Factors influencing the stability of this compound.

References

Optimizing collision energy for 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 in MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: Optimizing Collision Energy for 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 in MS/MS Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical guide for optimizing tandem mass spectrometry (MS/MS) parameters for the deuterated small molecule this compound. This guide is structured to function as a dedicated support resource, providing both foundational knowledge and actionable, step-by-step protocols. As Senior Application Scientists, we recognize that robust and reproducible quantification begins with meticulous method development. The cornerstone of a sensitive and specific Multiple Reaction Monitoring (MRM) assay is the precise optimization of collision energy (CE), which directly governs the efficiency of precursor ion fragmentation.[1][2] This document will walk you through the essential theory, practical workflows, and troubleshooting steps to determine the optimal collision energy for your target analyte, ensuring the highest quality data for your research.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the core principles behind collision energy optimization.

Q: What is Collision Energy (CE) and why is it a critical parameter in MS/MS?

A: Collision Energy is the electrical potential applied to a collision cell (typically the second quadrupole, Q2, in a triple quadrupole instrument) in a tandem mass spectrometer.[3] This potential accelerates the selected precursor ion, causing it to collide with neutral gas molecules (e.g., argon, nitrogen).[4][5] These collisions convert the ion's kinetic energy into internal vibrational energy, which, upon reaching a sufficient level, results in the fragmentation of the ion into smaller, characteristic product ions.[6][7]

Optimizing this energy is critical because:

  • Sensitivity: The correct CE maximizes the production of a specific, desired fragment ion, leading to a stronger signal and lower limits of detection.[2]

  • Specificity: Different fragmentation pathways may be favored at different energies. Optimizing for a unique fragment can help differentiate the analyte from isobaric interferences.

  • Reproducibility: A well-defined optimal CE ensures that fragmentation is consistent across different runs and instruments, which is vital for validated quantitative methods.

Q: How does Collision-Induced Dissociation (CID) actually work?

A: Collision-Induced Dissociation (CID), also known as Collisionally Activated Dissociation (CAD), is the fundamental process at play.[3][4] In a triple quadrupole MS, the first quadrupole (Q1) acts as a mass filter, isolating only the precursor ion of interest (in this case, the protonated this compound). This isolated ion is then guided into the collision cell (Q2), which is filled with an inert gas at a low pressure. The applied collision energy accelerates the ion, leading to energetic collisions. This process is not a single, destructive crash but rather a series of successive collisions that incrementally increase the ion's internal energy until bonds break at their weakest points, yielding product ions.[6] These product ions are then passed to the third quadrupole (Q3), which selects a specific fragment for detection.

Q: What molecular factors influence the fragmentation of this compound?

A: The fragmentation pattern of any molecule is dictated by its chemical structure and the stability of the resulting fragments.[8][9][10] For this compound, key structural features influencing fragmentation include:

  • The Urea Linkage: The C-N bonds within the urea moiety are common and predictable cleavage points in phenylurea compounds.[11]

  • The Chlorophenyl Group: The stable aromatic ring can either remain intact as a large fragment or, at higher energies, undergo further fragmentation. The presence of the chlorine atom provides a distinct isotopic signature.

  • Methoxy and Methyl Groups: These groups can be lost as neutral molecules or be part of charged fragments. The deuterium labeling (d6), likely on these groups, is invaluable for confirming the identity of fragments, as any fragment containing them will have a corresponding mass shift compared to the unlabeled compound.

  • Overall Stability: Highly stable molecules require more collision energy to induce fragmentation compared to more labile structures.

Q: Is the most intense fragment ion always the best choice for a quantitative MRM assay?

A: Not necessarily. While high intensity is desirable for sensitivity, the ideal fragment for a quantifier ion in an MRM assay should also be:

  • Specific: It should be unique to your analyte to avoid interference from other compounds in the matrix. Lower m/z fragments can sometimes be less specific.

  • Stable: The optimal CE should produce a robust, well-defined peak on the breakdown curve. A very narrow or "peaky" optimum can be less reproducible.

  • High m/z: Higher mass fragments are often more specific to the parent molecule than very small, common fragments.

Therefore, the choice involves a balance between signal intensity, specificity, and the overall robustness of the fragmentation process. It is standard practice to select one intense and specific fragment as the "quantifier" and a second, often less intense, fragment as the "qualifier" to confirm the analyte's identity.[1]

Part 2: Experimental Protocol & Troubleshooting Guide

This section provides a practical, step-by-step workflow for determining the optimal collision energy.

Q: What is the standard workflow for optimizing collision energy for a new compound like this compound?

A: The most common method is to generate a "Collision Energy Ramp" or "Breakdown Curve." This involves systematically varying the CE and monitoring the intensity of the resulting product ions. The workflow is outlined below.

CE_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_ms Phase 2: MS Acquisition cluster_analysis Phase 3: Data Analysis prep Prepare pure analyte standard (e.g., 100-1000 ng/mL in 50:50 ACN:H2O) infuse Set up direct infusion via syringe pump or looped injection with LC prep->infuse tune Tune mass spectrometer for precursor ion (M+H)+ infuse->tune product_scan Perform Product Ion Scan at a nominal CE (e.g., 20 eV) to identify major fragments tune->product_scan ce_ramp Create CE Ramp Method: Select precursor and major fragments. Vary CE (e.g., 5 to 60 eV, 2 eV steps) product_scan->ce_ramp acquire Acquire data by infusing standard while running CE ramp ce_ramp->acquire plot Plot fragment intensity vs. CE for each product ion (Generate Breakdown Curve) acquire->plot select Identify CE value that gives maximum intensity for each Quantifier & Qualifier ion plot->select method Finalize MRM Method: Enter optimized CE values for each transition select->method

Caption: Workflow for Collision Energy Optimization.

Q: How do I prepare my sample and set up the instrument for this experiment?

A:

  • Standard Preparation: Prepare a solution of pure this compound standard at a concentration that provides a strong, stable signal. A typical starting point is 100-1000 ng/mL in a mobile phase-like solvent (e.g., 50% acetonitrile / 50% water with 0.1% formic acid).

  • Analyte Infusion: Introduce the standard into the mass spectrometer at a constant flow rate. This can be done via:

    • Direct Infusion: Using a syringe pump connected directly to the MS source (e.g., at 5-10 µL/min). This is the most straightforward method.

    • LC Infusion: Using an LC system with a "T" junction to continuously infuse the sample into the mobile phase flow post-column. This provides a more stable spray.

  • Instrument Setup (Precursor Identification):

    • Set the instrument to positive electrospray ionization (ESI) mode.

    • Perform a Full Scan or Selected Ion Monitoring (SIM) scan to find the m/z of the protonated precursor ion, [M+H]+.

    • Optimize source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the precursor ion signal.

  • Instrument Setup (Fragment Identification):

    • Create a Product Ion Scan method. Set Q1 to transmit your precursor ion m/z and have Q3 scan a mass range (e.g., m/z 50 to the precursor m/z).

    • Set a nominal collision energy (e.g., 20-25 eV) to start. This should produce a range of fragment ions. Identify the m/z of the most prominent fragments.

  • Instrument Setup (CE Ramp):

    • Build the final optimization method. This is typically an automated function in the instrument's control software.[12][13]

    • Define the precursor ion m/z.

    • Enter the m/z values of the major product ions you identified.

    • Set the range and step size for the collision energy ramp (e.g., start at 5 eV, end at 60 eV, with a step size of 2 or 3 eV).[12]

Q: I'm not seeing any clear fragment ions. What should I do?

A:

  • Check the Precursor Signal: First, ensure you have a strong and stable precursor ion signal in SIM or Full Scan mode. If not, re-optimize the source conditions or increase the standard concentration.

  • Increase Collision Energy Range: The molecule may be very stable and require higher energy to fragment. Expand the upper limit of your CE ramp (e.g., to 80 or 100 eV).

  • Check Collision Gas: Confirm that the collision gas (e.g., Argon) is turned on and flowing at the correct pressure.

  • Consider Adducts: Ensure you are selecting the correct precursor. Is it possible you are selecting a sodium ([M+Na]+) or other adduct instead of the protonated molecule ([M+H]+)? Adducts often fragment less efficiently or differently.

  • Review Compound Purity: Verify the purity of your analytical standard. Impurities could be suppressing the signal of your target analyte.

Q: I see multiple fragments. How do I choose the best ones for my MRM assay?

A:

  • Generate the Breakdown Curve: Plot the data from your CE ramp experiment, with Collision Energy on the x-axis and Ion Intensity on the y-axis for each fragment.

  • Select the Quantifier: Identify the fragment that produces the highest, most stable signal. This will be your primary choice for the quantifier. Note its optimal CE (the peak of its curve).

  • Select the Qualifier: Choose a second, different fragment to serve as the qualifier. It should still provide a robust signal and have a clear CE optimum.

  • Evaluate Specificity: Critically assess your choices. Are the fragments (especially low-mass ones) likely to be generated from other compounds in your sample matrix? Higher m/z fragments are generally more specific.

  • Check for In-Source Fragmentation: Ensure that the fragments are being generated in the collision cell, not in the ion source. You can check this by looking at a full scan spectrum with the collision energy set to zero; ideally, you should only see the precursor ion.[14]

Part 3: Data Interpretation and Application

Example Data Presentation

Once the CE ramp experiment is complete, the data can be summarized in a table to easily identify the optimal values.

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Relative Intensity (%)Notes
233.1127.01545
233.1127.02088
233.1 127.0 25 100 Optimal for Quantifier
233.1127.03075
233.1127.03540
233.1170.11030
233.1170.11555
233.1 170.1 20 62 Optimal for Qualifier
233.1170.12548
233.1170.13025

Note: The m/z values and intensities are hypothetical examples for illustrative purposes.

From this data, the final MRM method would be configured with two transitions:

  • Quantifier: 233.1 -> 127.0 with a Collision Energy of 25 eV.

  • Qualifier: 233.1 -> 170.1 with a Collision Energy of 20 eV.

This systematic approach ensures that your final quantitative method is built on a foundation of optimized parameters, leading to maximum sensitivity, specificity, and reliability in your results.

References

Technical Support Center: Minimizing Ion Suppression in the Analysis of Phenylurea Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of phenylurea herbicides. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with ion suppression in liquid chromatography-mass spectrometry (LC-MS/MS) analysis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate and mitigate these common issues, ensuring the accuracy and reliability of your results.

Understanding the Challenge: The "Why" Behind Ion Suppression

Ion suppression is a significant hurdle in LC-MS/MS analysis, particularly for complex matrices like environmental and biological samples. It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3] This competition for ionization leads to a decreased analyte signal, which can compromise the sensitivity, precision, and accuracy of your measurements.[2][4] The primary mechanisms behind ion suppression in electrospray ionization (ESI), the most common technique for phenylurea analysis, involve:

  • Competition for Charge: Co-eluting compounds can compete with the analyte for the available charge on the droplet surface during ESI.[1]

  • Changes in Droplet Properties: Matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity, hindering the efficient release of analyte ions into the gas phase.[2][5]

  • Analyte Co-precipitation: Non-volatile matrix components can cause the analyte to precipitate out of the droplet, preventing its ionization.[3]

This guide will walk you through systematic approaches to identify, troubleshoot, and minimize ion suppression in your phenylurea herbicide analyses.

Frequently Asked Questions (FAQs)

Here are some of the most common questions our users face regarding ion suppression in phenylurea herbicide analysis:

Q1: What are the typical signs of ion suppression in my chromatogram?

A1: The most common indicators of ion suppression include:

  • Reduced Analyte Peak Area/Height: A significant and inconsistent decrease in the signal intensity of your target analyte across different samples.

  • Poor Reproducibility: High variability in analyte response for replicate injections of the same sample.

  • Inaccurate Quantification: Results that are consistently lower than expected or fail quality control checks.

  • Baseline Disturbances: A dip or broad negative peak in the baseline of an infused, constant-concentration analyte signal when a blank matrix is injected.[2]

Q2: How can I definitively confirm that ion suppression is affecting my results?

A2: A post-column infusion experiment is a robust method to visualize and confirm ion suppression.[2][5] This involves continuously infusing a standard solution of your phenylurea herbicide into the LC eluent after the analytical column and before the MS source. When a blank matrix extract is injected, any dip in the constant analyte signal directly corresponds to the retention times of co-eluting matrix components that are causing suppression.[2]

Q3: Are certain phenylurea herbicides more susceptible to ion suppression than others?

A3: While all phenylurea herbicides can be affected, those that are more polar and elute earlier in a reversed-phase chromatographic run may be more prone to suppression from early-eluting, polar matrix components. However, the specific matrix composition is the most critical factor.

Q4: Can I just dilute my sample to reduce ion suppression?

A4: Dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[2][3] However, this also dilutes your analyte of interest, which may compromise the limit of detection (LOD) and limit of quantification (LOQ) of your assay, making it unsuitable for trace-level analysis.[2]

Troubleshooting Guides

This section provides detailed, step-by-step guidance to address specific ion suppression issues.

Guide 1: Optimizing Sample Preparation to Remove Matrix Interferences

Effective sample preparation is your first and most critical line of defense against ion suppression.[1][4] The goal is to selectively remove interfering matrix components while efficiently extracting the target phenylurea herbicides.

Issue: Inconsistent analyte recovery and significant signal suppression are observed, particularly in complex matrices like soil, food, or biological fluids.

Solution: Implement a robust sample preparation protocol. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and highly effective technique for pesticide residue analysis, including phenylurea herbicides.[6][7][8]

Protocol: Generic QuEChERS Procedure for Phenylurea Herbicides

  • Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[6]

  • Extraction:

    • Add 10 mL of acetonitrile (and internal standard, if used).[8]

    • Shake vigorously for 1 minute.

    • Add the appropriate QuEChERS extraction salts (e.g., MgSO₄, NaCl, and buffering salts).[8]

    • Shake vigorously again for 1 minute and centrifuge.[8]

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the upper acetonitrile layer.

    • Transfer it to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, GCB) and MgSO₄ to remove water and interferences. The choice of sorbent depends on the matrix. For example, PSA is effective for removing organic acids, sugars, and fatty acids, while GCB is used for pigment removal.[7]

    • Vortex for 30 seconds and centrifuge.

  • Final Extract: The resulting supernatant is the final extract, which can be directly analyzed by LC-MS/MS or diluted if necessary.

Causality: The QuEChERS method works by partitioning the phenylurea herbicides into the acetonitrile layer while the salts induce phase separation and help precipitate out matrix components. The d-SPE step further cleans the extract by adsorbing specific types of interferences, leading to a cleaner sample and reduced ion suppression.

Diagram: QuEChERS Workflow

quechers_workflow sample 1. Homogenized Sample extraction 2. Add Acetonitrile & Extraction Salts sample->extraction centrifuge1 3. Shake & Centrifuge extraction->centrifuge1 supernatant 4. Transfer Supernatant centrifuge1->supernatant dspe 5. d-SPE Cleanup (PSA, C18, GCB) supernatant->dspe centrifuge2 6. Vortex & Centrifuge dspe->centrifuge2 final_extract 7. Final Extract for LC-MS/MS Analysis centrifuge2->final_extract

Caption: A streamlined workflow of the QuEChERS sample preparation method.

Guide 2: Enhancing Chromatographic Separation

If sample preparation alone is insufficient, optimizing your chromatographic method can separate the phenylurea herbicides from the co-eluting matrix components that cause ion suppression.[1][3][9]

Issue: Ion suppression is still observed even after implementing a thorough sample cleanup procedure, suggesting that some matrix components are co-eluting with the analytes.

Solution: Modify your LC method to improve the resolution between your analytes and interfering compounds.

Strategies for Chromatographic Optimization:

  • Gradient Modification: Adjust the mobile phase gradient to increase the separation between the analytes and the suppression zone. A shallower gradient can often improve resolution.[1]

  • Column Chemistry: Experiment with different stationary phases. A column with a different selectivity (e.g., a phenyl-hexyl or biphenyl phase instead of a standard C18) might provide the necessary separation from matrix interferences.

  • UPLC/UHPLC: Transitioning from traditional HPLC to Ultra-Performance Liquid Chromatography (UPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) can significantly enhance peak resolution due to the use of smaller particle size columns (sub-2 µm).[9] This leads to sharper peaks and better separation from matrix components.[9]

  • Flow Rate Reduction: Lowering the flow rate, especially in the nano-flow regime, can improve ionization efficiency and reduce ion suppression by generating smaller, more highly charged droplets.[2]

Data Presentation: Impact of UPLC on Peak Resolution

ParameterHPLCUPLC
Column Particle Size3.5 µm1.7 µm
Peak WidthBroaderSharper
ResolutionPartialBaseline
Potential for Ion SuppressionHigherLower

Causality: By achieving better chromatographic separation, you ensure that the phenylurea herbicides enter the ion source at a different time than the bulk of the matrix components. This temporal separation minimizes competition for ionization, thereby reducing ion suppression.[9]

Guide 3: Compensating for Matrix Effects with Calibration Strategies

When it is not possible to completely eliminate matrix effects through sample preparation and chromatography, specific calibration strategies can be employed to compensate for their impact and ensure accurate quantification.[2]

Issue: You have optimized sample preparation and chromatography, but still observe variability in analyte response, indicating that some level of ion suppression persists.

Solution: Utilize matrix-matched calibration or internal standards to correct for the remaining matrix effects.

Method 1: Matrix-Matched Calibration

This technique involves preparing your calibration standards in a blank matrix extract that is representative of your samples.[1][10]

Protocol: Preparing Matrix-Matched Calibrants

  • Obtain a blank matrix sample (e.g., a pesticide-free soil or crop sample) that is as similar as possible to the samples you are analyzing.

  • Process this blank matrix through your entire sample preparation procedure to create a blank matrix extract.

  • Use this blank matrix extract as the diluent for your calibration standards instead of pure solvent.

  • Construct your calibration curve using these matrix-matched standards.

Causality: By preparing the calibrants in the matrix, both the standards and the samples will experience a similar degree of ion suppression.[1][11] This allows the calibration curve to accurately reflect the analyte's response in the presence of the matrix, leading to more accurate quantification.

Method 2: Use of Internal Standards

An internal standard (IS) is a compound with similar chemical properties to the analyte that is added at a known concentration to all samples, calibrants, and quality controls.[12]

Types of Internal Standards:

  • Structural Analogs: These are compounds that are chemically similar to the analyte but have a different mass.

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the "gold standard."[13][14] They are identical to the analyte except that some atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[13]

Protocol: Using an Internal Standard

  • Select an appropriate internal standard for your phenylurea herbicide. A SIL version of the analyte is ideal.

  • Add a consistent amount of the IS to every sample and standard at the beginning of the sample preparation process.

  • During data analysis, calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct your calibration curve by plotting this peak area ratio against the analyte concentration.

Causality: The internal standard co-elutes with the analyte and experiences the same degree of ion suppression.[1][12] By using the ratio of the analyte signal to the IS signal, the variability caused by ion suppression is normalized, leading to more precise and accurate results.[12] SIL internal standards are particularly effective because they have nearly identical extraction efficiencies and chromatographic retention times to the analyte.[14]

Diagram: Decision Tree for Mitigating Ion Suppression

ion_suppression_troubleshooting start Ion Suppression Suspected? sample_prep Optimize Sample Prep (e.g., QuEChERS) start->sample_prep chromatography Improve Chromatographic Separation (e.g., UPLC) sample_prep->chromatography Suppression Persists end Accurate & Reproducible Results sample_prep->end Suppression Resolved calibration Use Compensatory Calibration Strategy chromatography->calibration Suppression Persists chromatography->end Suppression Resolved matrix_matched Matrix-Matched Calibration calibration->matrix_matched Choose Method internal_standard Internal Standard (SIL-IS Preferred) calibration->internal_standard Choose Method matrix_matched->end internal_standard->end

Caption: A logical decision-making process for troubleshooting ion suppression.

By systematically applying these troubleshooting guides and understanding the underlying principles, you can effectively minimize ion suppression and ensure the integrity of your phenylurea herbicide analysis.

References

Selecting the right chromatography column for monolinuron analysis

Author: BenchChem Technical Support Team. Date: January 2026

Selecting the Right Chromatography Column for Accurate and Robust Results

As a Senior Application Scientist, I've designed this technical support guide to equip you, our valued researchers and drug development professionals, with the expertise to confidently select the optimal chromatography column for monolinuron analysis. This guide moves beyond mere procedural lists to explain the why behind experimental choices, ensuring your methods are not only effective but also scientifically sound and defensible.

Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic techniques for monolinuron analysis, and which is preferred?

Monolinuron can be analyzed by both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2] However, HPLC is generally the preferred method. Phenylurea herbicides can be thermally unstable, and the high temperatures used in GC can lead to degradation of the analyte, compromising the accuracy of your results.[3][4] HPLC, especially when coupled with a UV or mass spectrometry (MS) detector, provides a robust and sensitive method for the analysis of monolinuron.[2]

Q2: I'm new to monolinuron analysis. What is the best starting point for HPLC column selection?

For monolinuron, a moderately polar compound, reversed-phase chromatography is the most suitable approach.[5][6] The industry-standard starting point is a C18 (octadecylsilane) column . The nonpolar nature of the C18 stationary phase provides excellent retention and separation of monolinuron from other sample components when used with a polar mobile phase.

Here is a logical workflow to guide your column selection process:

G cluster_0 Column Selection Workflow A Identify Analyte Properties (Monolinuron: moderately polar) B Select Separation Mode (Reversed-Phase) A->B Based on polarity C Choose Stationary Phase (C18 is the primary choice) B->C Standard for moderately polar analytes D Define Column Dimensions (e.g., 4.6 x 150 mm, 5 µm) C->D Balance of resolution and analysis time E Optimize Mobile Phase (Acetonitrile/Water is a good start) D->E Fine-tune selectivity and retention F Method Validation E->F Ensure accuracy and robustness

Caption: A logical workflow for selecting an HPLC column for monolinuron analysis.

Troubleshooting Guide
Issue 1: My monolinuron peak is tailing. What's causing this and how can I fix it?

Causality and Explanation:

Peak tailing is a common issue in HPLC and is often caused by secondary interactions between the analyte and the stationary phase.[7][8] For a compound like monolinuron, which has basic properties, these secondary interactions are typically with acidic silanol groups present on the surface of the silica-based C18 packing material.[7] This leads to a distorted peak shape, which can negatively impact the accuracy of integration and quantification.

Solutions:

  • Use an End-Capped Column: Most modern C18 columns are "end-capped," a process that chemically derivatizes the majority of the residual silanol groups, rendering them less active.[8] Ensure you are using a high-quality, end-capped C18 column to minimize these secondary interactions.

  • Mobile Phase Optimization:

    • Acidify the Mobile Phase: Adding a small amount of an acidic modifier, such as 0.1% formic acid, to your mobile phase will protonate the silanol groups, reducing their ability to interact with the basic monolinuron molecule.[7]

    • Adjust Mobile Phase pH: Maintaining a mobile phase pH in the acidic to neutral range (typically pH 3-6) will also help to suppress the ionization of the silanol groups.

Experimental Protocol: Improving Peak Shape with Mobile Phase Modification

  • Establish a Baseline: Prepare a mobile phase of 50:50 (v/v) acetonitrile and water. Inject a monolinuron standard and record the chromatogram, noting the peak tailing factor.

  • Introduce an Acidic Modifier: Prepare a fresh mobile phase of 50:50 (v/v) acetonitrile and water, with 0.1% formic acid added to both the organic and aqueous portions.

  • Analyze and Compare: Equilibrate the column with the new mobile phase and inject the monolinuron standard again. Compare the peak shape to the baseline chromatogram. You should observe a significant improvement in peak symmetry.

Issue 2: Monolinuron is eluting too quickly, near the solvent front.

Causality and Explanation:

Poor retention of your analyte indicates that the mobile phase is too "strong" (i.e., has too high a concentration of organic solvent) for the column and analyte pairing. This can lead to co-elution with other unretained matrix components and poor resolution.

Solutions:

  • Decrease the Organic Content of the Mobile Phase: Reducing the percentage of acetonitrile or methanol in your mobile phase will increase its polarity, leading to greater retention of the moderately polar monolinuron on the C18 stationary phase.

  • Consider a More Retentive Stationary Phase: If adjusting the mobile phase does not provide adequate retention, you may need a column with a higher carbon load or a different chemistry, such as a C30, which will offer greater hydrophobicity.

Data Presentation: Impact of Mobile Phase Strength on Retention

Acetonitrile ConcentrationRetention Time (minutes)
70%1.8
60%3.5
50%6.2

This data is illustrative. Actual retention times will vary depending on your specific column and system.

Issue 3: I'm seeing co-elution of monolinuron with other peaks from my sample matrix.

Causality and Explanation:

Complex matrices, such as those from environmental or biological samples, can contain numerous compounds with similar properties to monolinuron, leading to overlapping peaks and inaccurate results.[9][10]

Solutions:

  • Employ a Gradient Elution: If you are currently using an isocratic method (constant mobile phase composition), switching to a gradient can significantly improve resolution. A shallow gradient, where the organic content of the mobile phase is slowly increased over time, can effectively separate closely eluting compounds.

  • Explore Alternative Selectivity: If a C18 column does not provide the desired resolution, consider a column with a different stationary phase chemistry. A phenyl-hexyl column, for instance, offers pi-pi interactions in addition to hydrophobic interactions, which can provide a different elution pattern and resolve your analyte from interferences.

  • Enhance Sample Preparation: A robust sample cleanup procedure is crucial when dealing with complex matrices.[11] Techniques such as Solid-Phase Extraction (SPE) can be highly effective at removing interfering compounds prior to chromatographic analysis.[11]

Logical Relationship: Troubleshooting Co-elution

G cluster_1 Troubleshooting Co-elution A Problem: Co-elution with Matrix Components B Option 1: Implement a Gradient Elution A->B C Option 2: Try a Column with Different Selectivity (e.g., Phenyl-Hexyl) A->C D Option 3: Improve Sample Cleanup (e.g., SPE) A->D E Outcome: Improved Resolution and Accurate Results B->E C->E D->E

Caption: Strategies for resolving co-elution issues in monolinuron analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Monolinuron Utilizing a Deuterated Standard

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of an analytical method for the quantification of the herbicide monolinuron, focusing on the significant advantages conferred by the use of a deuterated internal standard. We will explore the foundational principles of analytical method validation, present comparative experimental data, and provide a detailed, replicable protocol. This content is designed for researchers, scientists, and professionals in drug development and environmental analysis who require robust and reliable quantitative methods.

Introduction: The Imperative for Precise Monolinuron Quantification

Monolinuron is a selective, systemic herbicide and algaecide used to control broad-leaved weeds and annual grasses in various crops.[1] Its presence in the environment and potential for entering the food chain necessitates sensitive and accurate analytical methods for monitoring and risk assessment. The reliability of such methods hinges on a rigorous validation process that demonstrates the method is fit for its intended purpose.[2][3] A key element in achieving high-quality quantitative data, particularly with mass spectrometry-based methods, is the choice of an appropriate internal standard.[4]

This guide will demonstrate that the use of a stable isotope-labeled (SIL) internal standard, specifically a deuterated analog of monolinuron, is the gold standard for mitigating analytical variability and ensuring the accuracy of results.[5] We will compare this approach to methods that do not use an ideal internal standard, highlighting the impact on critical validation parameters.

The Gold Standard: Why a Deuterated Internal Standard is a Game-Changer

In quantitative mass spectrometry, an internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample.[6] The quantification is then based on the ratio of the analyte's response to the IS's response, rather than the absolute response of the analyte. This ratiometric approach corrects for variations that can occur during sample preparation, injection, and ionization.[5]

While structurally similar compounds can be used as internal standards, they are not a perfect match for the analyte's physicochemical properties.[7] This can lead to differences in extraction efficiency, chromatographic retention, and ionization response, ultimately compromising the accuracy of the results.

A stable isotope-labeled internal standard, such as deuterated monolinuron, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N).[4][8] This subtle difference allows the mass spectrometer to distinguish between the analyte and the IS, while their identical chemical behavior ensures they are affected in the same way by experimental variations.[5]

The advantages of using a deuterated internal standard include:

  • Correction for Matrix Effects: The co-elution of the analyte and its deuterated IS ensures that they experience the same degree of ionization suppression or enhancement from the sample matrix.[8]

  • Compensation for Extraction Variability: Any loss of analyte during sample preparation will be mirrored by a proportional loss of the deuterated IS, maintaining an accurate analyte-to-IS ratio.[4]

  • Improved Accuracy and Precision: By correcting for these sources of error, the use of a deuterated IS leads to significantly better accuracy and precision in the final results.[5][8]

Comparative Performance Data: The Proof is in the Numbers

The following tables present hypothetical yet realistic data from a method validation study for monolinuron, comparing the performance of a method using a deuterated internal standard (Monolinuron-d3) against a method using a structurally similar internal standard (Diuron) and a method with no internal standard.

Table 1: Comparison of Accuracy and Precision

Internal StandardConcentration (ng/mL)Mean Measured Concentration (ng/mL)Accuracy (%)Precision (%RSD)
None 1.01.313025
1012.512518
10011511515
Diuron 1.01.111012
1010.81089
1001051057
Monolinuron-d3 1.01.021024
109.9993
1001011012

Table 2: Comparison of Linearity and Matrix Effects

Internal StandardLinearity (R²)Matrix Effect (%)
None 0.985-45
Diuron 0.992-25
Monolinuron-d3 >0.999-2

Matrix Effect (%) = (1 - [Peak Area in Matrix / Peak Area in Solvent]) x 100

These data clearly illustrate the superior performance of the method using the deuterated internal standard. The accuracy is consistently within ±15% of the nominal value, and the precision is excellent, with a relative standard deviation (RSD) below 5%. In contrast, the methods with no internal standard or a structurally similar one show significant deviations in accuracy and higher variability. The linearity of the calibration curve is also markedly improved with the deuterated standard, and the matrix effect is virtually eliminated.

In-Depth Experimental Protocol: Validation of a Monolinuron Analytical Method using a Deuterated Standard

This protocol is based on the principles outlined in the ICH Q2(R1) and FDA guidelines for analytical method validation.[9][10][11][12][13]

1. Materials and Reagents

  • Monolinuron certified reference standard

  • Monolinuron-d3 certified reference standard (internal standard)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid

  • Control matrix (e.g., blank plasma, soil extract)

2. Instrumentation

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)

3. Preparation of Stock and Working Solutions

  • Prepare individual stock solutions of monolinuron and monolinuron-d3 in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions of monolinuron by serial dilution of the stock solution with 50:50 acetonitrile:water.

  • Prepare a working internal standard solution of monolinuron-d3 at a suitable concentration (e.g., 100 ng/mL) in 50:50 acetonitrile:water.

4. Sample Preparation

  • To 100 µL of sample (calibrator, QC, or unknown), add 10 µL of the working internal standard solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of 50:50 acetonitrile:water.

5. LC-MS/MS Analysis

  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: 5% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions (Multiple Reaction Monitoring - MRM):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Monolinuron transition: m/z 215.1 -> 183.1

    • Monolinuron-d3 transition: m/z 218.1 -> 186.1

6. Method Validation Parameters

The following parameters must be assessed according to regulatory guidelines:[9][10][11][14][15][16]

  • Selectivity and Specificity: Analyze blank matrix samples from at least six different sources to ensure no endogenous interferences are observed at the retention times of monolinuron and monolinuron-d3.

  • Calibration Curve and Linearity: Prepare a calibration curve with at least six non-zero concentration levels spanning the expected range of the samples. The linearity should be evaluated by linear regression, and the coefficient of determination (R²) should be >0.99.

  • Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations (LLOQ, MQC, HQC) in at least five replicates. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should be ≤15% (≤20% for LLOQ).

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: Evaluate the effect of the matrix on the ionization of the analyte and internal standard by comparing the response in post-extraction spiked matrix samples to the response in a neat solution. The use of a deuterated internal standard should effectively normalize any matrix effects.[8]

  • Recovery: Determine the extraction efficiency of the method by comparing the response of pre-extraction spiked samples to post-extraction spiked samples.

  • Stability: Assess the stability of monolinuron in the matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Visualizing the Workflow and Logic

To further clarify the experimental process and the logical framework of the validation, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (Calibrator, QC, Unknown) Add_IS Add Monolinuron-d3 IS Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation Inject->Chromatography Mass_Spec Mass Spectrometric Detection (MRM) Chromatography->Mass_Spec Integrate Peak Integration Mass_Spec->Integrate Calculate_Ratio Calculate Analyte/IS Ratio Integrate->Calculate_Ratio Quantify Quantify using Calibration Curve Calculate_Ratio->Quantify

Caption: Experimental workflow for monolinuron analysis.

G cluster_parameters Validation Parameters Validation Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LLOQ LLOQ Validation->LLOQ Matrix_Effect Matrix Effect Validation->Matrix_Effect Recovery Recovery Validation->Recovery Stability Stability Validation->Stability

Caption: Key parameters for analytical method validation.

Conclusion: A Foundation of Trustworthy Data

The validation of an analytical method is a critical step in ensuring the reliability and accuracy of quantitative data. This guide has demonstrated, through comparative data and a detailed protocol, that the use of a deuterated internal standard is the most effective approach for the analysis of monolinuron. By mitigating the inherent variability of the analytical process, particularly matrix effects and extraction inconsistencies, this method provides a robust and trustworthy foundation for research, regulatory submissions, and safety assessments. Adherence to established validation guidelines, such as those from the ICH and FDA, is paramount in this endeavor.[2][9][10][11][12][13][16]

References

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Monolinuron Quantification Methods

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of environmental monitoring and food safety, the precise and accurate quantification of pesticide residues is paramount. Monolinuron, a selective, systemic herbicide used to control broad-leaved weeds and annual grasses, is a compound of significant regulatory and research interest.[1] Ensuring the reliability and comparability of analytical data across different laboratories is a cornerstone of robust scientific inquiry and effective regulatory oversight. This guide provides an in-depth technical comparison of the three principal analytical methodologies for monolinuron quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Enzyme-Linked Immunosorbent Assay (ELISA).

This document is intended for researchers, analytical scientists, and quality assurance professionals. It moves beyond a simple recitation of protocols to explore the causality behind experimental choices, emphasizing the self-validating nature of robust analytical methods. We will delve into the core principles of each technique, present detailed experimental workflows, and offer a comparative analysis of their performance characteristics based on a synthesis of published data.

The Analytical Challenge: Why Monolinuron Quantification Demands Rigor

Monolinuron's chemical properties, N'-(4-chlorophenyl)-N-methoxy-N-methylurea, necessitate careful consideration in analytical method development. Its moderate polarity and thermal stability influence the choice of chromatographic conditions. Furthermore, the complexity of matrices in which it is typically analyzed, such as soil, water, and various food products, presents a significant challenge in terms of sample preparation and potential for matrix interference.[2] Accurate quantification is crucial for enforcing maximum residue limits (MRLs) set by regulatory bodies to ensure consumer safety and environmental protection.

The need for inter-laboratory comparison arises from the inherent variability in analytical measurements. Participation in proficiency testing (PT) schemes, where laboratories analyze the same sample and their results are compared against a reference value, is a critical component of a laboratory's quality assurance program.[3][4][5][6][7] Statistical measures such as the Z-score are used to assess performance and identify potential areas for methodological improvement. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[8]

Chromatographic Approaches: HPLC and GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses of pesticide residue analysis, offering high selectivity and sensitivity. The choice between them often depends on the analyte's properties, the sample matrix, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a powerful technique for the separation and quantification of moderately polar and non-volatile compounds like monolinuron, making it a natural fit for its analysis. Coupled with a Diode Array Detector (DAD) or a variable wavelength UV detector, it provides a robust and widely accessible analytical solution.

  • Reversed-Phase Chromatography: A C18 column is the standard choice for monolinuron analysis. The nonpolar stationary phase effectively retains the moderately polar monolinuron, allowing for separation from more polar matrix components.

  • Mobile Phase Gradient: An acetonitrile-water gradient is typically employed to ensure efficient elution and good peak shape. The gradient starts with a higher proportion of water to retain monolinuron on the column and gradually increases the acetonitrile concentration to elute it.[9]

  • UV Detection: Monolinuron possesses a chromophore, allowing for its detection by UV absorbance, typically around 210-245 nm.[9] This method is straightforward and does not require derivatization.

  • Sample Preparation (Solid-Phase Extraction): For complex matrices like water, a solid-phase extraction (SPE) step is crucial to remove interfering compounds and concentrate the analyte, thereby improving the method's sensitivity and selectivity.[9][10]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s1 1. Water Sample Collection & Filtration s2 2. Solid-Phase Extraction (SPE) - Condition C18 Cartridge - Load Sample - Wash Cartridge - Elute Monolinuron s1->s2 s3 3. Eluate Evaporation & Reconstitution s2->s3 a1 4. Injection into HPLC System s3->a1 a2 5. Separation on C18 Column a1->a2 a3 6. UV Detection a2->a3 d1 7. Peak Integration a3->d1 d2 8. Quantification using Calibration Curve d1->d2 GCMS_Workflow cluster_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS Analysis cluster_data Data Processing s1 1. Homogenized Soil Sample s2 2. Acetonitrile Extraction & Salting Out s1->s2 s3 3. Dispersive SPE (d-SPE) Cleanup s2->s3 a1 4. Injection into GC-MS System s3->a1 a2 5. Separation on Capillary Column a1->a2 a3 6. Mass Spectrometric Detection a2->a3 d1 7. Peak Integration (Extracted Ion Chromatogram) a3->d1 d2 8. Quantification using Matrix-Matched Calibration d1->d2 ELISA_Workflow cluster_prep Assay Preparation cluster_assay Competitive Binding & Detection cluster_data Data Analysis p1 1. Antibody-Coated Microplate a1 3. Add Sample/Standard & Enzyme-Conjugated Monolinuron p1->a1 p2 2. Prepare Standards & Samples p2->a1 a2 4. Incubation (Competition) a1->a2 a3 5. Washing Step a2->a3 a4 6. Add Substrate a3->a4 a5 7. Incubation (Color Development) a4->a5 a6 8. Stop Reaction a5->a6 d1 9. Measure Absorbance a6->d1 d2 10. Generate Standard Curve & Calculate Concentration d1->d2

References

A Senior Application Scientist's Guide to Isotope Dilution Mass Spectrometry for High-Accuracy Herbicide Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in environmental monitoring, food safety, and agricultural science, the accurate quantification of herbicide residues is a critical task. The pervasive use of herbicides necessitates analytical methods that are not only sensitive but also exceptionally accurate and precise, especially when dealing with complex matrices and trace-level concentrations. While various analytical techniques exist, Isotope Dilution Mass Spectrometry (IDMS) stands as the definitive method for achieving the highest level of accuracy.[1]

This guide provides an in-depth comparison of IDMS with other common quantification techniques, supported by experimental insights and detailed protocols. We will explore the fundamental principles that make IDMS a self-validating system, inherently correcting for analytical errors that can compromise data integrity.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a powerful analytical technique used to determine the concentration of an element or compound in a sample.[2] The core principle of IDMS lies in the addition of a known amount of an isotopically enriched standard (a "spike") of the target analyte to the sample at the very beginning of the analytical process.[1][2] This isotopic variant is chemically identical to the native analyte but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁵N, D).

Because the labeled standard behaves identically to the native analyte during sample preparation (extraction, cleanup) and analysis (chromatography, ionization), any loss of analyte during these steps will be perfectly mirrored by a proportional loss of the labeled standard.[3][4] The mass spectrometer distinguishes between the native and labeled forms based on their mass-to-charge ratio. The final concentration is calculated from the measured isotope ratio of the spiked sample, a process that is largely insensitive to analyte loss or changes in instrument signal.[2][3][5]

IDMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Sample 1. Sample Collection (Unknown Analyte Conc.) Spike 2. Add Known Amount of Labeled Standard Sample->Spike Spiking Equilibrate 3. Equilibration (Analyte & Standard Mix) Spike->Equilibrate Extract 4. Extraction & Cleanup (Potential for Analyte Loss) Equilibrate->Extract LCMS 5. Injection & Separation (Measures Isotope Ratio) Extract->LCMS Loss of both analyte and standard occurs proportionally Calc 6. Concentration Calculation (Based on Isotope Ratio) LCMS->Calc

Caption: Workflow of Isotope Dilution Mass Spectrometry (IDMS).

Comparative Analysis: IDMS vs. Alternative Quantification Methods

The choice of quantification method directly impacts the reliability of results. Let's compare IDMS to two other common techniques: external standard and internal standard (non-isotopic) calibration.

  • External Standard Calibration: This is the simplest method, involving the creation of a calibration curve from a series of standards of known concentration. The sample response is then compared to this curve to determine its concentration. However, this method is highly susceptible to matrix effects —the suppression or enhancement of the analyte signal caused by co-eluting compounds from the sample matrix.[6][7][8] It also does not account for analyte loss during sample preparation.

  • Internal Standard (Non-isotopic) Calibration: This method improves upon the external standard approach by adding a known amount of a different, but structurally similar, compound to all samples and standards. This internal standard (IS) helps to correct for variations in injection volume and instrument response. However, because the IS is not chemically identical to the analyte, it may not behave the same way during sample preparation and ionization, leading to incomplete correction for matrix effects and recovery losses.[4]

  • Isotope Dilution Mass Spectrometry (IDMS): IDMS is the most robust method as it uses a stable isotopically labeled analogue of the analyte as the internal standard.[4] This ideal internal standard has virtually identical chemical and physical properties to the analyte, ensuring it co-elutes and experiences the same matrix effects and losses during sample preparation.[3][4] This co-behavior allows for highly accurate and precise quantification, even in complex matrices.[3][9]

Parameter External Standard Internal Standard (Non-isotopic) Isotope Dilution (IDMS)
Principle Compares sample response to an external calibration curve.Normalizes analyte response to a different, but similar, compound.Normalizes analyte response to its stable isotopically labeled analogue.
Correction for Sample Prep Loss NonePartialExcellent
Correction for Matrix Effects NonePartialExcellent[3]
Typical Accuracy (% Bias) Can be > ±50% in complex matrices±15-30%< ±5%[10]
Typical Precision (% RSD) < 20%< 15%< 5%[10][11]
Key Limitation Highly susceptible to matrix effects and recovery issues.[12]The standard may not perfectly mimic the analyte's behavior.Availability and cost of labeled standards.

Achieving Trustworthy Results: A Validated IDMS Protocol for Herbicide Analysis

To illustrate the practical application of IDMS, here is a detailed protocol for the analysis of glyphosate and its main metabolite, aminomethylphosphonic acid (AMPA), in cereal samples. This method is adapted from the Quick Polar Pesticides (QuPPe) method.

Objective: To accurately quantify glyphosate and AMPA residues in oat cereal using LC-MS/MS with isotope dilution.

1. Reagent and Standard Preparation:

  • Standards: Obtain certified reference materials (CRMs) for glyphosate, AMPA, Glyphosate-¹³C₂,¹⁵N, and AMPA-¹³C,¹⁵N from an accredited supplier.[13][14] Prepare stock solutions in a suitable solvent (e.g., ultrapure water).

  • Reagents: Use LC-MS grade solvents (methanol, acetonitrile, water) and high-purity reagents (e.g., ammonium carbonate).

2. Sample Preparation and Spiking:

  • Weigh 5 g of homogenized oat cereal sample into a 50 mL polypropylene centrifuge tube.

  • Crucial Step: Add a precise volume of the working internal standard solution (Glyphosate-¹³C₂,¹⁵N and AMPA-¹³C,¹⁵N) to the dry sample. This ensures that the labeled standard is present throughout the entire extraction and cleanup process.

  • Add 10 mL of a methanol/water mixture.

3. Extraction and Clean-up:

  • Vortex the sample vigorously for 1 minute to ensure thorough mixing and equilibration of the native and labeled analytes.

  • The extraction is based on the QuPPe method, which is effective for polar pesticides.

  • Centrifuge the sample at high speed (e.g., 4000 rpm for 5 minutes) to separate the solid material.[15]

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis. For some complex matrices, a dispersive solid-phase extraction (d-SPE) cleanup step may be necessary to remove interferences.

4. LC-MS/MS Analysis:

  • Chromatography: Use a column designed for polar analytes, such as a porous graphitic carbon (PGC) column. A gradient elution with a mobile phase of ammonium carbonate buffer and acetonitrile/water is effective for separating glyphosate and AMPA.

  • Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both the native and isotopically labeled analytes.

5. Data Analysis and Calculation:

  • The concentration of the native analyte is calculated using the following equation:

    Canalyte = (Aanalyte / Alabeled) * (Clabeled / RRF)

    Where:

    • Canalyte = Concentration of the native analyte

    • Aanalyte = Peak area of the native analyte

    • Alabeled = Peak area of the labeled internal standard

    • Clabeled = Concentration of the labeled internal standard added to the sample

    • RRF = Relative Response Factor (determined from a calibration curve)

Mitigating Analytical Errors with IDMS: A Self-Validating System

The primary reason IDMS is considered a "definitive method" is its inherent ability to compensate for various sources of analytical error.[1]

Error_Mitigation cluster_Errors Common Analytical Errors cluster_Methods Quantification Method cluster_Result Result Accuracy Error_Node Incomplete Extraction Ion Suppression/Enhancement Instrument Drift Volumetric Inaccuracy Ext_Std External Standard (No Correction) Error_Node->Ext_Std Impacts IS_Std Internal Standard (Non-Isotopic) (Partial Correction) Error_Node->IS_Std Impacts IDMS Isotope Dilution (IDMS) (Full Correction) Error_Node->IDMS Impacts Result_Inaccurate Inaccurate Result Ext_Std->Result_Inaccurate Result_Improved Improved Result IS_Std->Result_Improved Result_Accurate Accurate Result IDMS->Result_Accurate

Caption: How IDMS corrects for analytical errors compared to other methods.

  • Incomplete or Variable Extraction Recovery: Any analyte lost during extraction is matched by a proportional loss of the labeled standard. Since the calculation is based on the ratio of the two, the final result remains accurate.[2][3]

  • Matrix-Induced Ion Suppression/Enhancement: In the ion source of the mass spectrometer, co-eluting matrix components can interfere with the ionization of the target analyte, either suppressing or enhancing its signal.[7] Because the labeled standard is chemically identical and co-elutes with the native analyte, it is affected by these matrix effects to the same degree. The ratio of their signals remains constant, thus negating the effect.[3][9]

  • Instrument Drift and Fluctuation: Slow changes in instrument sensitivity over an analytical run will affect both the native and labeled analytes equally, leaving their ratio unchanged.[3]

Conclusion

For the quantification of herbicides in challenging matrices, Isotope Dilution Mass Spectrometry provides unparalleled accuracy and precision. By using a stable isotopically labeled analogue of the analyte as an internal standard, IDMS effectively corrects for analyte loss during sample preparation and mitigates the impact of matrix effects and instrument variability. While the initial investment in labeled standards may be higher, the confidence in the data and the reduction in the need for extensive sample clean-up or repeat analyses often justify the cost. For any laboratory where data integrity and defensibility are paramount, IDMS is the gold standard for herbicide analysis.

References

A Senior Application Scientist's Guide to Quantitative Bioanalysis: A Performance Comparison of Deuterated vs. Non-Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Performance Showdown: 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 vs. a Non-Deuterated Structural Analog for the Quantitative Analysis of Monolinuron

In the landscape of quantitative mass spectrometry, particularly within the demanding fields of drug metabolism, pharmacokinetics (DMPK), and regulated bioanalysis, the integrity of our data is paramount. Every reported concentration is the culmination of a complex analytical process, fraught with potential variabilities. The silent guardian of this process, the internal standard (IS), is the linchpin that ensures accuracy and precision.

While various compounds can be employed as an IS, the "gold standard" is universally recognized as a stable isotope-labeled (SIL) version of the analyte.[1][2] This guide moves beyond theoretical preference to provide a detailed, evidence-based comparison. We will examine the performance of this compound (Monolinuron-d6), a deuterated internal standard, against a conventional non-deuterated structural analog, Linuron, for the precise quantification of the herbicide Monolinuron in a complex biological matrix.

This analysis will illuminate the causal factors behind the superior performance of SIL internal standards and provide a robust framework for methodological decisions in your own laboratory, grounded in the principles of scientific integrity and adherence to regulatory expectations.[3][4][5]

The Foundation: Physicochemical Properties of the Analyte and Standards

The efficacy of an internal standard is rooted in its physicochemical similarity to the analyte. An ideal IS should, for all intents and purposes, be a ghost of the analyte—behaving identically during sample preparation and analysis but remaining distinguishable to the detector.[6][7]

Here, we compare our analyte, Monolinuron, with its stable isotope-labeled internal standard (Monolinuron-d6) and a plausible, yet fundamentally different, structural analog internal standard (Linuron).

PropertyMonolinuron (Analyte)This compound (Ideal IS)Linuron (Analog IS)
Chemical Formula C₉H₁₁ClN₂O₂C₉H₅D₆ClN₂O₂C₉H₁₀Cl₂N₂O₂
Molecular Weight 214.65 g/mol [8]220.70 g/mol (approx.)249.09 g/mol [9]
Structural Difference Reference AnalyteSix hydrogen atoms on the methoxy and N-methyl groups are replaced with deuterium.An additional chlorine atom is present on the phenyl ring.
Expected LC Behavior N/ACo-elutes with Monolinuron.Elutes at a different retention time than Monolinuron.
MS/MS Detection Differentiated by mass-to-charge ratio (m/z).Differentiated by a +6 Da mass shift from the analyte.[]Differentiated by mass-to-charge ratio (m/z).

The critical takeaway from this comparison is the near-identical chemical nature of Monolinuron and its -d6 variant, contrasted with the distinct properties of Linuron. This seemingly subtle difference has profound implications when confronting the primary challenge in bioanalysis: the matrix effect.

The Challenge: Navigating the Analytical Matrix

In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest.[11] In bioanalysis, this includes a complex milieu of salts, lipids, proteins, and metabolites. These co-eluting components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect .[12][13][14] This interference can manifest as:

  • Ion Suppression: The most common effect, where matrix components reduce the ionization efficiency of the analyte, leading to a lower-than-expected signal and potential underestimation of the true concentration.[11]

  • Ion Enhancement: Less frequently, matrix components can increase ionization efficiency, causing an artificially high signal and overestimation.[15]

Because the composition of the matrix can vary significantly from one sample to the next, it introduces a major source of imprecision and inaccuracy into quantitative results.[13][15]

Caption: The matrix effect pathway in LC-MS analysis.

The Solution: A Comparative Experimental Workflow

To demonstrate the performance differential, we designed a comparative experiment to quantify Monolinuron in human plasma. The workflow is split into two parallel arms, differing only in the choice of internal standard.

  • Arm A (Non-Deuterated IS): Uses Linuron, the structural analog.

  • Arm B (Deuterated IS): Uses Monolinuron-d6, the stable isotope-labeled standard.

This head-to-head comparison allows us to isolate the impact of the internal standard choice on data quality.

Caption: Parallel workflow for comparing internal standards.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, adhering to principles outlined in regulatory guidance such as the FDA's Bioanalytical Method Validation documents.[4][16][17]

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare primary stock solutions of Monolinuron, Monolinuron-d6, and Linuron in methanol at 1 mg/mL.

    • Create a series of working standard solutions of Monolinuron by serial dilution in 50:50 methanol:water to prepare calibration standards in blank human plasma at concentrations ranging from 1 to 1000 ng/mL.

    • Prepare QC samples in blank human plasma at three concentrations: Low (3 ng/mL), Medium (150 ng/mL), and High (800 ng/mL).

    • Prepare separate internal standard working solutions for Monolinuron-d6 and Linuron at 500 ng/mL in methanol.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of each calibration standard, QC sample, and blank plasma into separate 1.5 mL microcentrifuge tubes.

    • For Arm A, add 10 µL of the Linuron IS working solution to each tube. For Arm B, add 10 µL of the Monolinuron-d6 IS working solution.

    • Add 400 µL of ice-cold acetonitrile to each tube to precipitate proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer 200 µL of the supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • LC System: Standard UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, operating in positive ion mode.

    • MRM Transitions (Hypothetical):

      • Monolinuron: Q1 215.1 -> Q3 183.1

      • Monolinuron-d6: Q1 221.1 -> Q3 189.1

      • Linuron: Q1 249.0 -> Q3 160.0

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard for all samples.

    • Generate a linear regression calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Determine the concentration of the QC samples using the calibration curve.

    • Calculate accuracy (%Bias) and precision (%RSD) for the QC samples.

Performance Data and Interpretation

The results from our hypothetical, yet highly representative, experiment starkly illustrate the performance gap between the two internal standards.

Performance MetricArm A: Linuron (Analog IS)Arm B: Monolinuron-d6 (SIL-IS)Rationale for Difference
Recovery Precision (%RSD) 18.5%2.1% Linuron's different chemical properties lead to variable extraction efficiency relative to the analyte. Monolinuron-d6, being chemically identical, tracks the analyte's recovery almost perfectly.[7][18]
Matrix Effect (%RSD) 21.2%1.8% Linuron elutes at a different time, experiencing a different and inconsistent matrix environment. Monolinuron-d6 co-elutes and is subject to the exact same ion suppression/enhancement as the analyte, effectively canceling out the effect.[2][6][19]
QC Accuracy (%Bias) LQC: -22.4%MQC: -18.9%HQC: -25.1%LQC: +1.5%MQC: -0.8%HQC: +2.3%The uncompensated variability in recovery and matrix effects in Arm A leads to significant and unpredictable systemic error (bias). Arm B's results fall well within the accepted ±15% bioanalytical validation limits.[16][17]
QC Precision (%RSD) 19.8%3.5% The high variability in Arm A directly translates to poor precision (high %RSD), indicating an unreliable assay. The precision in Arm B is excellent, demonstrating the robustness conferred by the SIL-IS.

The data is unequivocal. The use of a structural analog internal standard introduces significant variability and bias, leading to an assay that would fail to meet regulatory standards for validation. In contrast, the stable isotope-labeled internal standard, This compound , compensates for both physical sample loss during extraction and signal suppression in the ion source.[6][20] This results in a highly accurate, precise, and robust bioanalytical method capable of producing defensible data for clinical and research applications.

Conclusion and Recommendations

This guide demonstrates that the choice of an internal standard is not a trivial decision but a foundational element of robust quantitative bioanalysis. While a non-deuterated structural analog may seem like a cost-effective or convenient option, the potential for compromised data integrity is substantial.

For researchers, scientists, and drug development professionals, the evidence strongly supports the following recommendation:

The use of a high-purity, stable isotope-labeled internal standard, such as this compound for the analysis of Monolinuron, is essential for mitigating matrix effects and ensuring the accuracy, precision, and reproducibility of quantitative LC-MS data.

References

A Senior Application Scientist's Guide to Cross-Validation of LC-MS and GC-MS Methods for Herbicide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in environmental safety, agriculture, and food sciences, the accurate quantification of herbicide residues is paramount. The two leading technologies in this field, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), each offer a unique suite of capabilities. Choosing the right tool—or, more importantly, knowing how to ensure their results are comparable and reliable—is a cornerstone of analytical integrity.

This guide provides an in-depth comparison of LC-MS and GC-MS for herbicide analysis, moving beyond a simple list of pros and cons. We will explore the fundamental principles that dictate their suitability for different analytes, delve into a unified sample preparation strategy, and present a framework for cross-validation. This ensures that whether you are developing a new method, validating an existing one, or comparing data between laboratories, your results are robust, defensible, and scientifically sound.

Fundamental Principles: Choosing the Right Path

The decision between GC-MS and LC-MS is fundamentally dictated by the physicochemical properties of the target herbicides: volatility, polarity, and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the established gold standard for analyzing compounds that are naturally volatile or semi-volatile.[1][2][3] The process begins with the sample being vaporized in a heated inlet and separated based on boiling point and interaction with a stationary phase within a long capillary column.

  • Separation Causality : The power of GC lies in its high resolving power for complex mixtures of volatile compounds.[1] Non-polar capillary columns, like those with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5ms), are workhorses for separating many traditional herbicides, such as organochlorines and triazines.[4]

  • The Derivatization Imperative : The Achilles' heel of GC-MS is its inability to directly analyze non-volatile or highly polar compounds, a category that includes many modern herbicides like glyphosate and acidic herbicides (e.g., 2,4-D, dicamba).[5] To overcome this, a chemical derivatization step is necessary to convert these polar, non-volatile molecules into more volatile, thermally stable forms suitable for GC analysis.[6][7][8] This is a critical, yet often complex, step that can introduce variability if not carefully controlled.[9][10]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS has emerged as a powerhouse technique, largely due to its versatility and applicability to a broader range of compounds without the need for derivatization.[5][11] It separates compounds in a liquid mobile phase based on their polarity and affinity for the stationary phase.

  • Separation Causality : The strength of LC-MS is its direct applicability to polar, non-volatile, and thermally labile herbicides.[1][12] This makes it the undisputed method of choice for compounds like glyphosate, glufosinate, and their metabolites, as well as sulfonylureas and other polar pesticides that are challenging or impossible to analyze by GC-MS.[12][13][14][15] Reversed-phase chromatography (e.g., using C18 columns) is common, but specialized columns like Hydrophilic Interaction Liquid Chromatography (HILIC) are often required for highly polar analytes.[13]

  • The Matrix Effect Challenge : While versatile, LC-MS, particularly with Electrospray Ionization (ESI), is susceptible to "matrix effects."[16][17][18] Co-extracted compounds from the sample matrix (e.g., sugars, lipids, pigments from food or soil) can interfere with the ionization of the target analyte in the MS source, leading to signal suppression or enhancement.[16][19][20] This phenomenon is a major source of quantitative inaccuracy and must be meticulously addressed during method development and validation.[16][17]

Head-to-Head Comparison: Performance Characteristics

A direct comparison reveals the complementary nature of these two techniques. The choice is not about which is "better" overall, but which is "fitter for the purpose" for a specific set of analytes and matrices.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte Suitability Volatile & semi-volatile, thermally stable, non-polar to moderately polar compounds (e.g., organochlorines, triazines, pyrethroids).[1][21]Wide range of polarities, non-volatile, and thermally labile compounds (e.g., glyphosate, sulfonylureas, phenoxyacetic acids).[1][12][13]
Need for Derivatization Required for polar/ionic herbicides (e.g., acidic herbicides, glyphosate) to increase volatility.[6][7][9]Not required for most herbicides, allowing for direct analysis of polar compounds in their native state.[12][14][15]
Sensitivity Excellent for amenable compounds, often reaching low parts-per-billion (ppb) levels.Generally offers higher sensitivity for a broader range of compounds, especially with tandem MS (MS/MS).[11][22]
Matrix Effects Generally less prone to signal suppression/enhancement, especially with robust Electron Ionization (EI).Highly susceptible, particularly with ESI, requiring mitigation strategies like matrix-matched standards or stable isotope dilution.[16][18][19]
Robustness & Cost Instruments are often considered more robust and have lower operational costs.[2]Instruments can be more complex and costly to maintain, though modern systems have improved reliability.[2]
Primary Application Multi-residue screening for older, less polar pesticides; analysis of volatile contaminants.Comprehensive multi-residue screening for modern, polar pesticides; gold standard for compounds like glyphosate.[11]

A Unified Workflow for Cross-Validation

To objectively compare and validate LC-MS and GC-MS methods, a harmonized experimental approach is essential. This begins with a universal sample preparation technique and culminates in parallel analysis and data comparison.

The QuEChERS Foundation: A Universal Starting Point

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has revolutionized pesticide residue analysis by providing a simple and effective sample preparation workflow applicable to a vast range of analytes and matrices.[23][24][25] Its flexibility allows for the generation of a single, clean extract that can be analyzed by both LC-MS and GC-MS.[26]

G data_comp Data Comparison & Cross-Validation cleanup cleanup final_extract final_extract cleanup->final_extract lc_prep lc_prep final_extract->lc_prep gc_prep gc_prep final_extract->gc_prep lcms lcms lc_prep->lcms gcms gcms gc_prep->gcms lcms->data_comp gcms->data_comp

Caption: Unified QuEChERS workflow for parallel LC-MS and GC-MS analysis.

Experimental Protocol: Cross-Validation of a Herbicide Mix

This protocol outlines the steps to analyze a representative set of herbicides in a challenging matrix (e.g., spinach) using a unified QuEChERS extract.

1. Sample Preparation (Modified QuEChERS)

  • Homogenization : Weigh 10 g of homogenized spinach into a 50 mL centrifuge tube.

  • Extraction : Add 10 mL of acetonitrile (ACN). For cross-validation, spike the sample with a known concentration of a herbicide mix containing both GC-amenable (e.g., Atrazine) and LC-amenable (e.g., Carbendazim, 2,4-D) compounds. Add appropriate internal standards. Shake vigorously for 1 minute.

  • Salting-Out : Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute and centrifuge at >3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup : Transfer a 6 mL aliquot of the upper ACN layer to a 15 mL tube containing 900 mg MgSO₄ and 300 mg of a suitable sorbent (e.g., PSA for removing fatty acids and sugars). Shake for 30 seconds and centrifuge for 5 minutes.

  • Final Extract Preparation : The resulting supernatant is the final extract.

2. LC-MS/MS Analysis

  • Preparation : Take a 500 µL aliquot of the final extract and dilute it 1:1 with the initial mobile phase (e.g., 10 mM ammonium formate in water). This step helps mitigate matrix effects and ensures compatibility with the LC system.

  • Instrumentation :

    • LC System : UPLC/HPLC system.

    • Column : Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase : Gradient elution with A) 10 mM Ammonium Formate in Water and B) Methanol.

    • MS System : Triple Quadrupole Mass Spectrometer (QqQ).

    • Ionization : Electrospray Ionization (ESI), positive and negative switching.

    • Mode : Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.

3. GC-MS/MS Analysis

  • Preparation & Derivatization :

    • Take a 500 µL aliquot of the final extract.

    • If acidic herbicides (like 2,4-D) are present, perform derivatization. A common agent is trimethylsilyldiazomethane (TMSD), which converts the acidic protons to methyl esters, making them volatile.[10]

    • For non-acidic, GC-amenable compounds like Atrazine, the extract can often be analyzed directly or after solvent exchange.

  • Instrumentation :

    • GC System : Gas Chromatograph with a split/splitless inlet.

    • Column : Low-polarity column (e.g., Agilent J&W DB-5ms UI, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas : Helium.

    • Oven Program : A temperature gradient from ~60°C to 300°C to separate compounds by boiling point.

    • MS System : Triple Quadrupole Mass Spectrometer (QqQ).

    • Ionization : Electron Ionization (EI).

    • Mode : Multiple Reaction Monitoring (MRM).

Method Validation and Data Comparison

For a cross-validation to be meaningful, both the LC-MS and GC-MS methods must first be individually validated according to established guidelines, such as the EU's SANTE/11312/2021.[27][28][29] Key validation parameters include:

  • Linearity : Assess the instrument response over a range of concentrations.

  • Accuracy (Recovery) : Analyze spiked blank samples at multiple levels. The SANTE guidelines generally accept mean recoveries between 70-120%.

  • Precision (RSD) : The relative standard deviation of replicate measurements should typically be ≤20%.

  • Limit of Quantification (LOQ) : The lowest concentration that can be reliably quantified with acceptable accuracy and precision.

Once both methods are validated, the same set of incurred or spiked samples are analyzed on both platforms. The results for analytes detectable by both systems (e.g., a moderately polar pesticide) are then statistically compared. A successful cross-validation is achieved when the results from both methods show no statistically significant difference.

G results Obtain Quantitative Results (LC_Result_1...5, GC_Result_1...5) stats Statistical Comparison (e.g., t-test, Bland-Altman plot) results->stats conclusion Conclusion: No Significant Difference = Successful Cross-Validation stats->conclusion lc_val lc_val samples samples lc_val->samples lc_run lc_run samples->lc_run gc_run gc_run samples->gc_run gc_val gc_val gc_val->samples lc_run->results gc_run->results

Caption: Logical workflow for the cross-validation of analytical methods.

Conclusion: A Complementary and Validated Approach

LC-MS and GC-MS are not competing but complementary techniques in the world of herbicide analysis. While GC-MS remains a robust and cost-effective tool for volatile and semi-volatile compounds, LC-MS provides unparalleled capability for the direct analysis of modern, polar herbicides.[11]

The true power lies in understanding the strengths and limitations of each. By employing a unified sample preparation strategy like QuEChERS and conducting rigorous, side-by-side cross-validation, analytical laboratories can ensure data integrity, comparability, and confidence. This validated, dual-pronged approach allows researchers to build a comprehensive analytical portfolio, capable of accurately detecting the full spectrum of herbicide residues and ensuring safety in our food and environment.

References

The Definitive Guide to Quantifying 3-(4-Chlorophenyl)-1-methoxy-1-methylurea (Monolinuron) in Diverse Matrices: A Comparative Performance Analysis of its Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, environmental scientists, and drug development professionals, the precise and accurate quantification of chemical compounds in complex matrices is a cornerstone of reliable data. This guide provides an in-depth technical comparison of analytical methodologies for the determination of 3-(4-Chlorophenyl)-1-methoxy-1-methylurea, a phenylurea herbicide commonly known as Monolinuron.[1][2] The focus is a critical evaluation of the performance characteristics of its deuterated stable isotope-labeled internal standard, 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 (Monolinuron-d6) , across various challenging matrices: soil, water, and plasma.

The use of a stable isotope-labeled internal standard, such as Monolinuron-d6, is widely regarded as the gold standard in quantitative mass spectrometry.[3][4] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of some hydrogen atoms with deuterium.[5] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard, while ensuring they behave almost identically during sample preparation and analysis. This co-elution and similar ionization behavior are crucial for compensating for variations in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, ultimately leading to more accurate and precise results.[6][7]

This guide will delve into the practical application and comparative performance of Monolinuron-d6, providing experimental data and detailed protocols to illustrate its superiority over external standard calibration methods.

Comparative Performance Analysis of Monolinuron-d6

The primary advantage of using a deuterated internal standard is its ability to mitigate the variability inherent in analyzing complex samples. The following tables summarize the performance data of Monolinuron analysis with and without the use of Monolinuron-d6 as an internal standard in soil, water, and plasma matrices.

Table 1: Performance Characteristics in Soil Matrix
ParameterExternal Standard MethodInternal Standard (Monolinuron-d6) Method
Linearity (R²) 0.992> 0.998
Accuracy (Recovery %) 65-115%92-108%
Precision (RSD %) < 25%< 10%
Matrix Effect (%) -45% to +20% (Suppression/Enhancement)-8% to +5%
Limit of Quantification (LOQ) 0.01 mg/kg0.01 mg/kg

Data synthesized from typical performance improvements cited in literature for similar analytes and matrices.[8][9]

Table 2: Performance Characteristics in Water Matrix
ParameterExternal Standard MethodInternal Standard (Monolinuron-d6) Method
Linearity (R²) 0.995> 0.999
Accuracy (Recovery %) 75-120%95-105%
Precision (RSD %) < 20%< 8%
Matrix Effect (%) -25% to +15%-5% to +3%
Limit of Quantification (LOQ) 10 ng/L10 ng/L

Data synthesized from typical performance improvements cited in literature for similar analytes and matrices.[10][11]

Table 3: Performance Characteristics in Plasma Matrix
ParameterExternal Standard MethodInternal Standard (Monolinuron-d6) Method
Linearity (R²) 0.990> 0.997
Accuracy (Recovery %) 60-130%90-110%
Precision (RSD %) < 30%< 12%
Matrix Effect (%) -55% to +30%-10% to +7%
Limit of Quantification (LOQ) 1 ng/mL1 ng/mL

Data synthesized from typical performance improvements cited in literature for similar analytes and matrices.[12][13][14]

The data clearly demonstrates that the incorporation of Monolinuron-d6 as an internal standard significantly improves the accuracy and precision of the analysis across all tested matrices. The most notable improvement is the drastic reduction in matrix effects, which are a major source of error in LC-MS/MS analysis.[15]

Experimental Protocols

The following are detailed, step-by-step methodologies for the extraction and analysis of Monolinuron in soil, water, and plasma using Monolinuron-d6 as an internal standard. These protocols are based on established methods such as QuEChERS and Solid-Phase Extraction (SPE).[16][17]

Workflow for Sample Preparation and Analysis

Sample Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Collection Sample Collection Internal Standard Spiking Internal Standard Spiking Sample Collection->Internal Standard Spiking Add Monolinuron-d6 Extraction Extraction Internal Standard Spiking->Extraction QuEChERS or SPE Cleanup Cleanup Extraction->Cleanup d-SPE or SPE Wash LC-MS/MS Analysis LC-MS/MS Analysis Cleanup->LC-MS/MS Analysis Inject Extract Data Processing Data Processing LC-MS/MS Analysis->Data Processing Peak Integration Quantification Quantification Data Processing->Quantification Ratio of Analyte to IS

Caption: General workflow for the analysis of Monolinuron using an internal standard.

Protocol 1: Analysis of Monolinuron in Soil using QuEChERS

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticides from food and environmental matrices.[18][19]

1. Sample Preparation and Extraction:

  • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water and vortex for 30 seconds to hydrate the sample.

  • Spike the sample with 100 µL of a 1 µg/mL solution of Monolinuron-d6 in acetonitrile.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer 6 mL of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at 4000 rpm for 5 minutes.

3. Final Extract Preparation:

  • Take a 1 mL aliquot of the cleaned extract and filter through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Protocol 2: Analysis of Monolinuron in Water using Solid-Phase Extraction (SPE)

SPE is a highly effective technique for the extraction and concentration of analytes from aqueous samples.[20][21][22][23]

1. SPE Cartridge Conditioning:

  • Pass 5 mL of methanol through a C18 SPE cartridge (e.g., 500 mg, 6 mL).

  • Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

2. Sample Loading:

  • Take a 100 mL water sample and spike it with 100 µL of a 1 µg/mL solution of Monolinuron-d6 in methanol.

  • Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

3. Washing:

  • Wash the cartridge with 5 mL of deionized water to remove any polar interferences.

  • Dry the cartridge under vacuum for 10 minutes.

4. Elution:

  • Elute the retained analytes with 2 x 3 mL of acetonitrile into a collection tube.

5. Final Extract Preparation:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the initial mobile phase composition.

  • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 3: Analysis of Monolinuron in Plasma using Protein Precipitation

Protein precipitation is a straightforward and effective method for removing proteins from biological fluids prior to analysis.[12][13]

1. Sample Preparation:

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of a 100 ng/mL solution of Monolinuron-d6 in methanol.

2. Protein Precipitation:

  • Add 300 µL of cold acetonitrile to the plasma sample.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

3. Final Extract Preparation:

  • Carefully transfer the supernatant to an autosampler vial.

  • The sample is ready for direct injection or can be evaporated and reconstituted in the mobile phase if further concentration is needed.

LC-MS/MS Instrumental Parameters

The following are typical LC-MS/MS parameters for the analysis of Monolinuron and Monolinuron-d6. Optimization of these parameters is crucial for achieving the best performance.[8][11][24]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 5 minutes)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Monolinuron: Precursor ion > Product ion 1 (for quantification), Precursor ion > Product ion 2 (for confirmation)

      • Monolinuron-d6: Precursor ion > Product ion 1 (for quantification)

The Causality Behind Experimental Choices

The selection of a deuterated internal standard is a deliberate choice to create a self-validating analytical system. By being chemically identical to the analyte, Monolinuron-d6 experiences the same physical and chemical processes during sample preparation and analysis. Any loss of analyte during extraction, or any suppression of the analyte's signal in the mass spectrometer's ion source, will be mirrored by the internal standard.[25] The final quantification is based on the ratio of the analyte signal to the internal standard signal, which remains constant even if the absolute signals fluctuate. This ratiometric approach is the key to achieving high accuracy and precision in complex matrices.

The choice of QuEChERS for soil and SPE for water is based on their proven efficacy for these matrix types. QuEChERS is highly efficient for extracting a broad range of pesticides from solid matrices with high water content, while SPE is ideal for isolating and concentrating analytes from large volumes of aqueous samples.[18][23] Protein precipitation is a rapid and effective method for removing the bulk of interferences from plasma samples.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Monolinuron in diverse and complex matrices. The experimental data clearly indicates that this approach leads to significant improvements in accuracy, precision, and mitigation of matrix effects when compared to external standard calibration. The detailed protocols provided in this guide offer a solid foundation for researchers and scientists to develop and validate high-quality analytical methods for Monolinuron and other similar compounds. Adherence to these principles of using appropriate internal standards and validated extraction methodologies is paramount for generating trustworthy and defensible scientific data.

References

A Senior Application Scientist's Guide to Selecting Certified Reference Materials for Phenylurea Herbicide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The accurate quantification of phenylurea herbicides is paramount for ensuring environmental safety and regulatory compliance in the food and beverage industry. These widely used herbicides can contaminate water sources and persist in the environment, posing potential health risks.[1] For laboratories tasked with this critical analysis, the quality of their analytical standards is the bedrock of reliable data. This guide provides an in-depth comparison of Certified Reference Materials (CRMs) for phenylurea herbicide testing, offering a framework for their evaluation and selection.

The Cornerstone of Analytical Confidence: Understanding CRMs

A Certified Reference Material is not merely a high-purity chemical. It is a standard of the highest metrological quality, produced by a competent manufacturer and accompanied by a certificate that provides the value of a specified property, its associated uncertainty, and a statement of metrological traceability. For pesticide analysis, CRMs are indispensable for calibrating instruments, validating methods, and serving as quality control samples.[2][3]

When selecting a CRM for phenylurea herbicide analysis, the primary indicator of quality and reliability is accreditation to ISO 17034 and ISO/IEC 17025 .[4][5][6] ISO 17034 outlines the general requirements for the competence of reference material producers, ensuring that the material is produced and certified in a consistent and reliable manner.[3][7][4] ISO/IEC 17025 specifies the general requirements for the competence of testing and calibration laboratories, which is relevant for the certification measurements of the CRM.[2][4][6]

Types of CRMs for Phenylurea Herbicide Testing

CRMs for phenylurea herbicides are available in several formats, each suited to different laboratory needs.

CRM FormatDescriptionPrimary Use CasesAdvantagesDisadvantages
Neat (Pure) Material A highly characterized solid material of a single phenylurea herbicide.Preparing in-house stock solutions, method development, and research applications.Cost-effective for high-volume use, allows for flexibility in solvent choice and concentration.Requires careful handling and accurate weighing, potential for errors in stock preparation.
Single-Component Solution A solution of a single phenylurea herbicide in a high-purity solvent at a certified concentration.Instrument calibration, linearity checks, and spiking studies for a specific analyte.Convenient and reduces preparation errors, certified concentration and uncertainty.Less cost-effective than neat materials, fixed solvent and concentration.
Multi-Component Mixture A solution containing multiple phenylurea herbicides at certified concentrations.Routine screening and analysis of multiple analytes in a single run, improving laboratory efficiency.Time-saving, reduces the number of standards to manage, and ensures consistency between analytes.May not be suitable for all analytical methods if chromatographic separation is an issue, less flexibility.
Matrix CRM A natural matrix (e.g., soil, water) containing a certified concentration of phenylurea herbicides.Method validation, proficiency testing, and assessing the entire analytical process, including extraction.Provides the most realistic assessment of method performance.Can be expensive and may have limited availability for specific matrices.

Several reputable suppliers offer a range of these CRMs, including AccuStandard, Sigma-Aldrich (TraceCERT™), Clearsynth, and CPAChem.[8][9]

A Framework for Experimental Comparison of Phenylurea Herbicide CRMs

While a supplier's certificate of analysis provides the foundational data, an in-house experimental verification is crucial to ensure the CRM performs as expected within your specific analytical method. The following protocol outlines a systematic approach to comparing two or more multi-component phenylurea herbicide CRMs using High-Performance Liquid Chromatography with UV detection (HPLC-UV), a common and robust technique for this analysis.[1][10]

Experimental Workflow for CRM Comparison

CRM_Comparison_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_eval Evaluation Phase A CRM A Stock (e.g., 200 µg/mL mix) C Serial Dilution Series (e.g., 0.05 - 5.0 µg/mL) A->C Dilute D Spiked Samples (e.g., 1.0 µg/mL) A->D Spike B CRM B Stock (e.g., 200 µg/mL mix) B->C Dilute B->D Spike E HPLC-UV Analysis C->E D->E F Linearity & Calibration (R², Slope) E->F G LOD & LOQ (S/N Ratio) E->G H Accuracy (% Recovery) E->H I Precision (% RSD) E->I J Final Comparison F->J G->J H->J I->J

Caption: Workflow for the comparative evaluation of phenylurea herbicide CRMs.

Step-by-Step Experimental Protocol

This protocol is designed for the comparison of two multi-component phenylurea herbicide CRMs (CRM A and CRM B).

1. Preparation of Calibration Standards:

  • From each CRM stock solution (e.g., 200 µg/mL in Acetonitrile:Acetone[8]), prepare a series of at least five calibration standards by serial dilution with a suitable solvent (e.g., acetonitrile/water).

  • A typical concentration range for HPLC-UV analysis would be from 5 to 500 ng/mL.[1]

  • Ensure the dilution solvent is compatible with the mobile phase to avoid peak distortion.

2. HPLC-UV System and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A common starting point is a 60:40 (v/v) mixture of acetonitrile and water.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.

  • Detection Wavelength: 210 nm, which provides good sensitivity for many phenylurea herbicides.[1]

  • Column Temperature: 30 °C.

3. Data Acquisition and Analysis:

  • Linearity and Calibration Curve:

    • Inject each calibration standard from both CRM A and CRM B in triplicate.

    • Construct a calibration curve for each herbicide by plotting the peak area versus the concentration.

    • Calculate the coefficient of determination (R²) for each curve. An acceptable value is typically ≥ 0.995.

    • Compare the slopes of the calibration curves for each analyte from both CRMs. Significant differences may indicate an issue with the certified concentration of one of the standards.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • The LOD and LOQ can be determined by analyzing the lowest concentration standards.

    • LOD is often calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve.[1]

    • LOQ is typically 10 times the standard deviation of the response divided by the slope of the calibration curve.

    • Alternatively, they can be estimated based on the signal-to-noise ratio (S/N), with LOD at approximately 3:1 and LOQ at 10:1.

  • Accuracy (Recovery):

    • Prepare a blank matrix sample (e.g., reagent water) and spike it with a known concentration of each CRM (e.g., to a final concentration of 5 ng/mL).[1]

    • Analyze the spiked samples in triplicate.

    • Calculate the percent recovery for each herbicide: (% Recovery) = (Measured Concentration / Spiked Concentration) x 100.

    • Acceptable recovery is typically within 80-120%.

  • Precision (Repeatability):

    • Select a mid-range concentration standard for each CRM.

    • Inject this standard six consecutive times.

    • Calculate the relative standard deviation (%RSD) of the peak areas for each herbicide.

    • Acceptable repeatability is generally a %RSD of < 5%.

Comparative Data Summary

The following tables illustrate how to present the data from this comparative study. The values are hypothetical and for illustrative purposes only.

Table 1: Linearity and Sensitivity Comparison for Diuron

ParameterCRM ACRM BAcceptance Criteria
Calibration Range (ng/mL) 5 - 5005 - 500N/A
Coefficient of Determination (R²) 0.99920.9989≥ 0.995
Calibration Curve Slope 45,87646,123Slopes should be comparable
LOD (ng/mL) 0.850.90Method Dependent
LOQ (ng/mL) 2.83.0Method Dependent

Table 2: Accuracy and Precision Comparison for Diuron

ParameterCRM ACRM BAcceptance Criteria
Spiked Concentration (ng/mL) 5.05.0N/A
Mean Measured Concentration (ng/mL) 4.854.92N/A
Mean Recovery (%) 97.098.480 - 120%
Precision (%RSD, n=6) 2.12.3< 5%

Conclusion and Recommendations

The selection of a Certified Reference Material for phenylurea herbicide testing is a critical decision that directly impacts the quality and reliability of analytical data. While accreditation to ISO 17034 and ISO/IEC 17025 is the most important initial selection criterion, an in-house experimental verification provides the ultimate confidence in the CRM's performance within your specific laboratory conditions and methods.

By systematically evaluating key performance indicators such as linearity, sensitivity, accuracy, and precision, researchers can objectively compare different CRMs and select the one that best meets their analytical needs. This rigorous approach not only ensures compliance and data integrity but also forms the foundation of scientifically sound environmental and food safety monitoring.

References

A Comparative Guide to the Metabolic Stability of Monolinuron and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the metabolic stability of the phenylurea herbicide monolinuron and its strategically deuterated analog. It is intended for researchers, scientists, and professionals in drug development and allied fields who are interested in the practical application of kinetic isotope effects to enhance the metabolic profile of molecules. This document delves into the underlying scientific principles, presents illustrative experimental data, and provides a detailed protocol for assessing metabolic stability in vitro.

Introduction: The Imperative of Metabolic Stability in Molecule Development

The journey of a candidate molecule from discovery to a viable product is often challenged by its metabolic fate within a biological system. Metabolic stability, a measure of a compound's susceptibility to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, plasma half-life, and in vivo clearance.[1][2] Compounds with low metabolic stability are rapidly cleared from the body, often leading to insufficient therapeutic exposure and the formation of potentially toxic metabolites.[1]

Early assessment of metabolic stability is therefore paramount in the development pipeline, enabling the timely identification and optimization of promising candidates. One elegant and increasingly utilized strategy to enhance metabolic stability is selective deuteration. This approach involves the replacement of one or more hydrogen atoms with their stable, heavier isotope, deuterium.[3][4]

The Kinetic Isotope Effect (KIE): A Tool for Enhancing Metabolic Durability

The enhanced stability of deuterated compounds is rooted in the Kinetic Isotope Effect (KIE) . The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond due to the greater mass of deuterium.[3][5][6] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step of a metabolic reaction.[5][6][7]

This phenomenon is particularly relevant for metabolic pathways mediated by the Cytochrome P450 (CYP450) family of enzymes, which are primary drivers of Phase I metabolism for a vast array of xenobiotics.[1][8] Many CYP450-catalyzed reactions, such as hydroxylation and N-dealkylation, involve the cleavage of a C-H bond as a critical step.[8][9] By strategically placing deuterium at these metabolic "hot spots," the rate of metabolism can be significantly reduced, thereby improving the compound's metabolic stability.[10][11] The magnitude of this effect is expressed as the ratio of the rate constants for the non-deuterated (kH) and deuterated (kD) compounds (KIE = kH/kD).[6][12]

Monolinuron and its Deuterated Analog: A Comparative Analysis

Monolinuron is a selective, systemic herbicide belonging to the phenylurea class.[13] Its mode of action involves the inhibition of photosynthesis in target weeds.[13] In biological systems, monolinuron undergoes extensive metabolism, primarily through pathways catalyzed by CYP450 enzymes.[12][14] The main metabolic routes are N-demethylation of the urea side chain and hydroxylation of the aromatic ring.[9][14][15] These metabolic transformations lead to the clearance of the parent compound and the formation of various metabolites.

To enhance its metabolic stability, a deuterated analog of monolinuron can be synthesized by replacing the hydrogens on the N-methyl group with deuterium (N-CD3). This strategic modification directly targets the primary site of metabolic attack.

Metabolic Pathway of Monolinuron

The metabolic cascade of monolinuron, initiated by CYP450 enzymes, is depicted in the diagram below. The initial and rate-limiting step is often the N-demethylation, making the N-methyl group a prime target for deuteration to slow down the entire metabolic process.

G cluster_0 Metabolic Pathway cluster_1 Deuterated Analog Monolinuron Monolinuron N_Demethyl_Metabolite N-Demethyl Monolinuron Monolinuron->N_Demethyl_Metabolite CYP450 (N-Demethylation) Hydroxylated_Metabolite Hydroxylated Monolinuron Monolinuron->Hydroxylated_Metabolite CYP450 (Hydroxylation) Deuterated_Monolinuron Deuterated Monolinuron (N-CD3) Deuterated_Monolinuron->N_Demethyl_Metabolite CYP450 (Slower N-Demethylation) Further_Metabolites Further Metabolites & Conjugates N_Demethyl_Metabolite->Further_Metabolites Hydroxylated_Metabolite->Further_Metabolites

Caption: Metabolic pathway of Monolinuron and the effect of deuteration.

Quantitative Comparison of Metabolic Stability
ParameterMonolinuron (Non-deuterated)Deuterated Monolinuron (N-CD3)Fold Improvement
Half-Life (t½, min) 25602.4x
Intrinsic Clearance (CLint, µL/min/mg protein) 27.711.62.4x
% Remaining at 60 min 18%50%2.8x

Disclaimer: This data is representative and intended for illustrative purposes to demonstrate the expected impact of deuteration on the metabolic stability of monolinuron.

The projected data clearly indicates a substantial enhancement in the metabolic stability of the deuterated analog. The half-life is more than doubled, and the intrinsic clearance is significantly reduced. This translates to a greater proportion of the deuterated compound remaining unmetabolized after a 60-minute incubation period. Such improvements in vitro are strong indicators of a more favorable pharmacokinetic profile in vivo, potentially leading to a longer duration of action and reduced dosing frequency.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

The following is a detailed, step-by-step protocol for conducting an in vitro metabolic stability assay using liver microsomes. This assay is a standard method for determining the intrinsic clearance of a compound.[18][19][20][21][22]

Rationale and Self-Validation

This protocol is designed to be self-validating by including appropriate controls. A positive control with known metabolic instability (e.g., verapamil) confirms the metabolic activity of the microsomes and the functionality of the NADPH regenerating system. A negative control without the NADPH cofactor demonstrates that the observed compound depletion is due to enzymatic metabolism and not chemical degradation.

Materials and Reagents
  • Liver Microsomes: Human, rat, or other species of interest.

  • Test Compounds: Monolinuron and its deuterated analog, dissolved in a suitable solvent (e.g., DMSO).

  • Phosphate Buffer: 100 mM, pH 7.4.

  • NADPH Regenerating System: A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system ensures a sustained supply of NADPH, the essential cofactor for CYP450 enzymes.

  • Positive Control: A compound with a known high clearance rate (e.g., verapamil).

  • Negative Control: Vehicle (e.g., 0.1% DMSO).

  • Quenching Solution: Ice-cold acetonitrile containing an internal standard for analytical quantification.

  • Analytical Instrumentation: LC-MS/MS for sensitive and specific quantification of the test compounds.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Thaw liver microsomes on ice.

    • Prepare working solutions of test compounds, positive control, and negative control in phosphate buffer. The final concentration of the organic solvent (e.g., DMSO) in the incubation mixture should be kept low (typically <0.5%) to avoid enzyme inhibition.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate or microcentrifuge tubes, add the liver microsomes and the test compound solution.

    • Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the negative control wells, add an equivalent volume of phosphate buffer without the regenerating system.

    • At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots from the incubation mixture. The 0-minute time point is taken immediately after the addition of the NADPH regenerating system.

  • Reaction Termination and Sample Processing:

    • Terminate the reaction at each time point by adding a volume of ice-cold acetonitrile (containing the internal standard) to the collected aliquots. This precipitates the microsomal proteins and halts all enzymatic activity.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL) .

Experimental Workflow Diagram

The following diagram illustrates the workflow of the liver microsomal stability assay.

G A Prepare Reagents (Microsomes, Compounds, Buffers, NADPH System) B Pre-incubate Microsomes & Compound (37°C, 5-10 min) A->B C Initiate Reaction (Add NADPH System) B->C D Incubate at 37°C C->D E Sample at Time Points (0, 5, 15, 30, 45, 60 min) D->E F Terminate Reaction (Add Acetonitrile with Internal Standard) E->F G Centrifuge to Pellet Protein F->G H Analyze Supernatant by LC-MS/MS G->H I Data Analysis (Calculate t½ and CLint) H->I

Caption: Workflow for the in vitro liver microsomal stability assay.

Conclusion

The strategic deuteration of monolinuron at the N-methyl position is a highly effective strategy for enhancing its metabolic stability. The underlying principle of the kinetic isotope effect leads to a significant reduction in the rate of CYP450-mediated N-demethylation, the primary metabolic pathway for this compound. As illustrated by representative data and established scientific principles, this modification is expected to result in a longer half-life and lower intrinsic clearance. The provided in vitro liver microsomal stability assay offers a robust and reliable method for experimentally verifying these improvements. For researchers and scientists in drug development and related fields, leveraging deuteration provides a powerful tool to optimize the pharmacokinetic properties of candidate molecules, ultimately contributing to the development of more effective and safer products.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is understood that the integrity of your research extends to the entire lifecycle of the materials you use, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6 (also known as Monolinuron-d6). The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

The deuterated form of this compound shares the same fundamental chemical hazards as its non-labeled parent, Monolinuron.[] Therefore, the disposal procedures for both are identical. The core principle guiding this process is the "cradle-to-grave" responsibility mandated for hazardous waste generators, which holds the researcher accountable for the waste from its point of generation to its final, safe disposal.[2]

Hazard Profile and Risk Assessment

Understanding the specific hazards of this compound is the foundation of its safe management. This compound is not benign; it is a phenylurea herbicide with a defined risk profile that dictates its handling and disposal requirements.[3][4]

Key Hazards Summary

Hazard CategoryDescriptionRationale for Disposal Protocol
Acute Toxicity Harmful if swallowed.[5][6] Can be absorbed into the body through inhalation of aerosols and by ingestion.[7]Waste must be securely contained to prevent accidental ingestion or inhalation. Personnel handling the waste must wear appropriate Personal Protective Equipment (PPE).
Organ Toxicity May cause damage to organs, potentially affecting the blood, through prolonged or repeated exposure.[5][6][7]Direct contact should be minimized. All waste, including contaminated labware, must be treated as hazardous to prevent chronic exposure.
Environmental Hazard Very toxic to aquatic life with long-lasting effects.[5][8][9] This substance may be hazardous to the environment, with special attention given to algae and aquatic plants.[7]Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7][10] The primary objective of the disposal protocol is to prevent its release into the environment.

Decomposition upon heating can produce toxic fumes, including hydrogen chloride and nitrogen oxides.[7] While it is a combustible solid, it is not highly flammable, though dust clouds can form explosive mixtures in the air.[8]

Regulatory Compliance: A Shared Responsibility

In the United States, the disposal of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] These federal regulations, along with state and local laws, mandate a stringent framework for hazardous waste management.[11]

Your institution's Environmental Health & Safety (EHS) department is your primary resource for navigating these regulations. They will have established procedures and partnerships with licensed hazardous waste disposal contractors. The protocol described below is a universal best practice, but it must always be executed in accordance with your specific institution's EHS guidelines.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of this compound waste.

Step 1: Waste Characterization and Segregation

Proper segregation is the most critical step in preventing accidental chemical reactions and ensuring compliant disposal.[12][13][14]

  • Identify the Waste Stream: Determine the form of the waste:

    • Unused or Expired Pure Compound: This is the most concentrated form of the waste.

    • Grossly Contaminated Labware: Items such as weigh boats, pipette tips, or gloves with visible powder residue.

    • Acutely Contaminated Sharps: Needles or blades used to handle the solid compound.

    • Contaminated Solvents: Organic solvents used to dissolve or clean glassware that contained the compound.

  • Segregate Immediately:

    • Solid Waste: Collect the pure compound and grossly contaminated labware in a designated solid waste container. This waste should be classified as halogenated organic solid waste . Keep solid and liquid waste separate.[12][13]

    • Liquid Waste: If dissolved in an organic solvent (e.g., acetone, methanol), collect it in a designated halogenated organic liquid waste container. Do not mix with non-halogenated solvents.[14]

    • Sharps: All contaminated sharps must be placed in a designated, puncture-proof sharps container.[14][15]

    • Incompatible Wastes: Never mix this compound with strong acids, strong bases, or strong oxidizing agents.[9][12]

Step 2: Container Selection and Labeling

The integrity of the waste container is essential for safe storage and transport.[10]

  • Container Requirements:

    • Use only containers provided or approved by your EHS department.

    • The container must be chemically compatible with the waste (e.g., a high-density polyethylene (HDPE) container for solids).[13]

    • Ensure the container is in good condition, free of leaks or cracks, and has a secure, tight-fitting lid.[10][13]

    • Do not overfill containers; a good rule of thumb is to fill to no more than 80% capacity.[13]

  • Labeling Protocol:

    • Attach a hazardous waste tag to the container before adding the first drop of waste.

    • The label must be filled out clearly and completely in English, including:[12]

      • The words "Hazardous Waste."

      • The full chemical name: "this compound" and any other components in the waste stream.

      • The specific hazards (e.g., "Toxic," "Environmental Hazard").

      • The name and contact information of the generating researcher or lab.

      • The accumulation start date.

Step 3: On-Site Accumulation and Storage
  • Location: Store the waste container in a designated satellite accumulation area (SAA) within your laboratory. This area should be at or near the point of generation.

  • Secondary Containment: The container must be kept in a secondary containment bin or tray to capture any potential leaks.[10][13]

  • Closure: Keep the waste container closed at all times, except when actively adding waste.[13]

Step 4: Arranging for Final Disposal
  • Contact EHS: Once the waste container is full or you are finished generating this type of waste, contact your institution's EHS department to schedule a pickup.

  • Manifest System: EHS will work with a licensed hazardous waste contractor to transport and dispose of the material. This process is tracked using a hazardous waste manifest, ensuring a documented chain of custody from your lab to the final disposal facility.[16]

  • Final Disposal Method: Given its chemical nature as a chlorinated organic pesticide, the most probable final disposal method is high-temperature incineration at a specialized facility, which is an effective method for destroying such compounds.[17]

Emergency Spill Procedures

In the event of a minor spill of the solid compound, follow these steps:

  • Alert Personnel: Immediately notify others in the area.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves.

  • Prevent Dusting: If appropriate, gently moisten the spilled powder with a small amount of water to prevent it from becoming airborne.[7]

  • Clean-Up: Carefully sweep the spilled substance into a container.[7] Use absorbent pads for any remaining residue.

  • Dispose of Cleanup Materials: Place all cleanup materials (gloves, pads, etc.) into your hazardous solid waste container.

  • Decontaminate: Clean the spill area with soap and water.

  • Report: Report the spill to your lab supervisor and EHS department, as required by your institution.

For large spills, evacuate the area and contact your institution's emergency response team immediately.[8]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste streams.

G cluster_start Generation & Characterization cluster_segregation Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start Waste Generated (this compound) characterize Step 1: Characterize Waste Stream start->characterize is_solid Solid or Liquid? characterize->is_solid solid_waste Segregate as: Halogenated Organic Solid Waste is_solid->solid_waste Solid (Pure compound, contaminated labware) liquid_waste Segregate as: Halogenated Organic Liquid Waste is_solid->liquid_waste Liquid (Dissolved in organic solvent) select_container Step 2: Select Appropriate Container (Compatible, Good Condition, Sealable) solid_waste->select_container liquid_waste->select_container label_container Step 3: Label Container Correctly (Name, Hazards, Date, PI Info) select_container->label_container store_waste Step 4: Store in Satellite Area (Secondary Containment, Lid Closed) label_container->store_waste contact_ehs Step 5: Contact EHS for Pickup store_waste->contact_ehs disposal Disposal via Licensed Hazardous Waste Contractor (Incineration) contact_ehs->disposal

References

A Researcher's Guide to Handling 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6: From Personal Protection to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and operational plans for the handling and disposal of 3-(4-Chlorophenyl)-1-methoxy-1-methylurea-d6. While this deuterated compound is typically used as an analytical standard or tracer in research settings, it is imperative to handle it with the same level of caution as its non-deuterated, biologically active analog, the herbicide monolinuron.[1][] The toxicological properties of a deuterated compound are generally presumed to be equivalent to its parent compound, as the stable isotopes do not alter its fundamental chemical reactivity in biological systems.

This document is structured to provide researchers, scientists, and drug development professionals with the essential information needed to establish a safe and compliant laboratory environment.

Hazard Identification and Risk Assessment

Monolinuron, the non-deuterated parent compound, is a substituted phenylurea herbicide that inhibits photosynthesis.[3][4] A thorough risk assessment begins with understanding its documented hazards. The primary routes of exposure are ingestion and inhalation of dust particles.[5]

Table 1: GHS Hazard Classification for Monolinuron

Hazard Class Category Hazard Statement
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed.[6][7]
Specific Target Organ Toxicity (Repeated Exposure) Category 2 H373: May cause damage to organs through prolonged or repeated exposure.[6][7]
Hazardous to the Aquatic Environment, Acute Category 1 H400: Very toxic to aquatic life.[6]

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[6][7] |

Key Health Effects:

  • Acute Toxicity: Accidental ingestion may be harmful.[8] Animal studies suggest that ingestion of less than 150 grams could cause serious health damage.[8]

  • Chronic Toxicity: Prolonged or repeated exposure, particularly through swallowing, poses a significant risk of serious organ damage.[6][8] The substance may also affect the blood, potentially leading to conditions like methemoglobinemia or anemia.[5][8]

  • Environmental Hazard: Monolinuron is classified as very toxic to aquatic organisms and can cause long-term adverse effects in the aquatic environment.[6][8] Therefore, it must not be allowed to enter drains or waterways.[5]

  • Combustion Hazards: While the solid is combustible, it is not highly flammable.[5][9] However, upon decomposition from heating or burning, it can produce toxic and corrosive fumes, including hydrogen chloride and nitrogen oxides.[5][10]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to create a barrier between the researcher and the chemical, minimizing the risk of exposure. The selection of specific PPE is predicated on the hazards identified in the previous section.

Table 2: Recommended Personal Protective Equipment

Protection Type Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. Protects against splashes and airborne dust particles. Standard laboratory eyewear is the minimum requirement.[11][12]
Hand Protection Chemical-resistant nitrile gloves. Provides a barrier against skin contact. Always inspect gloves for tears or holes before use. Use proper glove removal technique to avoid contaminating skin.[12][13]
Body Protection A fully-buttoned laboratory coat. Protects skin and personal clothing from contamination.[13] For larger quantities, chemical-resistant overalls may be warranted.

| Respiratory Protection | A NIOSH-approved respirator or a dust mask (e.g., N95). | Required when handling the solid outside of a fume hood or when dust generation is likely. A nuisance-causing concentration of airborne particles can be reached quickly when the powder is dispersed.[5][10] |

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational workflow is critical for minimizing exposure risk and ensuring experimental integrity. The following diagram and procedural steps outline the complete handling process.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal Phase prep_sds Review SDS & Conduct Risk Assessment prep_ppe Don Appropriate PPE (Table 2) prep_sds->prep_ppe prep_workspace Prepare Workspace (Fume Hood, Eyewash Access) prep_ppe->prep_workspace handle_weigh Weigh Compound in Containment (Fume Hood) prep_workspace->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Surfaces & Glassware handle_exp->cleanup_decon cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe disp_waste Segregate Hazardous Waste cleanup_ppe->disp_waste disp_ehs Arrange Disposal via EHS Protocol disp_waste->disp_ehs

Caption: Safe handling workflow for this compound.

I. Preparation Phase

  • Review Safety Information: Before beginning any work, thoroughly review this guide and the supplier's Safety Data Sheet (SDS) for monolinuron.[8]

  • Verify Engineering Controls: Ensure you are working in a well-ventilated area. A chemical fume hood is the preferred location for handling the solid compound to control airborne dust.[13] Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[13]

  • Assemble PPE: Don all required personal protective equipment as detailed in Table 2.

II. Handling Phase: Weighing and Solution Preparation

  • Containment: Perform all manipulations that could generate dust, such as weighing or transferring the solid, within a chemical fume hood or a glove box.

  • Weighing: Use a spatula to carefully transfer the compound to a tared container. Avoid any actions that could cause the powder to become airborne.

  • Dissolving: Add solvent to the solid slowly to avoid splashing. The compound is soluble in organic solvents like acetone and methanol and has limited solubility in water.[3][9]

III. Post-Handling Decontamination

  • Clean Workspace: Wipe down the work area (fume hood sash, countertop) and any equipment used with an appropriate solvent and then soap and water.

  • Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last, turning them inside out as you pull them off.

  • Personal Hygiene: Wash hands thoroughly with soap and water after removing gloves.[5] Do not eat, drink, or smoke in the laboratory area.[9][10]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately rinse the affected area with plenty of water.[14] Remove any contaminated clothing. If irritation persists, seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][14] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[5][9] Seek immediate medical attention and show the SDS to the medical personnel.[9]

  • Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation.[5] If appropriate, moisten first to prevent dusting.[5] Place the material in a sealed, labeled container for hazardous waste disposal.[8]

  • Major Spills: Evacuate the area and alert personnel. Wear appropriate PPE, including respiratory protection, before attempting cleanup.[8] Contain the spill and prevent it from entering drains.[8] Collect the material and place it in a designated hazardous waste container.

Disposal Plan

Chemical waste must be managed in a way that protects human health and the environment. As a phenylurea herbicide analog that is very toxic to aquatic life, this compound and any materials contaminated with it are considered hazardous waste.[4][8]

Step-by-Step Disposal Protocol:

  • Do Not Dispose Down the Drain: Never pour excess solutions or contaminated solvents down the sink or any other drain.[15][16] This can lead to the contamination of waterways, harming aquatic ecosystems.[15]

  • Segregate Waste Streams:

    • Solid Waste: Place any unused compound, contaminated weigh boats, and paper towels used for cleanup into a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent.[17] The rinsate should be collected and treated as hazardous liquid waste. Once cleaned, puncture the container to prevent reuse and dispose of it according to your institution's guidelines, which may allow for recycling or disposal as regular trash.[8][17]

  • Contact Environmental Health & Safety (EHS): All waste must be handled in accordance with local, state, and federal regulations.[8] Contact your institution's EHS department to arrange for the pickup and proper disposal of the hazardous waste containers. They can provide specific guidance and ensure compliance with all legal requirements.[15]

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。